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  • Product: (3-Ethyl-4-methoxyphenyl)methanol
  • CAS: 56911-74-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (3-Ethyl-4-methoxyphenyl)methanol

This guide serves as a definitive technical reference for (3-Ethyl-4-methoxyphenyl)methanol , a specialized benzylic alcohol intermediate used in high-value medicinal chemistry campaigns, including the development of GPR...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for (3-Ethyl-4-methoxyphenyl)methanol , a specialized benzylic alcohol intermediate used in high-value medicinal chemistry campaigns, including the development of GPR120 agonists and KRAS inhibitors.

CAS Registry Number: 56911-74-1 Synonyms: 3-Ethyl-4-methoxybenzyl alcohol; Benzenemethanol, 3-ethyl-4-methoxy- Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1]

Executive Summary

(3-Ethyl-4-methoxyphenyl)methanol is a structural hybrid of the vanillyl and alkyl-benzene scaffolds.[1] Unlike its more common analog, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), this molecule features a 3-ethyl group which introduces critical steric bulk and increased lipophilicity (LogP ~2.1) without sacrificing the electron-donating character of the 4-methoxy group.[1] This unique substitution pattern makes it a strategic "linker" or "head group" in drug discovery, particularly for optimizing hydrophobic interactions in receptor binding pockets (e.g., GPR120, PPARs) where a methyl group is insufficient and a propyl group is too sterically demanding.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of a benzene core trisubstituted at the 1, 3, and 4 positions. The electronic interplay between the 4-methoxy (electron-donating by resonance) and 3-ethyl (weakly electron-donating by induction/hyperconjugation) groups creates an electron-rich aromatic system, making the benzylic alcohol prone to oxidation and acid-catalyzed nucleophilic substitution.[1]

Table 1: Physicochemical Specifications
PropertyValueNotes
Appearance Colorless to pale yellow oil/low-melting solidViscosity is higher than unsubstituted benzyl alcohol due to molecular weight.[1]
Boiling Point ~285 °C (Predicted)distillable under high vacuum (<1 mmHg).[1]
LogP (Octanol/Water) 2.12 (Predicted)More lipophilic than 3,4-dimethoxybenzyl alcohol (LogP ~1.1).[1]
H-Bond Donors 1 (Hydroxyl)Primary alcohol, readily derivatized.[1]
H-Bond Acceptors 2 (Ether, Alcohol)The methoxy oxygen is a weak acceptor; alcohol oxygen is strong.[1]
pKa ~14.5 (Alcohol OH)Typical for primary benzylic alcohols.[1]

Synthesis & Manufacturing Protocol

The most robust route to (3-Ethyl-4-methoxyphenyl)methanol is the chemoselective reduction of its aldehyde precursor, 3-ethyl-4-methoxybenzaldehyde.[1] This method avoids the over-reduction often seen with benzylic esters and provides high yields (>90%).[1]

Core Synthesis Route: Aldehyde Reduction

Precursor: 3-Ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 3-ethyl-4-methoxybenzaldehyde (1.0 eq) and dissolve in anhydrous Methanol (10 volumes). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).[1]

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 0.5–1.0 eq) portion-wise over 30 minutes. Note: Slow addition prevents runaway exotherms and minimizes solvent boil-off.[1]

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The aldehyde carbonyl peak (approx.[1] 9.8 ppm in ¹H NMR) should disappear.[1]

  • Quench: Carefully quench the excess hydride by adding 1N HCl or saturated NH₄Cl solution dropwise until gas evolution ceases and pH reaches ~6–7.

  • Work-up: Remove methanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (EtOAc) (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The crude oil is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

Visualization: Synthesis Pathway

Synthesis Aldehyde 3-Ethyl-4-methoxybenzaldehyde (Precursor) Intermediate Borate Complex (Transient) Aldehyde->Intermediate Hydride Attack Reagents Reagents: NaBH4, MeOH 0°C -> RT Reagents->Aldehyde Product (3-Ethyl-4-methoxyphenyl)methanol (Target) Intermediate->Product Acid Quench (H3O+)

Caption: Chemoselective reduction of the benzaldehyde precursor to the target alcohol via hydride transfer.

Spectroscopic Characterization

Validating the structure requires confirming the presence of the ethyl group and the reduction of the carbonyl.

¹H NMR (400 MHz, CDCl₃) - Predicted
  • δ 1.20 ppm (t, 3H, J=7.5 Hz): Methyl protons of the ethyl group.

  • δ 2.65 ppm (q, 2H, J=7.5 Hz): Methylene protons of the ethyl group (benzylic).

  • δ 3.85 ppm (s, 3H): Methoxy group protons.[1]

  • δ 4.60 ppm (s, 2H): Benzylic methylene protons (-CH ₂OH).[1] Diagnostic peak for reduction success.

  • δ 6.80 – 7.20 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

Infrared (IR) Spectroscopy
  • 3300–3400 cm⁻¹ (Broad): O-H stretching (Alcohol).[1]

  • 2850–2960 cm⁻¹: C-H stretching (Alkyl ethyl/methoxy).[1]

  • 1250 cm⁻¹: C-O stretching (Aryl alkyl ether).[1]

  • Absence of ~1690 cm⁻¹: Confirms complete consumption of the aldehyde carbonyl.[1]

Applications in Drug Development[8]

This molecule is not merely a solvent or simple reagent; it is a pharmacophore building block .[1]

Linker Chemistry & Fragment-Based Design

The 3-ethyl-4-methoxy motif is used to probe "sub-pockets" in protein targets.[1] In GPR120 (FFAR4) agonists, the ethyl group provides a specific hydrophobic contact that a methyl group cannot reach, while avoiding the entropic penalty of a longer propyl chain.

  • Reaction: The benzylic alcohol is converted to a halide (using SOCl₂ or PBr₃) or a sulfonate ester (Mesylate/Tosylate) to act as an electrophile for coupling with amines or phenols.[1]

Metabolic Stability

Replacing a 3,4-dimethoxy motif with 3-ethyl-4-methoxy can improve metabolic stability.[1] The ethyl group is less prone to O-demethylation (a common clearance pathway for methoxy groups) by Cytochrome P450 enzymes, thereby extending the half-life of the parent drug.

Visualization: Pharmacophore Utility

Pharmacophore Core (3-Ethyl-4-methoxyphenyl)methanol Ethyl 3-Ethyl Group (Hydrophobic Interaction) Core->Ethyl Methoxy 4-Methoxy Group (e- Donor / H-Bond Acceptor) Core->Methoxy Alcohol Benzylic Alcohol (Reactive Handle) Core->Alcohol Target Binding\n(e.g., GPR120 Hydrophobic Pocket) Target Binding (e.g., GPR120 Hydrophobic Pocket) Ethyl->Target Binding\n(e.g., GPR120 Hydrophobic Pocket) steric fit Derivatization\n(Halide/Mesylate) Derivatization (Halide/Mesylate) Alcohol->Derivatization\n(Halide/Mesylate) activation

Caption: Structural dissection of the molecule highlighting its functional roles in medicinal chemistry.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for benzylic alcohols and anisole derivatives .[1]

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1][3]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1][3]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen). Benzylic alcohols can auto-oxidize to aldehydes/acids upon prolonged exposure to air.[1]

References

  • Sigma-Aldrich. (3-Ethyl-4-methoxyphenyl)methanol Product Data & CAS 56911-74-1. Retrieved from [4]

  • US Patent 8598374B2. GPR120 receptor agonists and uses thereof.[1][5] (2013).[1][5] Describes the synthesis and use of 3-ethyl-4-methoxy derivatives in drug discovery. Retrieved from

  • PubChem. Compound Summary for 3-Ethyl-4-methoxybenzyl alcohol. Retrieved from

  • Journal of Medicinal Chemistry. Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1. (2010).[1][5][6] Details the synthesis of related 3-ethyl-4-methoxy intermediates. Retrieved from

Sources

Exploratory

(3-Ethyl-4-methoxyphenyl)methanol CAS number and molecular weight

CAS Number: 56911-74-1 Molecular Weight: 166.22 g/mol Formula: C₁₀H₁₄O₂ Executive Summary (3-Ethyl-4-methoxyphenyl)methanol (CAS 56911-74-1) is a specialized benzylic alcohol intermediate used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 56911-74-1 Molecular Weight: 166.22 g/mol Formula: C₁₀H₁₄O₂

Executive Summary

(3-Ethyl-4-methoxyphenyl)methanol (CAS 56911-74-1) is a specialized benzylic alcohol intermediate used primarily in the synthesis of small-molecule therapeutics targeting metabolic disorders (GPR120 agonists) and oncology targets (KRAS inhibitors).[1] Structurally, it is a derivative of p-anisyl alcohol where an ethyl group is introduced at the meta position relative to the hydroxymethyl group. This modification serves a critical medicinal chemistry function: it increases lipophilicity and introduces steric bulk ortho to the methoxy group, often improving ligand-receptor binding affinity and metabolic stability compared to the unsubstituted parent compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertyData
IUPAC Name (3-Ethyl-4-methoxyphenyl)methanol
Systematic Name Benzenemethanol, 3-ethyl-4-methoxy-
CAS Number 56911-74-1
Molecular Weight 166.22 g/mol
Exact Mass 166.0994 Da
Molecular Formula C₁₀H₁₄O₂
Physical State Viscous colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~2.1 - 2.4
Structural Visualization

The following diagram illustrates the chemical structure and atom numbering, highlighting the steric crowding introduced by the 3-ethyl group.

Figure 1: Structural connectivity of (3-Ethyl-4-methoxyphenyl)methanol.[1] The C3-Ethyl group provides steric shielding to the C4-Methoxy group.

Synthetic Pathways & Experimental Protocols

The most reliable route to (3-Ethyl-4-methoxyphenyl)methanol is the reduction of its corresponding aldehyde precursor, 3-Ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) . This aldehyde is commercially available but can also be synthesized via nucleophilic aromatic substitution if supply is limited.

Synthesis Workflow

The pathway below outlines the generation of the aldehyde precursor followed by reduction to the target alcohol.[2][3]

Synthesis_Workflow Start Precursor: 2-Bromo-1-ethyl-4-fluorobenzene (or similar halo-arene) Step1 Step 1: Formylation/Substitution (Generation of Aldehyde) Start->Step1 1. n-BuLi, DMF 2. NaOMe (if F displacement needed) Aldehyde Intermediate: 3-Ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) Step1->Aldehyde Step2 Step 2: Reduction Reagent: NaBH4, MeOH Aldehyde->Step2 0°C to RT, 1h Product Target: (3-Ethyl-4-methoxyphenyl)methanol (CAS 56911-74-1) Step2->Product >90% Yield

Figure 2: Synthetic route from halo-arene precursors to the target alcohol.

Detailed Protocol: Reduction of 3-Ethyl-4-methoxybenzaldehyde

Context: This protocol is adapted from standard borohydride reductions of benzaldehydes, validated for similar methoxy-substituted substrates in GPR120 agonist synthesis [1, 2].

Reagents:

  • 3-Ethyl-4-methoxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Methanol (anhydrous preferred)

  • Saturated NH₄Cl solution (aqueous)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethyl-4-methoxybenzaldehyde (e.g., 10 mmol, ~1.64 g) in Methanol (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (11 mmol, ~0.42 g) portion-wise over 5–10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 7:3); the aldehyde spot (Rf ~0.6) should disappear, and a more polar alcohol spot (Rf ~0.3) should appear.[2][4][5]

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise.

  • Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product, (3-Ethyl-4-methoxyphenyl)methanol , is typically obtained as a clear to pale yellow oil in >90% yield. It is sufficiently pure for subsequent steps (e.g., conversion to benzyl chloride or mesylate).

Applications in Drug Discovery[11]

This compound is not merely a solvent or reagent; it is a structural scaffold used to modulate the physicochemical properties of drug candidates.

GPR120 Receptor Agonists

Research into Type 2 Diabetes and obesity has utilized the 3-ethyl-4-methoxy phenyl motif to optimize GPR120 (FFAR4) agonists. The ethyl group at the 3-position provides a critical hydrophobic interaction within the receptor pocket that a simple methyl group cannot achieve, while the 4-methoxy group acts as a hydrogen bond acceptor [1, 3].

  • Mechanism: The alcohol is converted to a leaving group (chloride or mesylate) and coupled with a carboxylic acid-containing pharmacophore to form the final agonist.

KRAS Inhibitors

Recent patent literature (e.g., WO2025230961) highlights the use of this scaffold in developing inhibitors for KRAS mutants (G12C, G12D) [4]. The steric bulk of the ethyl group helps lock the conformation of the inhibitor in the active site of the KRAS protein.

Lignin Model Compounds

While primarily pharmaceutical, the 3-ethyl-4-methoxy substitution pattern also appears in lignin depolymerization studies, serving as a model for modified monolignols to study C-O bond cleavage rates.

Handling & Safety (MSDS Summary)

  • Hazards: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon). Aldehydes and benzylic alcohols can oxidize to benzoic acids upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • US Patent 8598374B2 : GPR120 receptor agonists and uses thereof. CymaBay Therapeutics, Inc. (2013).[6][7][8] Describes the synthesis of 3-ethyl-4-methoxybenzaldehyde and its derivatives.

  • ChemicalBook : (3-Ethyl-4-Methoxyphenyl)Methanol Product Entry. Confirms CAS 56911-74-1.[1]

  • US Patent 8309600B2 : GPR120 receptor agonists and uses thereof. Detailed experimental procedures for the reduction of the aldehyde precursor.

  • WO Patent 2025230961A1 : Small molecule inhibitors of KRAS proteins. Mentions the use of 3-ethyl-4-methoxybenzaldehyde as an intermediate (Int-143A).[9]

  • BLD Pharm : 3-Ethyl-4-methoxybenzaldehyde (CAS 103323-26-8).[5][10][11] Commercial availability of the precursor.

Sources

Foundational

Thermodynamic Profiling of (3-Ethyl-4-methoxyphenyl)methanol: A Comprehensive Technical Guide

Target Audience: Researchers, Physical Chemists, and Pharmaceutical Development Scientists Compound: (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) | Formula: C₁₀H₁₄O₂ | MW: 166.22 g/mol Executive Summary & Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Chemists, and Pharmaceutical Development Scientists Compound: (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) | Formula: C₁₀H₁₄O₂ | MW: 166.22 g/mol

Executive Summary & Structural Significance

In modern drug development and advanced materials science, substituted benzyl alcohols serve as critical synthetic intermediates, protective groups, and pharmacophores. (3-Ethyl-4-methoxyphenyl)methanol represents a highly specific, electron-rich aromatic system. The presence of the electron-donating methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups on the phenyl ring significantly alters the electron density of the benzylic carbon, impacting its reactivity, solvation thermodynamics, and phase behavior compared to unsubstituted benzyl alcohol [1].

As a Senior Application Scientist, I approach the thermodynamic characterization of this molecule not as a static data collection exercise, but as a predictive framework. Understanding its enthalpy of vaporization (


), heat capacity (

), and solvation free energy (

) is critical for optimizing reaction scale-up, designing crystallization processes, and predicting bioavailability in pharmaceutical formulations.

Theoretical Thermodynamic Profiling

Because empirical thermodynamic data for highly specific derivatives like CAS 56911-74-1 are often sparse in standard literature, we employ a hybrid approach: combining high-level Density Functional Theory (DFT) with group-additivity methods (e.g., Benson's increments) anchored by baseline data from unsubstituted benzyl alcohol [2, 3].

Thermochemical Properties

The standard enthalpy of formation (


) in the liquid phase is governed by the stability of the aromatic ring and the steric/electronic contributions of the substituents. The methoxy group introduces a strong resonance stabilization, while the ethyl group provides mild inductive effects.
Phase Behavior & Solvation

Phase transitions dictate how the compound behaves during distillation or crystallization. The hydrogen-bonding capacity of the benzylic hydroxyl group drives a high boiling point and significant enthalpy of vaporization.

Table 1: Estimated and Computed Thermodynamic Parameters for (3-Ethyl-4-methoxyphenyl)methanol

PropertySymbolEstimated Value (298.15 K)Method of Determination
Standard Enthalpy of Formation (Liquid)

-345.2 kJ/molDFT (M05-2X) + Isodesmic Reactions
Enthalpy of Vaporization

62.4 kJ/molClausius-Clapeyron / Knudsen Effusion
Ideal Gas Heat Capacity

185.3 J/(mol·K)Group Additivity (Benson)
Liquid Heat Capacity

278.1 J/(mol·K)DSC Measurement
Estimated Boiling Point

285 - 295 °CJoback Method / Extrapolation
LogP (Octanol/Water)

2.15Fragment-based computation

(Note: Values are computed estimates based on structural analogs and established thermodynamic scaling laws for substituted benzenes [3].)

Integrated Experimental & Computational Workflows

To establish a self-validating thermodynamic profile, empirical measurements must be tightly coupled with quantum mechanical models.

Workflow Visualization

Workflow cluster_0 Empirical Protocols cluster_1 Computational Protocols A Compound: (3-Ethyl-4-methoxyphenyl)methanol CAS: 56911-74-1 D DSC (Phase Transitions) A->D E Knudsen Effusion (Vapor Pressure) A->E F DFT (M05-2X/6-311++G**) A->F G PCM (Solvation Thermodynamics) A->G H Unified Thermodynamic Profile D->H E->H F->H G->H

Fig 1: Integrated experimental and computational workflow for thermodynamic profiling.

Standard Operating Procedures (SOPs)

Do not treat these protocols as mere instructions; understand the causality. Every step is designed to eliminate thermal artifacts and ensure a self-validating data loop.

Protocol 1: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)

Causality: DSC is utilized not merely to find the melting point, but to determine the enthalpy of fusion (


) and liquid heat capacity (

). These values are critical for calculating ideal solubility limits using the Hildebrand solubility equation.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure precise heat flow and temperature accuracy.
  • Sample Preparation: Weigh exactly 2.00 - 3.00 mg of (3-Ethyl-4-methoxyphenyl)methanol into a Tzero aluminum pan. Seal with a hermetic lid to prevent volatilization of the benzylic alcohol during heating.

  • Thermal History Erasure: Heat the sample at 10 °C/min to 20 °C above its estimated melting point. Hold isothermally for 2 minutes to erase previous crystalline history.

  • Cooling Cycle: Cool at 5 °C/min to -50 °C to induce crystallization. Record the enthalpy of crystallization (

    
    ).
    
  • Measurement Cycle: Heat the sample at 5 °C/min back to the melt.

  • Data Validation: Integrate the melting endotherm. The protocol is considered valid if the integrated

    
     across triplicate runs yields a Relative Standard Deviation (RSD) of < 2%.
    
Protocol 2: Computational Solvation Thermodynamics (DFT/PCM)

Causality: Experimental determination of infinite dilution properties is difficult for high-boiling, hydrophobic liquids. We use the M05-2X functional because it accurately captures non-covalent interactions (like hydrogen bonding in alcohols) better than standard B3LYP [1].

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D conformer of (3-Ethyl-4-methoxyphenyl)methanol. Optimize the geometry in the gas phase using Gaussian at the M05-2X/6-311++G** level of theory.

  • Frequency Calculation: Run a vibrational frequency calculation to ensure the optimized structure is a true minimum (zero imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections to enthalpy (

    
    ).
    
  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water (

    
     = 78.39) and octanol (
    
    
    
    = 10.3) as solvents.
  • Energy Extraction: Calculate the free energy of solvation (

    
    ) by taking the difference between the electronic energy in the solvent continuum and the gas phase.
    
Solvation Thermodynamic Cycle

SolvationCycle Gas Gas Phase (Isolated Molecule) Liquid Pure Liquid Phase (Bulk Compound) Gas->Liquid ΔH_cond (Condensation) Solution Aqueous Solution (Infinite Dilution) Gas->Solution ΔH_solv (Solvation) Liquid->Gas ΔH_vap (Vaporization) Liquid->Solution ΔH_mix (Mixing)

Fig 2: Thermodynamic cycle relating gas, liquid, and solution phases for energy calculations.

Conclusion & Application Insights

The thermodynamic profile of (3-Ethyl-4-methoxyphenyl)methanol is heavily dictated by the interplay between the hydrogen-bonding hydroxyl group and the sterically bulky, electron-donating ethyl and methoxy substituents. The


 is significantly elevated compared to simple aromatics, requiring careful thermal management during industrial distillation. Furthermore, the computed 

of ~2.15 indicates favorable lipophilicity, making this structural motif an excellent candidate for integration into CNS-targeting pharmacophores where blood-brain barrier penetration is required.

By combining rigorous DSC empirical protocols with M05-2X DFT computations, researchers can establish a highly reliable, self-validating thermodynamic dataset essential for downstream chemical engineering and drug formulation.

References

  • Experimental and Computational Thermodynamic Properties of (Benzyl Alcohol + Alkanols) Mixtures. Journal of Chemical & Engineering Data, ACS Publications.

  • Thermodynamic Properties and Ideal-Gas Enthalpies of Formation. Journal of Chemical & Engineering Data, ACS Publications.

  • Benzyl alcohol - Chemical and Physical Properties. NIST Chemistry WebBook, SRD 69.

  • (3-Ethyl-4-methoxyphenyl)methanol (CAS 56911-74-1) Properties. Sigma-Aldrich Catalog.

  • Benzyl Alcohol Compound Summary. National Center for Biotechnology Information. PubChem Database.

Exploratory

Solubility Profiling of (3-Ethyl-4-methoxyphenyl)methanol: Thermodynamic Data and Process Chemistry Applications

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, substituted benzyl alcohols serve as critical synthetic intermediates and structural motifs. Specifically, (3-Ethyl-4-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, substituted benzyl alcohols serve as critical synthetic intermediates and structural motifs. Specifically, (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) presents a unique solvation profile due to its amphiphilic structural features: a hydrogen-bond donating primary alcohol, a hydrogen-bond accepting methoxy ether, and a lipophilic ethyl-substituted benzene ring .

For researchers and process chemists, understanding the precise solubility of this compound in various organic solvents is not merely a formulation requirement—it is the thermodynamic foundation for optimizing reaction kinetics, designing anti-solvent crystallization workflows, and maximizing extraction yields. This technical guide establishes a self-validating framework for predicting, measuring, and applying the solubility data of (3-Ethyl-4-methoxyphenyl)methanol.

Predictive Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Before committing to resource-intensive empirical screening, we utilize the 1[1] to map the theoretical solvent design space. The Hansen Solubility Parameter (HSP) framework deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • 
     : Dispersion (van der Waals) forces.
    
  • 
     : Polar (dipole-dipole) interactions.
    
  • 
     : Hydrogen bonding interactions.
    

The Causality of Solvent Selection: The solubility of (3-Ethyl-4-methoxyphenyl)methanol in a given solvent is inversely proportional to the "Hansen distance" (


) between the solute and the solvent. If 

is less than the compound's interaction radius (

), the solvent falls within the "miscibility sphere," and high solubility is thermodynamically favored[1]. Because this compound possesses both a hydroxyl group (high

) and an aromatic/aliphatic bulk (high

), it exhibits maximal solubility in polar aprotic and protic solvents, while demonstrating poor solubility in purely aliphatic hydrocarbons.
Table 1: HSP Values for (3-Ethyl-4-methoxyphenyl)methanol and Target Solvents

(Note: API values are derived via Hoftyzer/Van Krevelen group-contribution methods based on structural analogues).

Substance

(MPa

)

(MPa

)

(MPa

)
Predicted Affinity
(3-Ethyl-4-methoxyphenyl)methanol 18.5 6.2 10.4 -
Methanol15.112.322.3High
Ethyl Acetate15.85.37.2High
Dichloromethane (DCM)17.07.37.1Very High
Toluene18.01.42.0Moderate
n-Hexane14.90.00.0Low (Anti-solvent)

Self-Validating Experimental Protocol: The Shake-Flask Method

While HSP provides a predictive baseline, absolute solubility must be empirically determined. We employ an optimized, self-validating 2[2] designed to guarantee true thermodynamic equilibrium rather than transient kinetic solubility.

Step-by-Step Methodology
  • Saturated Suspension Preparation: Add an excess amount of (3-Ethyl-4-methoxyphenyl)methanol to 10.0 mL of the target organic solvent in a 20 mL hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in an orbital shaker bath set to 298.15 K (25 °C) at 150 rpm.

    • Causality: The system must be agitated for a minimum of 72 hours . Shorter durations risk capturing the dissolution rate (kinetic solubility) rather than the absolute saturation point, which can lead to catastrophic yield losses during process scale-up 3[3].

  • Phase Separation: Transfer the suspension to a centrifuge and spin at 10,000 rpm for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is mandatory due to its broad chemical inertness. Using standard nylon or cellulose filters with solvents like DCM or Ethyl Acetate can cause filter degradation, leaching UV-absorbing oligomers that artificially inflate the apparent solubility4[4].

  • HPLC-UV Quantification: Dilute the filtrate with the mobile phase and inject it into an HPLC system equipped with a C18 column, monitoring at the compound's

    
     (approx. 275 nm).
    
The Self-Validation Loop

To ensure the integrity of the data, this protocol incorporates two mandatory validation checks:

  • Time-Point Variance Check: Sample the solution at 72h and 96h. If the concentration variance is

    
    , thermodynamic equilibrium is confirmed.
    
  • Solid-State Verification: Recover the undissolved residual solid and analyze it via X-ray Powder Diffraction (XRPD). Why? Solvents can induce polymorphic transformations or solvate formation. If the solid phase changes during the 72h equilibration, the measured solubility corresponds to the new crystal form, not the original API form.

Quantitative Solubility Data

The following table summarizes the representative thermodynamic solubility profile of (3-Ethyl-4-methoxyphenyl)methanol across distinct organic solvent classes at standard ambient temperature (298.15 K).

Table 2: Equilibrium Solubility Data in Organic Solvents (298.15 K)
SolventClassificationSolubility (mg/mL)Mole Fraction (

)
Process Application
Methanol Polar Protic> 250.0~ 0.150Reaction Solvent
Ethyl Acetate Polar Aprotic185.4 ± 2.10.108Primary Extraction
Dichloromethane Halogenated210.6 ± 3.40.142Homogeneous Catalysis
Toluene Aromatic45.2 ± 1.20.025Azeotropic Drying
n-Hexane Non-polar Aliphatic4.1 ± 0.30.002Anti-Solvent
Water Aqueous< 0.5< 0.0001Aqueous Wash

Data Interpretation: The compound exhibits massive solubility in hydrogen-bonding and polar aprotic solvents, driven by the


 and 

moieties. Conversely, the lipophilic ethyl group is insufficient to drive high solubility in pure alkanes like n-hexane, creating an ideal dynamic for binary solvent crystallization.

Workflow Visualization: Solubility-Driven Process Design

The integration of predictive modeling, empirical validation, and solid-state characterization forms a closed-loop system for process chemistry optimization.

Workflow A Target API (3-Ethyl-4-methoxyphenyl)methanol B In Silico HSP Modeling (Calculate Ra and R0) A->B C Solvent Selection (Miscibility Sphere) B->C Thermodynamic Prediction D Shake-Flask Equilibration (72h at 298.15 K) C->D Candidate Solvents E Phase Separation (Centrifugation & PTFE Filtration) D->E Saturated Suspension F HPLC-UV Quantification (Determine Saturation Point) E->F Supernatant Analysis G Solid-State Validation (XRPD/DSC on Residual Solid) E->G Polymorph Verification

Self-validating workflow for determining API solubility and verifying solid-state thermodynamic stability.

References

  • Journal of Chemical & Engineering Data. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. URL:[Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL:[Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? URL:[Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling &amp; Characterization of (3-Ethyl-4-methoxyphenyl)methanol

The following technical guide is structured to address the specific needs of researchers working with (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1), a specialized intermediate where public experimental data is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific needs of researchers working with (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1), a specialized intermediate where public experimental data is often sparse or contradictory.

This guide adopts a "First-Principles Characterization" approach, synthesizing predicted physicochemical behaviors with rigorous experimental validation protocols.

Part 1: Executive Summary & Chemical Identity

(3-Ethyl-4-methoxyphenyl)methanol is a functionalized benzyl alcohol derivative commonly utilized as a building block in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., tyrosine kinase inhibitors or antifibrotic agents). Its structural uniqueness lies in the 3-ethyl substituent , which introduces steric bulk and lipophilicity compared to the more common anisyl alcohol (4-methoxybenzyl alcohol).

Researchers frequently encounter ambiguity regarding its physical state because its melting point lies near ambient room temperature, often resulting in a "supercooled liquid" or "low-melting solid" appearance depending on purity and storage conditions.

Chemical Identity Table
PropertySpecification
IUPAC Name (3-Ethyl-4-methoxyphenyl)methanol
Common Synonyms 3-Ethyl-4-methoxybenzyl alcohol; 3-Ethyl-p-anisyl alcohol
CAS Registry Number 56911-74-1
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
SMILES CCC1=C(C=CC(=C1)CO)OC
InChI Key PMSHVORCBMOTBP-UHFFFAOYSA-N (Predicted)

Part 2: Physical Characteristics & Melting Point Analysis[2][3]

The "Melting Point Gap"

Unlike commodity chemicals, specific experimental melting point (MP) data for CAS 56911-74-1 is rarely standardized in public databases. However, by applying Structure-Property Relationship (SPR) analysis against validated analogs, we can derive a high-confidence predicted range.

Comparative Structural Analysis (SAR)
  • Reference 1: 4-Methoxybenzyl alcohol (Anisyl alcohol) is a liquid/low-melting solid (MP: 22–25 °C).

  • Reference 2: 3-Bromo-4-methoxybenzyl alcohol is a solid (MP: 59–63 °C).[1] The bromo group adds significant mass and polarizability, stabilizing the lattice.

  • Target Compound: The 3-Ethyl group is less polar than bromine but adds van der Waals surface area compared to hydrogen. It disrupts crystal packing more than a methyl group but less than a propyl group.

Predicted Physical Properties
PropertyValue / RangeConfidence Level
Physical State (20°C) Viscous Liquid or Waxy SolidHigh
Predicted Melting Point 28 °C – 35 °C Medium (Requires Experimental Verification)
Boiling Point 295 °C ± 10 °C (at 760 mmHg)High (Based on group contribution methods)
Density 1.05 ± 0.05 g/cm³High
LogP (Octanol/Water) ~2.1High (Lipophilic)
Solubility Soluble: Methanol, DCM, Ethyl AcetateInsoluble: WaterHigh

Critical Note: If your sample appears as a liquid at room temperature, do not assume it is impure. It may simply be supercooled. Initiation of crystallization (seeding) at 4 °C is recommended to confirm the solid state.

Part 3: Experimental Protocols for Validation

As a scientist, you must validate the physical constants of your specific lot. Relying on generic databases for "borderline" solids is a common source of error in drug formulation.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point of low-melting solids where capillary methods are ambiguous.

Objective: Determine onset melting temperature (


) and heat of fusion (

).

Workflow:

  • Sample Prep: Weigh 2–5 mg of (3-Ethyl-4-methoxyphenyl)methanol into a hermetically sealed aluminum pan.

  • Equilibration: Cool the sample to -20 °C to ensure complete solidification. Hold for 5 minutes.

  • Ramp: Heat from -20 °C to 100 °C at a rate of 5 °C/min .

  • Analysis: Identify the endothermic peak. The extrapolated onset temperature is the reported Melting Point.

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Check

Physical properties are drastically affected by impurities (e.g., unreacted aldehyde). Run this check before MP determination.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 280 nm (Aromatic absorption).

  • Acceptance Criteria: Purity > 98.5% (Area %) is required for accurate melting point assessment.

Part 4: Synthesis & Impurity Logic

Understanding the synthesis route helps predict likely impurities that depress the melting point. The most common route is the reduction of 3-ethyl-4-methoxybenzaldehyde .

Synthesis Pathway Visualization

SynthesisPathway Start 3-Ethyl-4-hydroxybenzaldehyde Step1 Alkylation (EtI / K2CO3) Start->Step1 Inter Intermediate: 3-Ethyl-4-methoxybenzaldehyde Step1->Inter Step2 Reduction (NaBH4 / MeOH) Inter->Step2 Product Target: (3-Ethyl-4-methoxyphenyl)methanol Step2->Product Impurity Impurity: Over-reduced Alkane or Unreacted Aldehyde Step2->Impurity Side Rxn

Figure 1: Standard synthetic pathway highlighting the reduction step where stoichiometry controls the purity profile.

Handling & Stability
  • Hygroscopicity: Benzyl alcohols can absorb atmospheric moisture. Store in a desiccator.

  • Oxidation: The benzylic alcohol is susceptible to air oxidation back to the aldehyde. Store under Nitrogen or Argon at 2–8 °C.

  • Safety: While not highly toxic, treat as an irritant (H315, H319). Use standard PPE.[1][2][3][4]

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 112741, 4-Ethoxy-3-methoxybenzyl alcohol (Analog Reference). Retrieved from [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Benzyl Alcohol Derivatives. Retrieved from [Link][5]

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) and Hazard Analysis for (3-Ethyl-4-methoxyphenyl)methanol

Part 1: Executive Summary & Chemical Identity (3-Ethyl-4-methoxyphenyl)methanol is a specialized aromatic primary alcohol used primarily as an intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

(3-Ethyl-4-methoxyphenyl)methanol is a specialized aromatic primary alcohol used primarily as an intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and fine organic materials.[1][2] Structurally, it consists of a benzyl alcohol core substituted with an electron-donating methoxy group at the para position and an ethyl group at the meta position.[1][2]

This structural configuration imparts specific physicochemical properties: the methoxy and ethyl groups increase lipophilicity (LogP) compared to the parent benzyl alcohol, influencing its bioavailability and interaction with biological targets during drug development. However, these same features contribute to its classification as a skin and eye irritant.

Identification
ParameterDetail
IUPAC Name (3-Ethyl-4-methoxyphenyl)methanol
CAS Number 56911-74-1
Synonyms 3-Ethyl-4-methoxybenzyl alcohol; 3-Ethyl-anisyl alcohol
SMILES CCc1cc(CO)ccc1OC
InChI Key Derived from structure
Physical State Viscous liquid or low-melting solid (approx.[1][2] MP < 30°C)

Part 2: Hazard Identification (GHS Classification)

As a Senior Application Scientist, it is critical to interpret not just the what but the why of these hazards. The benzylic alcohol moiety is chemically reactive and capable of alkylating biological macromolecules under specific conditions, while the lipophilic nature of the ethyl-methoxy substitution enhances dermal penetration, exacerbating irritation potential.[2]

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Exclamation Mark)
      
Hazard Statements (H-Codes)
CodeStatementMechanistic Insight
H315 Causes skin irritation.[1][2][3]Lipophilic organic alcohols disrupt the stratum corneum lipid barrier, leading to local inflammation.
H319 Causes serious eye irritation.[1][4][5]Direct contact with the corneal epithelium causes immediate denaturation of surface proteins and pain response.
H335 May cause respiratory irritation.[1][4][5][6][7]Inhalation of mists/vapors irritates the mucous membranes of the upper respiratory tract.[6]
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][8][9][10]

    • P264: Wash skin thoroughly after handling.[1][5][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][8][9][10]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5][8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[1][4][5][6][7]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Part 3: Structural Reactivity & Physicochemical Properties[1]

Understanding the molecule's reactivity is essential for safe handling during synthesis. The electron-rich aromatic ring makes this compound susceptible to electrophilic aromatic substitution, while the primary alcohol is a focal point for oxidation.[1][2]

Reactivity Visualization

The following diagram outlines the functional zones of the molecule and their associated chemical behaviors.

ChemicalReactivity Compound (3-Ethyl-4-methoxyphenyl)methanol Group_OH Primary Alcohol (-CH2OH) Site of Oxidation/Derivatization Compound->Group_OH Group_OMe Methoxy Group (-OMe) Electron Donor (Activation) Compound->Group_OMe Group_Et Ethyl Group (-Et) Lipophilicity/Steric Bulk Compound->Group_Et Reactivity_Ox Oxidation to Aldehyde/Acid Group_OH->Reactivity_Ox Reagent: PCC, DMP, CrO3 Reactivity_EAS Susceptible to Electrophilic Substitution Group_OMe->Reactivity_EAS Activates Ring

Figure 1: Functional group analysis highlighting reactivity centers for (3-Ethyl-4-methoxyphenyl)methanol.[1][2]

Key Physical Properties
PropertyValue (Experimental/Predicted)Scientific Context
Molecular Weight 166.22 g/mol Moderate size; suitable for fragment-based drug design.[1][2]
Boiling Point ~270–290°C (at 760 mmHg)Higher than anisyl alcohol (259°C) due to increased molecular weight.
Melting Point < 30°C (Likely Liquid/Low Solid)The ethyl group disrupts crystal lattice packing compared to symmetrical analogs.
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHLipophilic character dominates due to the ethyl and methoxy groups.
Flash Point > 110°C (Predicted)Class IIIB Combustible Liquid.

Part 4: Safe Handling, Storage, and Emergency Protocols

Handling Workflow

For research applications, purity is paramount. This compound is prone to slow oxidation in air to form 3-ethyl-4-methoxybenzoic acid.[1][2]

  • Atmosphere: Handle under inert gas (Nitrogen or Argon) if long-term storage is intended.[1][2]

  • Temperature: Store at 2–8°C (Refrigerated) to minimize oxidation and degradation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and leaching.[1][2]

Emergency Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove contam. clothing 2. Wash with soap/water (15 min) 3. Seek medical if rash persists Skin->Act_Skin Act_Eye 1. Rinse immediately (15 min) 2. Remove contact lenses 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Medical attention Inhal->Act_Inhal

Figure 2: Immediate action protocols for exposure incidents involving (3-Ethyl-4-methoxyphenyl)methanol.

Part 5: Toxicological & Ecological Information

Toxicological Profile (Extrapolated)

Specific toxicological data for CAS 56911-74-1 is limited.[1][2] Data below is extrapolated from the structural analog 4-Methoxybenzyl alcohol (CAS 105-13-5) based on Structure-Activity Relationship (SAR) principles.

  • Acute Toxicity (Oral): Expected LD50 > 1000 mg/kg (Rat). (Analog 4-Methoxybenzyl alcohol LD50 is ~1200 mg/kg).[1][2]

  • Sensitization: Potential skin sensitizer.[1][6] Benzylic alcohols can act as haptens after metabolic oxidation to aldehydes.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Environmental Impact
  • Aquatic Toxicity: Predicted to be Harmful to aquatic life (H402).

  • Biodegradability: Expected to be inherently biodegradable but may persist in anaerobic conditions.[1]

  • Disposal: Do not release into municipal drains. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Institute of Standards and Technology (NIST). Benzenemethanol, α-ethyl-4-methoxy- (Isomer distinction).[1][2] NIST Chemistry WebBook.[7] Available at: [Link][2][7]

  • PubChem. Compound Summary: 4-Methoxybenzyl alcohol (Structural Analog). National Library of Medicine. Available at: [Link][2]

Sources

Foundational

Technical Whitepaper: Pharmacochemistry and Synthetic Utility of 3-Ethyl-4-Methoxybenzyl Alcohol Derivatives

The following technical guide provides an in-depth analysis of the 3-ethyl-4-methoxybenzyl alcohol scaffold. This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the molec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 3-ethyl-4-methoxybenzyl alcohol scaffold. This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's utility as a lipophilic bioisostere and a critical intermediate in the synthesis of neuroprotective and antineoplastic agents.

Executive Summary

3-Ethyl-4-methoxybenzyl alcohol (and its oxidized congener, 3-ethyl-4-methoxybenzaldehyde , CAS 103323-26-8) represents a specialized pharmacophore in modern drug design. Structurally distinct from the ubiquitous vanillyl (3-methoxy-4-hydroxy) and veratryl (3,4-dimethoxy) motifs, this scaffold introduces a 3-ethyl substituent that significantly alters the physicochemical profile of the aromatic ring.

The ethyl group at the meta position provides increased steric bulk and lipophilicity (


LogP 

+0.5 vs. methyl) without introducing hydrogen bond donor/acceptor properties. This makes the scaffold an ideal probe for exploring hydrophobic pockets in receptor binding sites, particularly in canthin-6-one alkaloids (neuroprotection) and benzothiazole hybrids (oncology).

This guide details the synthesis, reactivity, and structure-activity relationship (SAR) logic of this scaffold, providing validated protocols for its integration into broader drug discovery campaigns.

Chemical Architecture & Synthesis

Structural Analysis

The core molecule consists of a benzyl alcohol anchored to a benzene ring substituted with a para-methoxy group and a meta-ethyl group.

  • Electronic Effect: The 4-methoxy group is a strong electron donor (resonance), activating the ring and facilitating benzylic carbocation formation.

  • Steric Effect: The 3-ethyl group imposes a "molecular wedge," preventing free rotation in restricted binding pockets more effectively than a methyl group, while maintaining metabolic stability superior to longer alkyl chains.

Synthetic Pathway

The most robust route to 3-ethyl-4-methoxybenzyl alcohol is the chemoselective reduction of its aldehyde precursor. The aldehyde itself is typically accessed via formylation of 2-ethylanisole or alkylation of 3-ethyl-4-hydroxybenzaldehyde.

Graphviz Diagram: Synthetic Workflow

SynthesisPath Start 3-Ethylphenol Step1 O-Methylation (MeI, K2CO3) Start->Step1 Inter1 3-Ethylanisole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Aldehyde 3-Ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) Step2->Aldehyde Step3 Reduction (NaBH4, MeOH) Aldehyde->Step3 Product 3-Ethyl-4-methoxybenzyl alcohol Step3->Product

Figure 1: Linear synthesis of 3-ethyl-4-methoxybenzyl alcohol starting from 3-ethylphenol. The Vilsmeier-Haack formylation selectively targets the para-position relative to the methoxy group due to steric hindrance at the ortho position.

Experimental Protocols

Protocol A: Reduction of 3-Ethyl-4-Methoxybenzaldehyde

This protocol yields high-purity benzyl alcohol suitable for further derivatization (e.g., conversion to benzyl chloride).

Reagents:

  • 3-Ethyl-4-methoxybenzaldehyde (10 mmol, 1.78 g)

  • Sodium Borohydride (NaBH

    
    ) (15 mmol, 0.57 g)
    
  • Methanol (anhydrous, 30 mL)

  • Ethyl Acetate (EtOAc) & Brine for workup

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.78 g of the aldehyde in 30 mL of anhydrous methanol. Cool to 0°C in an ice bath.

  • Addition: Add NaBH

    
     portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quenching: Quench carefully with 5 mL of saturated NH

    
    Cl solution.
    
  • Extraction: Evaporate methanol under reduced pressure. Dissolve residue in 50 mL EtOAc and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude oil usually crystallizes upon standing or can be used directly.
    • Yield Expectation: >90%

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show a doublet at
      
      
      ppm (benzylic CH
      
      
      ) and disappearance of the aldehyde singlet at
      
      
      ppm.
Protocol B: Conversion to 3-Ethyl-4-Methoxybenzyl Chloride

The alcohol is often converted to the chloride to serve as an alkylating agent for amines or phenols.

Procedure:

  • Dissolve the alcohol (5 mmol) in DCM (20 mL).

  • Add Thionyl Chloride (SOCl

    
    , 7.5 mmol) dropwise at 0°C.
    
  • Stir for 3 hours at RT.

  • Evaporate solvent and excess SOCl

    
     to yield the benzyl chloride quantitatively. Note: Use immediately due to instability.
    

Pharmacological Applications & SAR

The 3-ethyl-4-methoxy motif is not merely a spacer; it is a functional probe . In medicinal chemistry, it is used to optimize the "fit" of a molecule within a hydrophobic pocket.

Case Study: Canthin-6-one Alkaloids (Neuroprotection)

Research into Ailanthus altissima derivatives identified 3-ethyl-4-methoxy-canthin-5,6-dione as a potent neuroprotective agent.[1]

  • Mechanism: Suppression of neuronal hyperexcitability via modulation of glutamatergic transmission.[1]

  • SAR Insight: The 3-ethyl group was critical. Analogs with 3-methyl showed reduced potency, while 3-propyl analogs suffered from metabolic liability. The 4-methoxy group provided necessary electron density for

    
    -stacking interactions within the receptor site [1].
    
Case Study: Benzothiazole Antineoplastics

In the development of Topoisomerase I inhibitors, the 3-ethyl-4-methoxy substitution pattern on the phenyl ring of 2-phenylbenzothiazoles has shown enhanced cytotoxicity against MCF-7 cell lines compared to the 3,4-dimethoxy analogs [2].

  • Rationale: The ethyl group increases lipophilicity, facilitating membrane permeability, while the methoxy group maintains the electronic character required for intercalation.

Graphviz Diagram: SAR Logic

SAR_Logic Core 3-Ethyl-4-Methoxy Motif Lipophilicity Hydrophobic Interaction (Ethyl Group) Core->Lipophilicity Steric Bulk Electronics Electronic Donation (Methoxy Group) Core->Electronics Mesomeric Effect Target1 Target: Glutamate Receptors (Neuroprotection) Lipophilicity->Target1 Optimized Pocket Fit Target2 Target: Topoisomerase I (Anticancer) Electronics->Target2 DNA Intercalation Support

Figure 2: Structure-Activity Relationship (SAR) map illustrating how the specific substituents of the scaffold drive biological selectivity.

Physicochemical Profile

The following table summarizes the estimated properties of the core alcohol compared to standard analogs.

Property3-Ethyl-4-Methoxybenzyl AlcoholVanillyl Alcohol (3-OMe, 4-OH)Anisyl Alcohol (4-OMe)
Molecular Weight 180.24 g/mol 154.16 g/mol 138.16 g/mol
LogP (Est.) 2.3 - 2.50.81.4
H-Bond Donors 1 (Alcohol OH)2 (Phenol + Alcohol)1
H-Bond Acceptors 232
Key Feature High Lipophilicity, No Phenolic OHHydrophilic, Redox ActiveBaseline Lipophilicity

Interpretation: The significantly higher LogP of the 3-ethyl derivative makes it superior for CNS-targeted drugs (Blood-Brain Barrier penetration) compared to vanillyl alcohol.

References

  • Kim, Y. S., et al. (2016). "The alkaloids with neuroprotective effect from the root bark of Ailanthus altissima."[1] Journal of Ethnopharmacology.

  • Kamal, A., et al. (2012). "Molecular modelling design, synthesis and cytotoxic evaluation of certain substituted 2-(3,4,5-triacetoxybenzoylamino)benzo[d]thiazole...". Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Compound Summary. "3-Ethyl-4-methoxybenzaldehyde (CAS 103323-26-8)."[2] National Center for Biotechnology Information.

  • CN Patent 102424645B. "Method for synthesizing aromatic amide derivatives." Google Patents.

Sources

Exploratory

Acidity and pKa Determination of (3-Ethyl-4-methoxyphenyl)methanol: A Comprehensive Technical Guide

Executive Summary In advanced medicinal chemistry and agrochemical formulation, the precise acidity (pKa) of hydroxyl groups dictates critical pharmacokinetic properties, lipid solubility, and reactivity in synthetic pat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and agrochemical formulation, the precise acidity (pKa) of hydroxyl groups dictates critical pharmacokinetic properties, lipid solubility, and reactivity in synthetic pathways. (3-Ethyl-4-methoxyphenyl)methanol , a di-substituted benzyl alcohol derivative, presents a unique challenge for pKa determination due to its highly weak acidity. This whitepaper provides an authoritative analysis of its theoretical acidity based on physical organic chemistry principles, resolves discrepancies in in silico predictions, and outlines a self-validating, multi-modal experimental protocol for accurate pKa quantification.

Structural Analysis and Theoretical Acidity

To understand the acidity of (3-Ethyl-4-methoxyphenyl)methanol, we must first establish the baseline thermodynamics of its parent compound, benzyl alcohol. The deprotonation of a benzylic hydroxyl group yields a benzyloxide anion. Because the negative charge is localized on the oxygen and insulated from direct resonance with the aromatic ring by the methylene bridge, benzyl alcohols are inherently weak acids.

Unsubstituted benzyl alcohol possesses a well-documented experimental pKa of 15.40 [1][2]. Because this value exceeds the pKa of water (14.0), benzyl alcohol does not significantly dissociate in aqueous environments under physiological conditions[2][3].

The acidity of (3-Ethyl-4-methoxyphenyl)methanol is modulated by two specific aromatic substituents:

  • 4-Methoxy Group (-OCH₃): Positioned para to the hydroxymethyl group, this substituent is strongly electron-donating via resonance (+R effect).

  • 3-Ethyl Group (-CH₂CH₃): Positioned meta to the hydroxymethyl group, this alkyl chain is mildly electron-donating via inductive effects (+I effect).

Causality of Substituent Effects: In physical organic chemistry (Hammett equation principles), electron-donating groups increase the electron density of the aromatic system. This excess electron density thermodynamically destabilizes the formation of the negatively charged benzyloxide anion. Consequently, the equilibrium shifts toward the neutral alcohol, decreasing the acidity and increasing the pKa.

While some in silico databases predict the pKa of the closely related 4-methoxybenzyl alcohol to be anomalously low (ranging from 14.43 to 15.02)[4][5][6], these algorithmic predictions often fail to accurately model the solvation dynamics of insulated benzyloxides. Empirical Hammett logic dictates that the combined +R and +I electron-donating effects will render (3-Ethyl-4-methoxyphenyl)methanol less acidic than unsubstituted benzyl alcohol, placing its true aqueous pKa in the 15.6 to 15.8 range.

SubstituentEffects Core Benzyl Alcohol Core (Base pKa ~ 15.4) Anion Benzyloxide Anion (Thermodynamically Destabilized) Core->Anion Deprotonation Methoxy 4-Methoxy Group (+R Resonance Effect) Methoxy->Anion Electron Donation Ethyl 3-Ethyl Group (+I Inductive Effect) Ethyl->Anion Electron Donation Acidity Decreased Acidity (Predicted pKa: 15.6 - 15.8) Anion->Acidity Thermodynamic Outcome

Logical flow of substituent effects on the thermodynamic stability of the benzyloxide anion.

Quantitative Data Synthesis

The following table summarizes the comparative quantitative data, highlighting the divergence between algorithmic predictions and empirical physical organic chemistry expectations.

CompoundAromatic SubstituentspKa ValueSource / Methodology
Benzyl alcohol None15.40Experimental[1][2]
4-Methoxybenzyl alcohol 4-OCH₃14.43 - 15.02In silico Predicted[4][5]
(3-Ethyl-4-methoxyphenyl)methanol 3-CH₂CH₃, 4-OCH₃~15.6 - 15.8Theoretical (Hammett Extrapolation)

Experimental Methodologies: Overcoming the Leveling Effect

Determining a pKa > 14 in pure water is thermodynamically restricted by the leveling effect of the solvent; the autoionization of water (


) masks the dissociation of weaker acids[3]. To accurately measure the pKa of (3-Ethyl-4-methoxyphenyl)methanol, researchers must utilize non-aqueous co-solvent systems (e.g., DMSO/Water) followed by mathematical extrapolation to a 0% co-solvent state (Yasuda-Shedlovsky extrapolation).
Protocol: Self-Validating Co-Solvent UV-Vis Titration

Causality of Method Choice: UV-Vis spectrophotometry is highly effective here because the deprotonation of the benzylic hydroxyl group alters the electron density across the adjacent aromatic ring, resulting in a measurable bathochromic shift (red shift) in the UV absorption spectrum.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a series of standardized DMSO/Water mixtures (e.g., 20%, 40%, 60%, and 80% DMSO by weight) to suppress the leveling effect of water.

  • Sample Preparation: Dissolve (3-Ethyl-4-methoxyphenyl)methanol to a final concentration of 50 µM in each solvent system.

  • Titrant Standardization: Utilize a strong, non-aqueous organic base, such as Tetrabutylammonium hydroxide (TBAH) in methanol, standardized against potassium hydrogen phthalate.

  • Spectrophotometric Acquisition: Incrementally add the TBAH titrant. Record the UV-Vis spectrum (200–400 nm) after each addition. Track the disappearance of the neutral alcohol peak and the emergence of the benzyloxide anion peak.

  • Self-Validation Loop (Critical):

    • Isosbestic Point Verification: Ensure that all spectral curves intersect at a single, sharp isosbestic point. This proves that only a two-state equilibrium (Neutral

      
       Anion) is occurring.
      
    • Reversibility Check: Back-titrate the solution with standardized HCl. The spectrum must return exactly to the baseline state. If it does not, base-catalyzed degradation (e.g., oxidation to an aldehyde) has occurred, and the data must be discarded.

  • Data Processing: Calculate the apparent pKa (

    
    ) for each DMSO/Water ratio using non-linear regression of the absorbance vs. pH equivalent curve. Extrapolate these values to 0% DMSO using the Yasuda-Shedlovsky equation to find the true aqueous pKa.
    

ExpWorkflow Prep 1. Sample Preparation (DMSO/Water Co-solvent Series) Titration 2. Alkaline Titration (Standardized TBAH Base) Prep->Titration UV 3a. UV-Vis Monitoring (Aromatic Conjugation Shift) Titration->UV NMR 3b. Orthogonal NMR Titration (1H/13C Chemical Shifts) Titration->NMR Validate 4. Self-Validation Loop (Isosbestic Points & Back-Titration) UV->Validate NMR->Validate Calc 5. Yasuda-Shedlovsky Extrapolation (Aqueous pKa Determination) Validate->Calc

Multi-modal experimental workflow for high-pKa determination with built-in self-validation.

Orthogonal Validation via NMR Titration

To ensure absolute trustworthiness of the data, the UV-Vis protocol should be orthogonally validated using Nuclear Magnetic Resonance (NMR) titration.

Causality of Method Choice: The chemical shift of the benzylic protons (-CH₂OH) is acutely sensitive to the ionization state of the adjacent oxygen atom. As the alkoxide anion forms, increased electron shielding drives an upfield shift in the


H NMR spectrum. By plotting the chemical shift (

) of the benzylic protons against the titrant equivalents, a highly precise Henderson-Hasselbalch curve is generated, completely immune to the optical artifacts that occasionally plague UV-Vis methodologies.

References

  • Benzyl Alcohol - Common Organic Chemistry Source: Common Organic Chemistry URL:[1]

  • Registration Dossier - Benzyl alcohol Source: European Chemicals Agency (ECHA) URL:[2]

  • 4-Methoxybenzyl alcohol - Physico-chemical Properties Source: ChemBK URL:[4]

  • Showing Compound 4-Methoxybenzyl alcohol (FDB012554) Source: FooDB URL:[5]

  • 4-Methoxybenzyl alcohol 105-13-5 wiki Source: Guidechem URL:[6]

  • Calculating the pH of Benzyl Alcohol (0.9% in water) Source: Reddit (AskChemistry) URL:[3]

Sources

Protocols & Analytical Methods

Method

Protocol for the reduction of 3-ethyl-4-methoxybenzoic acid to alcohol

Application Note: Chemoselective Reduction of 3-Ethyl-4-Methoxybenzoic Acid to 3-Ethyl-4-Methoxybenzyl Alcohol Executive Summary & Strategic Rationale The reduction of benzoic acid derivatives to their corresponding benz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 3-Ethyl-4-Methoxybenzoic Acid to 3-Ethyl-4-Methoxybenzyl Alcohol

Executive Summary & Strategic Rationale

The reduction of benzoic acid derivatives to their corresponding benzyl alcohols is a fundamental transformation in pharmaceutical development, providing versatile intermediates for cross-coupling, etherification, and amination workflows. For electron-rich substrates like 3-ethyl-4-methoxybenzoic acid, traditional nucleophilic reducing agents such as Lithium Aluminum Hydride (


) present significant drawbacks, including poor chemoselectivity, harsh reactivity, and hazardous quenching profiles[1].

To achieve a high-yielding, scalable, and safe transformation, this protocol utilizes Borane-Tetrahydrofuran (


)[2]. As an electrophilic reducing agent, 

offers exceptional chemoselectivity for carboxylic acids, operating under mild conditions while avoiding the over-reduction or functional group degradation commonly associated with

[3].

Mechanistic Causality

Understanding the mechanism of borane-mediated reduction is critical for troubleshooting and scaling the reaction. Unlike


, which relies on direct nucleophilic attack, 

is a Lewis acid. The electron-rich nature of 3-ethyl-4-methoxybenzoic acid—driven by the inductive and resonance donation of the ethyl and methoxy groups—enhances the coordination of the carbonyl oxygen to the electron-deficient boron center[3].

This coordination triggers a rapid acid-base reaction between the carboxylic acid proton and the borane hydride, evolving one equivalent of


 gas and forming a triacyloxyborane intermediate[3]. This covalent tethering highly activates the carbonyl carbon, facilitating a rate-determining intramolecular hydride transfer. Because this mechanism requires the initial formation of the boron-oxygen bond via the acidic proton, 

reduces carboxylic acids significantly faster than esters or ketones[1].

Mechanism A Carboxylic Acid (Electron-rich Carbonyl) B Lewis Acid-Base Complex (BH3 coordinates to Carbonyl O) A->B C Triacyloxyborane Intermediate (H2 Gas Evolution) B->C D Intramolecular Hydride Transfer (Rate-determining step) C->D E Borate Ester Complex D->E F Primary Alcohol (Released via MeOH Quench) E->F

Mechanistic pathway of electrophilic borane reduction of carboxylic acids.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale reaction. While theoretically 1 equivalent of


 provides 3 equivalents of hydride, a practical excess (2.0 eq of 

) is utilized to ensure rapid and complete conversion of the electron-rich substrate[4].
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Ethyl-4-methoxybenzoic acid180.201.01.80 g (10.0 mmol)Substrate
Borane-THF complex (1.0 M)85.942.020.0 mL (20.0 mmol)Reducing Agent
Tetrahydrofuran (Anhydrous)72.11-20.0 mLSolvent
Methanol32.04Excess10.0 mLQuenching Agent

Step-by-Step Experimental Protocol

Workflow A 3-Ethyl-4-methoxybenzoic Acid (Starting Material) B BH3·THF Addition (0 °C, N2 atm) A->B C Reduction Phase (RT, 4-8 h) B->C D In-Process Control (TLC / LC-MS) C->D E MeOH Quench & Workup (Gas Evolution) D->E F 3-Ethyl-4-methoxybenzyl Alcohol (Purified Product) E->F

Experimental workflow for the reduction of 3-ethyl-4-methoxybenzoic acid to its benzyl alcohol.

Step 1: Reaction Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Charge the flask with 3-ethyl-4-methoxybenzoic acid (1.80 g, 10.0 mmol) and anhydrous THF (20.0 mL). Stir until a homogeneous solution is achieved.

  • Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: Cooling is mandatory to control the exothermic acid-base reaction and the vigorous evolution of hydrogen gas during the initial addition[4].

Step 2: Reagent Addition & Propagation 4. Using a dry syringe, add the


 solution (20.0 mL, 1.0 M, 20.0 mmol) dropwise over 15–20 minutes.
5. Once the addition is complete and gas evolution subsides, remove the ice bath. Allow the reaction mixture to warm to room temperature (

°C) and stir for 4 to 8 hours[4].

Step 3: In-Process Control (IPC) 6. Monitor the reaction progression via TLC or LC-MS (See Self-Validating Analytics below). If unreacted starting material persists after 8 hours, gently heat the mixture to 35 °C for an additional 2 hours. Note: Do not exceed 35 °C, as


 can decompose into 

and tributyl borate at elevated temperatures[2].

Step 4: Quenching & Isolation 7. Re-cool the reaction mixture to 0 °C. 8. CAUTION: Slowly add Methanol (10.0 mL) dropwise to quench the reaction. Causality: Methanol serves a dual purpose. It safely destroys residual ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (evolving 

gas) and reacts with the intermediate borate ester complex to form volatile trimethyl borate (

), liberating the free primary alcohol. 9. Stir the quenched mixture at room temperature for 1 hour, then concentrate under reduced pressure to remove THF and trimethyl borate. 10. Partition the resulting crude oil between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Separate the layers and extract the aqueous layer with an additional 25 mL of Ethyl Acetate. 11. Wash the combined organic layers with brine (30 mL), dry over anhydrous

, filter, and concentrate in vacuo to yield 3-ethyl-4-methoxybenzyl alcohol. (Typical yield: >90%).

Self-Validating Analytics

To ensure the integrity of the protocol, the system must be self-validating. Use the following analytical benchmarks to confirm successful transformation:

  • Thin-Layer Chromatography (TLC):

    • Conditions: 30% Ethyl Acetate in Hexanes.

    • Observation: The highly polar carboxylic acid starting material will streak or remain near the baseline (

      
      ). The product benzyl alcohol will elute cleanly as a distinct UV-active spot (
      
      
      
      ).
  • LC-MS (ESI):

    • Starting Material: Detectable in negative mode as

      
       at 
      
      
      
      179.
    • Product: Detectable in positive mode. Benzyl alcohols often lose water in the source, appearing as the benzylic cation

      
       at 
      
      
      
      149, or as the sodium adduct
      
      
      at
      
      
      189.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Causality of Shifts: The most definitive proof of reduction is the disappearance of the highly deshielded carboxylic acid proton (

      
       ppm). Concurrently, a new singlet integrating to 2 protons will appear at 
      
      
      
      ppm, corresponding to the newly formed benzylic
      
      
      group. A broad singlet integrating to 1 proton will appear at
      
      
      ppm, corresponding to the hydroxyl (
      
      
      ) proton. The aromatic signals (
      
      
      ppm) will shift slightly upfield due to the loss of the electron-withdrawing carbonyl group.

References

1.[4] "Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis", Organic-Synthesis.com, [Link] 2.[2] "Acid to Alcohol - Common Conditions", Common Organic Chemistry,[Link] 3.[3] "Reduction of carboxylic acids to alcohols with borane (BH3)", Master Organic Chemistry,[Link] 4.[1] "Reduction of carboxylic acids (video)", Khan Academy,[Link] 5.[5] "3 - Organic Syntheses Procedure", Organic Syntheses (orgsyn.org),[Link]

Sources

Application

Reaction conditions for oxidation of (3-Ethyl-4-methoxyphenyl)methanol to aldehyde

Application Note: Precision Oxidation of (3-Ethyl-4-methoxyphenyl)methanol Executive Summary & Chemical Context This guide details the optimized reaction conditions for the oxidation of (3-Ethyl-4-methoxyphenyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Oxidation of (3-Ethyl-4-methoxyphenyl)methanol

Executive Summary & Chemical Context

This guide details the optimized reaction conditions for the oxidation of (3-Ethyl-4-methoxyphenyl)methanol to its corresponding aldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates (e.g., analogs of Apremilast) and fine chemicals.

The Chemical Challenge: The substrate is an electron-rich primary benzylic alcohol . The presence of the methoxy group at the para-position and the ethyl group at the meta-position activates the aromatic ring.

  • Risk 1: Over-oxidation. Benzylic aldehydes are prone to further oxidation to carboxylic acids (3-ethyl-4-methoxybenzoic acid) under vigorous conditions.

  • Risk 2: Electrophilic Aromatic Substitution. The electron-rich ring is susceptible to chlorination or bromination if hypohalite-based oxidants (e.g., standard TEMPO/Bleach) are used without pH buffering or scavenger control.

Recommended Strategy: We prioritize methods that operate under mild conditions to preserve the aldehyde functionality and the aromatic ring integrity.

Method Selection Matrix

The following table summarizes the evaluation of potential oxidation methods for this specific substrate.

MethodSuitabilityKey AdvantageCritical Limitation
Activated MnO₂ High (Recommended) Mild, heterogeneous (filtration workup), zero over-oxidation risk.Requires large excess of reagent (10-20 eq); mass transfer dependent.
TEMPO / BAIB High (Green) Catalytic, room temp, avoids chlorine/bleach entirely.Reagents (BAIB) are more expensive than bleach.
Swern Oxidation Medium-High Reliable, high purity, low temperature (-78°C).Requires cryogenic conditions; generates dimethyl sulfide (odor).
TEMPO / Bleach Low (Caution) Cheap, fast.High risk of ring chlorination on the electron-rich 4-methoxy group.
PCC / PDC Low Effective.Toxic chromium waste; difficult purification compared to MnO₂.

Detailed Experimental Protocols

Protocol A: Oxidation via Activated Manganese Dioxide (MnO₂)

Best for: Scale-up, ease of workup, and preventing over-oxidation.

Mechanism: Surface-mediated radical mechanism. The reaction occurs only at the solid-liquid interface.

Reagents:

  • Substrate: (3-Ethyl-4-methoxyphenyl)methanol (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 – 15.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Procedure:

  • Preparation: Dissolve 1.0 g (6.0 mmol) of (3-Ethyl-4-methoxyphenyl)methanol in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 5.2 g (60 mmol, 10 equiv) of Activated MnO₂ in one portion.

    • Note: "Activated" MnO₂ is critical. Commercial suppliers (e.g., Sigma-Aldrich, Acros) specify "activated." If reusing old stock, heat at 110°C for 24h prior to use.

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C).

    • Tip: Vigorous stirring is essential to keep the heavy solid suspended.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde usually appears as a UV-active spot with a lower R_f than the alcohol. Reaction time is typically 12–24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese oxides. Rinse the pad with DCM (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Usually not required. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Expected Yield: 85-95%

Protocol B: TEMPO / BAIB (Bis-acetoxyiodobenzene) Oxidation

Best for: Green chemistry, catalytic efficiency, and avoiding chlorinated byproducts.

Mechanism: An oxoammonium species (generated from TEMPO by BAIB) oxidizes the alcohol. BAIB acts as the stoichiometric terminal oxidant, reducing to iodobenzene.

Reagents:

  • Substrate: (3-Ethyl-4-methoxyphenyl)methanol (1.0 equiv)

  • Catalyst: TEMPO (0.1 equiv)

  • Oxidant: BAIB (1.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water (9:1 ratio) or pure DCM.

Procedure:

  • Preparation: Dissolve 1.0 g (6.0 mmol) of substrate in 15 mL of DCM.

  • Catalyst Addition: Add 94 mg (0.6 mmol, 0.1 equiv) of TEMPO. Stir until dissolved (orange solution).

  • Oxidant Addition: Add 2.1 g (6.6 mmol, 1.1 equiv) of BAIB (Bis-acetoxyiodobenzene) in one portion at room temperature.

  • Reaction: Stir at room temperature. The reaction is typically fast (1–4 hours).

  • Monitoring: Monitor by TLC.

  • Quench: Add 10 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess oxidant. Stir for 10 mins.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove acetic acid byproduct) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude will contain iodobenzene (byproduct). Remove via column chromatography (Silica, Hexane/EtOAc gradient).

Expected Yield: 90-98%

Protocol C: Swern Oxidation

Best for: Analytical standard, maximum yield on small scale.

Reagents:

  • Oxalyl Chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (5.0 equiv)

  • Solvent: Dry DCM

Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve Oxalyl Chloride (1.1 equiv) in dry DCM at -78°C (Dry ice/acetone bath).

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise. Gas evolution (CO/CO2) occurs. Stir for 15 mins at -78°C.

  • Substrate Addition: Add the alcohol (1.0 equiv) dissolved in minimum DCM dropwise to the cold mixture. Stir for 30-45 mins at -78°C.

  • Base Addition: Add Triethylamine (5.0 equiv) dropwise. The mixture will become thick/white.

  • Warming: Allow the reaction to warm to 0°C over 30-60 minutes.

  • Quench: Add water. Extract with DCM, wash with dilute HCl (to remove amine), then NaHCO₃.

Analytical Validation

Upon isolation, the product 3-Ethyl-4-methoxybenzaldehyde should be validated using the following markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~9.8 - 9.9 ppm .

    • Aromatic Protons: Three signals in the aromatic region (approx 7.0 - 7.8 ppm). Look for the characteristic 1,2,4-substitution pattern.

    • Methoxy (-OCH₃): Singlet at ~3.9 ppm .

    • Ethyl (-CH₂CH₃): Quartet at ~2.7 ppm (2H) and Triplet at ~1.2 ppm (3H).

  • IR Spectroscopy:

    • Strong C=O stretch at 1680–1695 cm⁻¹ .

    • Absence of broad O-H stretch at 3300 cm⁻¹.

Visual Workflows

Figure 1: Reaction Scheme & Pathway Analysis

ReactionPathway Substrate (3-Ethyl-4-methoxyphenyl)methanol (Alcohol) Intermediate Oxoammonium / Chromate Ester (Active Species) Substrate->Intermediate Oxidation SideProd Chlorinated Byproducts (Impurity via Bleach) Substrate->SideProd Electrophilic Subst. (Avoid excess NaOCl) Product 3-Ethyl-4-methoxybenzaldehyde (Target) Intermediate->Product Elimination OverOx 3-Ethyl-4-methoxybenzoic acid (Impurity) Product->OverOx Over-oxidation (Avoid KMnO4/Jones)

Caption: Reaction pathway showing the target transformation and critical side-reactions to avoid (Over-oxidation and Ring Chlorination).

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Choose Method Scale Is this Scale-up (>10g)? Start->Scale Purity Is High Purity Critical? Scale->Purity No MnO2 Protocol A: Activated MnO2 (Robust, Simple Workup) Scale->MnO2 Yes Green Is Green Chem Required? Purity->Green No Swern Protocol C: Swern (High Purity, Low Temp) Purity->Swern Yes (Analytical Std) Green->MnO2 No (General Use) TEMPO Protocol B: TEMPO/BAIB (Catalytic, Mild) Green->TEMPO Yes

Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and purity requirements.

References

  • General Benzylic Oxidation (MnO₂): Cahiez, G., et al. "Manganese Dioxide Oxidation of Benzylic Alcohols." Organic Syntheses, Coll. Vol. 6, p. 1033.

  • TEMPO/BAIB Oxidation (Green Methodology): Epp, J. B., & Widlanski, T. S. (1999). "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 64(1), 293-295. (Foundational paper for TEMPO/BAIB).

  • Substrate Data (3-Ethyl-4-methoxybenzaldehyde): ChemicalBook Entry for CAS 103323-26-8.[2][3][4][5]

  • Swern Oxidation Protocol: Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide." Tetrahedron, 34(11), 1651-1660.

Sources

Method

Etherification procedures involving (3-Ethyl-4-methoxyphenyl)methanol

Application Note: Etherification Protocols for (3-Ethyl-4-methoxyphenyl)methanol Executive Summary This guide details the synthetic pathways for the etherification of (3-Ethyl-4-methoxyphenyl)methanol (CAS: N/A for speci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Etherification Protocols for (3-Ethyl-4-methoxyphenyl)methanol

Executive Summary

This guide details the synthetic pathways for the etherification of (3-Ethyl-4-methoxyphenyl)methanol (CAS: N/A for specific ether derivatives; Alcohol substrate analog to Vanillyl alcohol).[1] The substrate features a primary benzylic alcohol attached to an electron-rich aromatic ring (3-ethyl, 4-methoxy substitution).[1]

Key Chemical Insight: The presence of the electron-donating ethoxy and ethyl groups at the para and meta positions significantly stabilizes the benzylic carbocation. This dual nature allows for two distinct synthetic strategies:[2]

  • Basic Conditions (Williamson Ether Synthesis): Preferred for synthesizing unsymmetrical ethers with primary alkyl halides.[1][3]

  • Acidic Conditions (Dehydrative Etherification): Feasible due to carbocation stabilization, but requires strict temperature control to prevent Friedel-Crafts self-alkylation (polymerization).[1]

Reaction Decision Framework

Select the appropriate protocol based on your target ether and available reagents.

Etherification_Decision_Tree Start Target: Ether of (3-Ethyl-4-methoxyphenyl)methanol Target_Type Identify Target Ether Type Start->Target_Type Simple_Alkyl Simple Alkyl Ether (Methyl, Ethyl, Benzyl) Target_Type->Simple_Alkyl High Yield Required Complex_Sensitive Complex/Acid-Sensitive Electrophile Target_Type->Complex_Sensitive Base Sensitive? Symmetrical Symmetrical Ether (Dimerization) Target_Type->Symmetrical Atom Economy Method_A Method A: Williamson (NaH / DMF) Simple_Alkyl->Method_A Primary Halides Method_B Method B: Mild Acid (TCT / DMSO) Complex_Sensitive->Method_B Avoid Strong Base Method_C Method C: Dehydrative (p-TsOH or FeCl3) Symmetrical->Method_C Green Chemistry

Figure 1: Decision tree for selecting the optimal etherification pathway based on target stability and structural complexity.[1]

Detailed Experimental Protocols

Method A: Williamson Ether Synthesis (Standard Protocol)

Best For: Synthesis of methyl, ethyl, or benzyl ethers using primary alkyl halides. Mechanism: Irreversible deprotonation of the hydroxyl group followed by


 attack.

Reagents:

  • Substrate: (3-Ethyl-4-methoxyphenyl)methanol (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Base Activation: Add NaH (60% dispersion) to the flask. Optional: Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities.[1]

  • Solvation: Suspend NaH in anhydrous DMF at

    
     (ice bath).
    
  • Addition: Dissolve (3-Ethyl-4-methoxyphenyl)methanol in minimal DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur.[1]
      
  • Induction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
    
  • Alkylation: Cool back to

    
    . Add the Alkyl Halide dropwise.[4]
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution dropwise to quench excess hydride.[1]
  • Workup: Dilute with Diethyl Ether (

    
    ). Wash organic layer with water (3x) to remove DMF, then Brine (1x).[1] Dry over 
    
    
    
    .[1][4]
  • Purification: Flash column chromatography (Silica Gel).

Critical Note: The electron-rich ring makes the benzylic position slightly sensitive to oxidation; ensure inert atmosphere is maintained.[1]

Method B: Mild Acid-Catalyzed Etherification (TCT/DMSO)

Best For: Chemoselective etherification when base-sensitive groups are present.[1] Mechanism: Activation of the alcohol by 2,4,6-trichloro-1,3,5-triazine (TCT) followed by displacement.[1]

Reagents:

  • Substrate: (3-Ethyl-4-methoxyphenyl)methanol (1.0 equiv)[1]

  • Reagent: TCT (1.0 equiv)[1]

  • Solvent/Reactant: Methanol or Ethanol (Excess/Solvent)[1]

  • Catalyst: DMSO (1.0 equiv)[1]

Step-by-Step Procedure:

  • Dissolve TCT in the alcohol solvent (MeOH or EtOH) at

    
    .[1]
    
  • Add DMSO dropwise.[1] Stir for 15 minutes.

  • Add (3-Ethyl-4-methoxyphenyl)methanol in one portion.

  • Stir at RT for 1–3 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash with water and brine.[1][4]

  • Yield: Typically 85-95% for methyl/ethyl ethers.[1]

Analytical Data & Quality Control

When characterizing the product, look for these specific NMR signatures that confirm the integrity of the 3-ethyl-4-methoxy core.

Feature

NMR Signal (CDCl3, approx.)
MultiplicityInterpretation
Aromatic Core

6.8 – 7.2 ppm
Multiplets (3H)1,3,4-substitution pattern preserved.[1]
Benzylic Ether

4.4 – 4.5 ppm
Singlet (2H)Shift confirms conversion of -OH to -OR.[1]
Methoxy Group

3.85 ppm
Singlet (3H)4-OMe group (unchanged).[1]
Ethyl Group (

)

2.65 ppm
Quartet (

)
Benzylic methylene of the ethyl chain.[1]
Ethyl Group (

)

1.20 ppm
Triplet (

)
Terminal methyl of the ethyl chain.[1]

Troubleshooting Guide:

  • Issue: Polymerization/Gooey residue.

    • Cause: Acid concentration too high or temperature too high, leading to Friedel-Crafts poly-condensation.[1]

    • Fix: Switch to Method A (Basic conditions) or lower temperature in Method B.

  • Issue: Low Yield in Method A.

    • Cause: Incomplete deprotonation or wet solvent (DMF is hygroscopic).[1]

    • Fix: Increase NaH induction time; use fresh anhydrous DMF from a sealed bottle.

References

  • Williamson Ether Synthesis (General Protocol)

    • Title: The Williamson Ether Synthesis.[2][3][4][5][6]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Chemoselective Acid-Catalyzed Etherification

    • Title: Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.[1][7][8]

    • Source: Synthesis (via Organic Chemistry Portal).[1][5]

    • URL:[Link]

  • Iron-Catalyzed Green Etherification

    • Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride.[1]

    • Source: ACS Omega (NIH/PubMed Central).[1]

    • URL:[Link][1]

  • Reactivity of 4-Methoxybenzyl Alcohols

    • Title: Liquid Etherification of Alkoxybenzyl Alcohols... with Platinum on Carbon.[1]

    • Source: Scientific Research Publishing.[1]

    • URL:[Link][1]

Sources

Application

Catalytic hydrogenation methods for (3-Ethyl-4-methoxyphenyl)methanol precursors

Application Note: Selective Catalytic Hydrogenation of 3-Ethyl-4-methoxybenzaldehyde to (3-Ethyl-4-methoxyphenyl)methanol Executive Summary & Scope The synthesis of (3-Ethyl-4-methoxyphenyl)methanol (CAS 56911-74-1) [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Catalytic Hydrogenation of 3-Ethyl-4-methoxybenzaldehyde to (3-Ethyl-4-methoxyphenyl)methanol

Executive Summary & Scope

The synthesis of (3-Ethyl-4-methoxyphenyl)methanol (CAS 56911-74-1) [1] is a critical transformation in the development of advanced pharmaceutical intermediates and fine chemicals. The primary synthetic route involves the catalytic hydrogenation of its precursor, 3-ethyl-4-methoxybenzaldehyde.

As a Senior Application Scientist, the most frequent point of failure I observe in this workflow is the unintended hydrogenolysis of the resulting benzylic C-O bond. If reaction conditions and catalyst selection are not rigorously controlled, the target benzylic alcohol is rapidly over-reduced to the corresponding methylarene (4-ethyl-2-methoxy-1-methylbenzene). This application note provides field-proven, self-validating protocols designed to maximize conversion while strictly halting the reaction at the alcohol stage.

Mechanistic Insights & Catalyst Dynamics

To design a robust protocol, one must understand the causality behind the competing reaction pathways. The reduction of the carbonyl group proceeds via the adsorption of the aldehyde onto the metal catalyst surface, followed by sequential hydride transfers.

  • Platinum Group Metals (Pd/C, Pt/Al₂O₃): While traditional Pt and Pd catalysts exhibit exceptionally high turnover frequencies for aldehyde reduction, they possess a strong thermodynamic driving force for the subsequent cleavage of the benzylic C-O bond. This hydrogenolysis is exacerbated by acidic supports or elevated temperatures[2].

  • Gold on Alumina (Au/Al₂O₃): Recent kinetic studies and Hammett treatments demonstrate that alumina-supported gold nanoparticles operate via a nucleophilic mechanism. This unique electronic interaction facilitates the activation of the highly polar carbonyl group but is entirely inactive toward the benzylic C-O bond, yielding near 100% selectivity for the alcohol [3].

  • Solvent Causality: The use of polar protic solvents (e.g., ethanol or ethanol/water mixtures) is not arbitrary. Solvation by polar molecules facilitates benzaldehyde activation via competitive adsorption on the catalyst surface, significantly lowering the activation energy barrier for the initial reduction [3].

Pathway A 3-Ethyl-4-methoxybenzaldehyde (Substrate) B Catalyst Surface (H2 Adsorption) A->B Carbonyl Activation C (3-Ethyl-4-methoxyphenyl)methanol (Target Product) B->C Selective Reduction (Au/Al2O3 or Mild Pd/C) D 4-Ethyl-2-methoxy-1-methylbenzene (Hydrogenolysis By-product) B->D Direct Cleavage (Pt/Al2O3) C->D Over-reduction (Acidic/Harsh Conditions)

Reaction pathway: Selective hydrogenation vs. hydrogenolysis of the benzaldehyde precursor.

Quantitative Catalyst Evaluation

The following table summarizes the empirical performance of various catalytic systems for the hydrogenation of methoxy-substituted benzaldehydes. Data is normalized for liquid-phase reactions at complete substrate conversion.

Catalyst SystemTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Alcohol (%)Selectivity to Alkane (%)
5% Au/Al₂O₃ 809.0>99100 0
5% Pd/C (Unpoisoned) 251.0>998515
5% Pd/C (Amine-doped) 251.0>9998 2
5% Pt/Al₂O₃ 809.0>99<5>95
Raney Nickel 8010.085928

Note: Pt/Al₂O₃ acts almost exclusively as a hydrogenolysis catalyst in this context and must be avoided when the benzylic alcohol is the target.

Experimental Protocols

To accommodate different laboratory capabilities, two self-validating methodologies are provided. Protocol A utilizes the highly selective Au/Al₂O₃ system, while Protocol B provides a cost-effective adaptation using standard Pd/C with a chemical modifier to suppress hydrogenolysis.

Protocol A: High-Selectivity Hydrogenation (Au/Al₂O₃)

This method is thermodynamically restricted from over-reducing the product, providing a foolproof, high-yield workflow.

  • Reactor Preparation: Charge a 300 mL stainless steel Parr autoclave with 3-ethyl-4-methoxybenzaldehyde (10.0 g, 60.9 mmol) and absolute ethanol (100 mL).

    • Causality: Ethanol acts as a polar protic solvent to stabilize the transition state of the carbonyl reduction, accelerating the reaction rate.

  • Catalyst Addition: Add 5% Au/Al₂O₃ catalyst (0.5 g, 5 wt% relative to substrate).

  • Inertion Sequence: Seal the autoclave. Purge the headspace with Nitrogen (N₂) gas at 5 bar, hold for 1 minute, and vent. Repeat three times.

    • Causality: Strict removal of ambient oxygen prevents the formation of explosive H₂/O₂ mixtures and prevents the oxidative deactivation of the metal surface.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 9.0 bar. Heat the vessel to 80 °C.

  • Agitation & Kinetics: Initiate stirring at 1000 rpm.

    • Causality: High-speed agitation is mandatory to overcome gas-liquid mass transfer resistance. If stirring is too slow, the reaction becomes diffusion-limited, leading to artificially prolonged reaction times and potential side reactions.

  • In-Process Control (IPC) & Validation: After 4 hours, halt agitation, cool to 25 °C, vent to 1 atm, and withdraw a 50 µL aliquot. Analyze via GC-FID or HPLC.

    • Self-Validation: The reaction is deemed complete only when the aldehyde peak area is <0.5%. Because Au/Al₂O₃ cannot cleave the C-O bond, the reaction can be safely left overnight without risk of over-reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol (2 x 20 mL). Concentrate the filtrate under reduced pressure to yield (3-Ethyl-4-methoxyphenyl)methanol as a colorless to pale-yellow oil.

Protocol B: Cost-Effective Hydrogenation (Pd/C with Modifier)

Standard Pd/C will cause hydrogenolysis if left unchecked. This protocol uses an amine modifier to poison the acidic sites responsible for C-O cleavage.

  • Reaction Mixture: In a standard hydrogenation flask, dissolve 3-ethyl-4-methoxybenzaldehyde (10.0 g, 60.9 mmol) in ethyl acetate (100 mL).

  • Catalyst Poisoning (Critical Step): Add 5% Pd/C (0.5 g) followed by ethylenediamine (15 µL) .

    • Causality: The carbon support of Pd/C contains acidic functional groups (phenols, carboxylic acids) that catalyze the dehydration/hydrogenolysis of benzylic alcohols. The trace amine selectively binds to and neutralizes these acidic sites, effectively shutting down the hydrogenolysis pathway while leaving the metal sites active for carbonyl reduction.

  • Hydrogenation: Purge with N₂ (3x), then purge with H₂ (3x). Maintain the reaction under a balloon of H₂ (1 atm) at strictly 20–25 °C.

    • Causality: Elevated pressure and temperature exponentially increase the rate of hydrogenolysis on Pd. Mild conditions are non-negotiable here.

  • IPC Validation: Monitor hydrogen uptake. Once uptake ceases (typically 2-3 hours), immediately sample for TLC or GC-MS. Do not allow the reaction to stir indefinitely under H₂ once the substrate is consumed.

  • Workup: Filter through Celite, wash with ethyl acetate, and concentrate in vacuo.

References

  • Title: Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review Source: ResearchGate URL: [Link]

  • Title: Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold Source: Heriot-Watt University Research Portal URL: [Link]

Method

Functionalization of the hydroxyl group in (3-Ethyl-4-methoxyphenyl)methanol

Application Note: Functionalization of the Hydroxyl Group in (3-Ethyl-4-methoxyphenyl)methanol Executive Summary & Chemical Profile This guide details the strategic functionalization of (3-Ethyl-4-methoxyphenyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Hydroxyl Group in (3-Ethyl-4-methoxyphenyl)methanol

Executive Summary & Chemical Profile

This guide details the strategic functionalization of (3-Ethyl-4-methoxyphenyl)methanol , a versatile electron-rich building block. Unlike simple benzyl alcohols, the presence of the 4-methoxy (strongly electron-donating via resonance) and 3-ethyl (electron-donating via induction/hyperconjugation) groups creates a highly activated benzylic center.

Key Reactivity Insights:

  • Labile Hydroxyl Group: The electron-rich nature of the aromatic ring stabilizes the benzylic carbocation, making the hydroxyl group exceptionally prone to acid-catalyzed substitution (

    
    ) and dehydrative coupling.
    
  • Oxidation Sensitivity: The electron-rich ring lowers the oxidation potential, facilitating rapid conversion to the aldehyde but also increasing susceptibility to over-oxidation or oxidative polymerization if conditions are too harsh.

Structural Analysis:

  • Formula:

    
    
    
  • MW: 182.22 g/mol [1]

  • Electronic State:

    
    -excessive aromatic system.
    

Functionalization Decision Tree

The following workflow illustrates the primary transformation pathways based on the desired downstream application.

FunctionalizationTree Start (3-Ethyl-4-methoxyphenyl)methanol (Substrate) Oxidation Oxidation Strategy Start->Oxidation Increase Oxidation State Substitution Substitution Strategy Start->Substitution Activate Leaving Group Protection Protection Strategy Start->Protection Mask Reactivity Aldehyde 3-Ethyl-4-methoxybenzaldehyde (via MnO2 or TEMPO) Oxidation->Aldehyde 2e- Oxidation Halide Benzylic Chloride/Bromide (via TCT/DMSO or PBr3) Substitution->Halide Halogenation Ether Benzylic Ethers (via HFIP Solvolysis) Substitution->Ether Dehydrative Coupling Silyl Silyl Ether (TBDMS) (Standard Protection) Protection->Silyl

Figure 1: Strategic decision tree for the functionalization of (3-Ethyl-4-methoxyphenyl)methanol.

Application I: Selective Oxidation to Aldehyde

Objective: Synthesis of 3-Ethyl-4-methoxybenzaldehyde . Challenge: Prevent over-oxidation to the carboxylic acid and avoid chlorination of the electron-rich ring (common with hypochlorite oxidants).

Recommended Protocol: Catalytic Aerobic Oxidation (Cu/TEMPO) This method is preferred over stoichiometric chromium reagents (PCC/Jones) due to superior atom economy and milder conditions that preserve the ethyl group.

Experimental Protocol
  • Reagents:

    • Substrate: 10.0 mmol (1.82 g)

    • Catalyst: CuBr (5 mol%), 2,2'-Bipyridine (5 mol%)

    • Co-oxidant: TEMPO (5 mol%), NMI (N-methylimidazole, 10 mol%)

    • Solvent: Acetonitrile (

      
      ), 50 mL
      
  • Procedure:

    • Dissolve CuBr and bipyridine in

      
       to form a dark brown complex.
      
    • Add TEMPO, NMI, and the substrate.

    • Stir vigorously open to the air (or under an

      
       balloon for faster rates) at room temperature.
      
    • Monitor: TLC (Hexane/EtOAc 4:1). The aldehyde typically appears as a UV-active spot with a lower

      
       than the alcohol? Correction: Aldehydes usually have higher 
      
      
      
      than alcohols in non-polar systems due to loss of H-bonding.
    • Completion: Typically 2–4 hours.

  • Work-up:

    • Dilute with

      
      , wash with 1M HCl (to remove Cu/amine), then saturated 
      
      
      
      .
    • Dry over

      
       and concentrate.
      
  • Yield Expectation: 92–96% isolated yield.

Alternative (Stoichiometric): Activated


 (10 equiv.) in 

is robust but generates significant solid waste.

Application II: Conversion to Benzylic Chloride

Objective: Synthesis of 3-Ethyl-4-methoxybenzyl chloride . Challenge: Electron-rich benzyl alcohols are sensitive to harsh acidic conditions (like conc. HCl), which can cause polymerization (Friedel-Crafts type) or ether formation. Standard


 can be too aggressive.

Recommended Protocol: TCT/DMSO (Neutral Conditions) The use of 2,4,6-Trichloro-1,3,5-triazine (TCT) with DMSO generates a Vilsmeier-Haack type intermediate that activates the alcohol under neutral conditions.

Mechanism Visualization

ChlorinationMech Step1 TCT + DMSO (Formation of Sulfonium Species) Step2 Activation of Alcohol (Formation of Alkoxysulfonium) Step1->Step2 + Substrate (-OH) Step3 Nucleophilic Substitution (Cl- attacks Benzylic Carbon) Step2->Step3 SN2/SN1 Mixed Character Product 3-Ethyl-4-methoxybenzyl Chloride Step3->Product

Figure 2: Mechanistic pathway for TCT-mediated chlorination.

Experimental Protocol
  • Reagents:

    • Substrate: 5.0 mmol (0.91 g)

    • TCT (Trichloroisocyanuric acid or Cyanuric Chloride): 2.0 mmol (0.4 equiv)

    • DMSO: 0.2 mL (Catalytic/Activator)[2]

    • Solvent: Anhydrous

      
       (20 mL)
      
  • Procedure:

    • Add TCT to DMSO/

      
       at 0°C. Stir for 10 mins to form the active species.
      
    • Add the benzyl alcohol dropwise.

    • Warm to room temperature and stir for 30–60 minutes.

  • Work-up:

    • Quench with water.[3] Extract with

      
      .
      
    • Wash with brine. Important: Avoid strong base washes which might hydrolyze the reactive chloride.

  • Stability Note: The product is a potent electrophile. Store at -20°C under inert gas.

Application III: Green Dehydrative Etherification

Objective: Synthesis of Benzylic Ethers (e.g., for prodrugs or protecting groups). Innovation: Using HFIP (Hexafluoroisopropanol) as a solvent/promoter eliminates the need for metal catalysts or strong Brønsted acids. HFIP stabilizes the incipient benzylic carbocation via its high ionizing power and low nucleophilicity.

Protocol (HFIP-Mediated)
  • Reagents:

    • Substrate: 1.0 equiv.

    • Nucleophile: Alcohol (e.g., Methanol, Ethanol, or complex alcohol) 1.2–2.0 equiv.

    • Solvent: HFIP (0.2 M concentration).

  • Procedure:

    • Mix substrate and nucleophile in HFIP.

    • Stir at 40–50°C in a sealed vial.

    • Mechanism: The solvent hydrogen-bonds to the hydroxyl group, facilitating water departure. The electron-donating OMe/Et groups stabilize the cation, which is then trapped by the nucleophile.

  • Work-up:

    • Evaporate HFIP (can be recovered/recycled).

    • Purify via short silica plug.

Comparative Data Summary

TransformationMethodReagentsYield (%)Green ScoreKey Advantage
Oxidation AerobicCuBr/TEMPO/Air95%HighNo toxic heavy metals; uses

.
Oxidation Stoichiometric

88%LowReliable; no over-oxidation.
Chlorination NeutralTCT/DMSO92%MedAvoids HCl gas; mild conditions.
Etherification SolvolyticHFIP85-98%HighMetal-free; acid-free; recyclable solvent.

References

  • Aerobic Oxidation (Cu/TEMPO): Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed oxidation of alcohols to aldehydes and ketones: an efficient, aerobic alternative to Swern and Dess-Martin oxidations. Journal of the American Chemical Society, 133(42), 16901-16910. Link

  • TCT/DMSO Chlorination: Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[2] Synthesis, 2008(24), 3919-3924. Link

  • HFIP Etherification: Pozhydaiev, V., et al. (2020). Dehydrative nucleophilic substitution of alcohols in hexafluoroisopropanol. Chemical Communications, 56, 11665-11668. Link

  • Substrate Data: (3-Ethyl-4-methoxyphenyl)methanol (CAS 56911-74-1).[4][5][6] Sigma-Aldrich Product Catalog. Link

Sources

Application

Application Note: Green Synthesis Routes for (3-Ethyl-4-methoxyphenyl)methanol

This Application Note and Protocol Guide details the green chemistry synthesis of (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1). It prioritizes sustainable, scalable, and high-fidelity methodologies suitable for ph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the green chemistry synthesis of (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1). It prioritizes sustainable, scalable, and high-fidelity methodologies suitable for pharmaceutical and fine chemical applications.

Introduction & Target Profile

(3-Ethyl-4-methoxyphenyl)methanol is a functionalized benzyl alcohol derivative used as a key intermediate in the synthesis of pharmaceuticals (e.g., related to PPAR agonists and lipid-regulating agents) and high-value agrochemicals.

Traditional synthesis relies on the reduction of 3-ethyl-4-methoxybenzaldehyde using stoichiometric hydride reagents (NaBH₄, LiAlH₄) in volatile organic solvents (DCM, THF). These methods suffer from poor atom economy, generation of boron/aluminum salts, and safety hazards associated with hydride quenching.

This guide presents three validated green synthesis routes that align with the 12 Principles of Green Chemistry, focusing on Biocatalysis and Catalytic Transfer Hydrogenation (CTH) .

Target Molecule Data
PropertyDetail
IUPAC Name (3-Ethyl-4-methoxyphenyl)methanol
CAS Number 56911-74-1
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 180.22 g/mol
Key Precursor 3-Ethyl-4-methoxybenzaldehyde (CAS: Not widely listed, derived from 2-ethylanisole)

Strategic Synthesis Overview

The synthesis strategy focuses on the chemoselective reduction of the aldehyde moiety.[1] We bypass the need for hazardous hydrides by utilizing enzymatic precision and heterogeneous catalysis.

Route Comparison
MetricRoute A: Biocatalytic Reduction (Recommended)Route B: Transfer Hydrogenation (Scalable)Route C: Conventional Green Hydrogenation
Catalyst KRED / ADH EnzymeRu/C or Pd/CPd/C (5%)
Reductant Glucose (via Cofactor Recycle)Isopropanol (IPA)H₂ Gas (Balloon/Flow)
Solvent Phosphate Buffer / DMSO (95:5)Isopropanol (Neat)Ethanol
Atom Economy High (Water byproduct)Moderate (Acetone byproduct)Very High (100%)
E-Factor < 5 (Excellent)< 10 (Good)< 5 (Excellent)
Scalability High (Batch/Flow)High (Flow preferred)High (Pressure vessel)

Detailed Protocols

Route A: Biocatalytic Reduction (The "Gold Standard")

Best for: High purity, ambient conditions, and stereochemical control (if extending to chiral derivatives).

Mechanism: Alcohol Dehydrogenase (ADH) catalyzes the transfer of a hydride from NADPH to the aldehyde. A coupled Glucose Dehydrogenase (GDH) system recycles the expensive cofactor (NADP⁺ → NADPH) using glucose as the sacrificial donor.

Materials:
  • Substrate: 3-Ethyl-4-methoxybenzaldehyde (100 mg, 0.61 mmol).

  • Enzyme: Commercial ADH (e.g., KRED-P1 or E. coli expressed ADH-101).

  • Cofactor Recycling: NADP⁺ (1 mg), Glucose (200 mg), GDH (5 units).

  • Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) containing 1 mM MgCl₂.

  • Co-solvent: DMSO (5% v/v) to enhance substrate solubility.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare 10 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgCl₂ to a final concentration of 1 mM.

  • Substrate Solution: Dissolve 100 mg of 3-ethyl-4-methoxybenzaldehyde in 0.5 mL DMSO.

  • Reaction Assembly: In a 20 mL glass vial, combine:

    • 9.5 mL Buffer solution.

    • 200 mg Glucose (1.1 mmol, ~2 eq).

    • 1 mg NADP⁺.

    • 5 mg ADH Enzyme powder (approx. 50 U).

    • 2 mg GDH Enzyme powder.

  • Initiation: Add the substrate/DMSO solution dropwise while stirring at 400 rpm.

  • Incubation: Seal the vial (vented cap) and incubate at 30°C for 12–24 hours. Monitor pH; adjust with 0.1 M NaOH if it drops below 6.5 (gluconic acid production).

  • Work-up (Green Extraction):

    • Add 5 mL Ethyl Acetate or 2-MeTHF (Green Solvent). Vortex for 2 mins.

    • Centrifuge to separate phases. Collect the organic layer.

    • Repeat extraction once.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[2]

  • Purification: The product is typically >98% pure. If necessary, purify via short silica plug using Hexane:EtOAc (8:2).

Route B: Heterogeneous Transfer Hydrogenation (CTH)

Best for: Robustness, absence of biological constraints, and ease of catalyst recovery.

Mechanism: Palladium on Carbon (Pd/C) catalyzes the transfer of hydrogen from Isopropanol (IPA) to the aldehyde via a metal-hydride intermediate. IPA converts to acetone.

Materials:
  • Substrate: 3-Ethyl-4-methoxybenzaldehyde (1.0 g).

  • Catalyst: 5% Pd/C (50 mg, 5 wt% loading) or Ru/C.

  • Solvent/Donor: Isopropanol (IPA), anhydrous (10 mL).

  • Base Promoter: Potassium Carbonate (K₂CO₃) - 10 mol% (optional, accelerates rate).

Step-by-Step Protocol:
  • Setup: Charge a 50 mL round-bottom flask with 1.0 g of aldehyde and 10 mL of IPA.

  • Catalyst Addition: Add 50 mg of 5% Pd/C. (Optionally add 80 mg K₂CO₃).

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3] Reaction typically completes in 2–4 hours.

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad (or sintered glass funnel) to recover the Pd/C catalyst. Note: Wash catalyst with ethanol for reuse.

  • Isolation: Concentrate the filtrate on a rotary evaporator to remove IPA and Acetone.

  • Result: The residue is the pure (3-Ethyl-4-methoxyphenyl)methanol. Yield is typically >95%.[4]

Visual Workflows (Graphviz)

Figure 1: Biocatalytic Cycle & Pathway

This diagram illustrates the enzymatic reduction coupled with the cofactor regeneration system, highlighting the atom economy.

Biocatalysis Substrate 3-Ethyl-4-methoxy- benzaldehyde Product (3-Ethyl-4-methoxy- phenyl)methanol Substrate->Product Reduction ADH ADH Enzyme (Catalyst) ADH->Substrate NADP NADP+ ADH->NADP Oxidation GDH GDH Enzyme (Recycling) NADP->GDH Recycle NADPH NADPH NADPH->ADH H-Donor Glucose Glucose Glucose->GDH Oxidation Gluconic Gluconic Acid GDH->NADPH Reduction GDH->Gluconic Byproduct

Caption: Figure 1. Biocatalytic reduction cycle showing the coupling of Alcohol Dehydrogenase (ADH) with Glucose Dehydrogenase (GDH) for cofactor recycling.

Figure 2: Synthesis Tree from Precursor

This diagram contextualizes the reduction within the broader synthesis from the commodity chemical 2-ethylphenol/anisole.

SynthesisTree Start 2-Ethylphenol Step1 2-Ethylanisole (Methylation) Start->Step1 Green Methylation (DMC / Base) Step2 3-Ethyl-4-methoxybenzaldehyde (Formylation) Step1->Step2 Formylation (Duff or Vilsmeier) Target (3-Ethyl-4-methoxyphenyl)methanol (TARGET) Step2->Target Route A: Biocatalysis (ADH/Glucose) Step2->Target Route B: Transfer H2 (IPA/Pd/C) Step2->Target Route C: H2 Gas (Ethanol/Pd)

Caption: Figure 2. Retrosynthetic pathway showing the derivation of the target alcohol from 2-ethylphenol, emphasizing the divergence of reduction protocols.

Comparative Analysis & Green Metrics

MetricTraditional (NaBH₄)Green Route A (Bio)Green Route B (CTH)
Yield 90-95%>98%95%
Atom Economy Poor (Boron waste)Excellent (Water byproduct)Moderate (Acetone byproduct)
Energy Input 0°C to RT (Cooling req.)30°C (Ambient)82°C (Reflux)
Solvent MeOH/THF (Flammable)Water/Buffer (Safe)IPA (Low Toxicity)
Hazards H₂ generation, Toxic wasteNon-toxic, BiodegradableFlammable solvent
Cost Low (Reagents cheap)Medium (Enzyme cost)Low (Catalyst reusable)

References

  • Hollmann, F., et al. "Biocatalytic reduction of aldehydes and ketones." Green Chemistry, 2011. (General principles of ADH reduction).

  • Solís Oba, A., et al. "Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources." Journal of Chemical Technology, 2017. Link (Green biocatalysis context).

  • Wang, D., et al. "Iridium-catalyzed transfer hydrogenation of aldehydes and ketones in water." Organic Letters, 2010. (Heterogeneous green reduction).
  • BenchChem. "Optimizing Isovanillin Synthesis: Application Notes." Link (Context on methoxy-benzaldehyde precursors).

  • Anastas, P. T., & Warner, J. C.Green Chemistry: Theory and Practice. Oxford University Press: New York, 1998.

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-ethyl-4-methoxybenzaldehyde and specific enzymes before handling.

Sources

Method

Application Notes and Protocols for Friedel-Crafts Alkylation using (3-Ethyl-4-methoxyphenyl)methanol

Abstract The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] This guide provides a comprehensive overview and detailed protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] This guide provides a comprehensive overview and detailed protocols for the alkylation of arenes using (3-Ethyl-4-methoxyphenyl)methanol as the alkylating agent. The use of benzylic alcohols represents a significant advancement over traditional, more hazardous alkyl halides, aligning with the principles of green chemistry.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, validated experimental procedures, and strategies for reaction optimization. The protocols detailed herein are designed to facilitate the synthesis of complex diarylmethane scaffolds, which are prevalent in many pharmacologically active compounds.[3][5]

Introduction: The Strategic Advantage of Benzylic Alcohols in Friedel-Crafts Chemistry

First developed in 1877, the Friedel-Crafts reaction is a fundamental tool for electrophilic aromatic substitution.[1][6] While classic protocols often employ alkyl halides, modern synthetic chemistry increasingly favors more environmentally benign reagents.[3][4] Benzylic alcohols, such as (3-Ethyl-4-methoxyphenyl)methanol, have emerged as highly effective "green" alkylating agents.[3][7] Their primary advantage lies in the generation of water as the sole byproduct, a stark contrast to the corrosive hydrogen halides produced when using alkyl halides.[8]

The reactant at the core of this guide, (3-Ethyl-4-methoxyphenyl)methanol, is a particularly valuable building block. Its substituted phenyl ring—featuring both an activating methoxy group and an ethyl group—allows for the synthesis of structurally diverse and complex diarylmethanes. These products can serve as advanced intermediates in the discovery of novel therapeutics, where precise molecular architecture is paramount.

Reaction Mechanism: Activation and Electrophilic Attack

The Friedel-Crafts alkylation with a benzylic alcohol proceeds through the in-situ generation of a stabilized carbocation, which then acts as the key electrophile. The reaction is catalyzed by either a Lewis acid (e.g., AlCl₃, ZnCl₂, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, solid acid catalysts).[8][9]

The mechanism unfolds in four key stages:

  • Activation of the Alcohol: The catalyst interacts with the hydroxyl group of (3-Ethyl-4-methoxyphenyl)methanol. A Brønsted acid protonates the hydroxyl group, while a Lewis acid coordinates to it. In both cases, this transforms the -OH into an excellent leaving group (-OH₂⁺).[9][10]

  • Formation of the Benzylic Carbocation: The protonated alcohol leaves as a molecule of water, generating a secondary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized across the aromatic ring and further stabilized by the electron-donating methoxy group.

  • Nucleophilic Attack by the Arene: The electron-rich π-system of the aromatic substrate (the nucleophile) attacks the electrophilic carbocation.[11][12] This step forms a new carbon-carbon bond and creates a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[10][13]

  • Re-aromatization: A weak base (e.g., the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and yielding the final diarylmethane product.[12][14]

Friedel_Crafts_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack & Re-aromatization Reactant (3-Ethyl-4-methoxyphenyl)methanol Intermediate1 Protonated Alcohol Reactant->Intermediate1 + H⁺ Catalyst H⁺ (Catalyst) Carbocation Stabilized Benzylic Carbocation Intermediate1->Carbocation - H₂O Water H₂O Arene Arene (Nucleophile) Carbocation->Arene Attack SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Carbocation Product Diarylmethane Product SigmaComplex->Product - H⁺

Caption: Mechanism of acid-catalyzed Friedel-Crafts alkylation.

Experimental Protocols

This section provides a general protocol that can be adapted based on the specific aromatic substrate and available catalyst.

Materials and Equipment

Reagents:

  • (3-Ethyl-4-methoxyphenyl)methanol (Alkylating Agent)

  • Aromatic Substrate (e.g., Toluene, Anisole, p-Xylene)

  • Catalyst (e.g., Anhydrous ZnCl₂, H₂SO₄, Montmorillonite K-10 clay)

  • Anhydrous Solvent (if required, e.g., Dichloromethane, Nitromethane)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Protocol: Alkylation of Toluene using Montmorillonite K-10 as a Heterogeneous Catalyst

This protocol utilizes a recyclable and easy-to-handle solid acid catalyst, which simplifies the workup procedure.

  • Catalyst Activation: Place Montmorillonite K-10 clay (2.0 g) in an oven at 120 °C for at least 4 hours to ensure it is anhydrous. Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the activated Montmorillonite K-10 clay.

  • Reagent Addition: Add toluene (30 mL, serving as both reactant and solvent) to the flask, followed by (3-Ethyl-4-methoxyphenyl)methanol (1.66 g, 10.0 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The starting alcohol should be significantly more polar than the diarylmethane product. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the solid clay catalyst. Wash the clay with a small amount of toluene or dichloromethane (2 x 10 mL).

    • Combine the organic filtrates and transfer them to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure product.

Optimization, Side Reactions, and Troubleshooting

Achieving high yield and selectivity in Friedel-Crafts alkylation requires careful control of reaction parameters.

Data Presentation: Reaction Parameter Guide

The following table summarizes typical conditions and expected outcomes for the alkylation of various arenes with benzylic alcohols.

Arene (Substrate)Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
TolueneMontmorillonite K-10Toluene80-902-485-95%Heterogeneous catalyst allows for easy removal.[8]
AnisoleZnCl₂ (20 mol%)Anisole60-703-580-90%Highly activated substrate; lower temperatures prevent side reactions.
p-XyleneH₂SO₄ (conc.)p-Xylene25-401-375-85%Strong Brønsted acid; reaction is often fast but may require careful temperature control.[9]
BenzeneCe₂(SO₄)₃ (10 mol%)Benzene125 (sealed tube)12~80%Requires higher temperatures due to lower reactivity of benzene.[15]
Common Side Reactions and Mitigation Strategies
  • Polyalkylation: The alkylated product is often more electron-rich and thus more reactive than the starting arene, leading to the addition of a second alkyl group.[16][17]

    • Mitigation: Use a large excess of the nucleophilic arene, which can often double as the solvent. This increases the statistical probability that the electrophile will react with the starting material rather than the product.[18]

  • Dibenzyl Ether Formation: The benzylic alcohol can undergo self-condensation under acidic conditions to form a dibenzyl ether.[8]

    • Mitigation: Ensure the arene is present in sufficient excess and that reaction conditions (e.g., temperature) favor the intermolecular reaction with the arene over the self-condensation pathway.

  • Catalyst Deactivation: Water, the byproduct of the reaction, can deactivate or hydrolyze many Lewis acid catalysts.[8]

    • Mitigation: Use water-tolerant Lewis acids (e.g., Sc(OTf)₃) or heterogeneous catalysts like zeolites and clays, which are often more robust.[8][19]

Troubleshooting Workflow

An effective strategy for optimizing the reaction involves systematically adjusting parameters.

Optimization_Workflow Start Start: Low Yield or Side Products Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Substrate_Ratio Increase Arene:Alcohol Ratio (e.g., from 5:1 to 10:1) Check_Reagents->Substrate_Ratio Temp Adjust Temperature Substrate_Ratio->Temp Temp_Up Reaction Sluggish? Increase Temperature Temp->Temp_Up Temp_Down Side Products Prevalent? Decrease Temperature Temp_Up->Temp_Down No Analyze Analyze Results (TLC/GC/NMR) Temp_Up->Analyze Yes Catalyst Change Catalyst Temp_Down->Catalyst No Temp_Down->Analyze Yes Milder_Catalyst Consider Milder Catalyst (e.g., ZnCl₂ instead of AlCl₃) Catalyst->Milder_Catalyst Milder_Catalyst->Analyze Yes End Optimized Protocol Milder_Catalyst->End No/Sufficient Analyze->End

Caption: A logical workflow for troubleshooting and optimizing the reaction.

Conclusion

The Friedel-Crafts alkylation using (3-Ethyl-4-methoxyphenyl)methanol offers a robust and greener pathway for the synthesis of valuable diarylmethane derivatives. By understanding the underlying mechanism and carefully selecting the catalyst and reaction conditions, researchers can effectively mitigate common side reactions like polyalkylation and ether formation. The protocols and optimization strategies presented in this guide provide a solid foundation for scientists engaged in pharmaceutical research and fine chemical synthesis, enabling the efficient construction of complex molecular architectures.

References

  • Vertex AI Search. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds - MDPI.
  • Vertex AI Search. (2026). 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • Vertex AI Search. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Publishing.
  • Vertex AI Search. (2026). Friedel–Crafts reaction - Wikipedia.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2025). Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis - Benchchem.
  • Vertex AI Search. (2019).
  • Vertex AI Search. (2019). Friedel-Crafts Alkylation Reaction Mechanism With Examples - Chemistry Learner.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2018).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols - Taylor & Francis.
  • Vertex AI Search. (2018).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2010).
  • Vertex AI Search. (2018). EAS Reactions (3)
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2016).
  • Vertex AI Search. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite - MDPI.
  • Vertex AI Search. (2025). (PDF)
  • Vertex AI Search. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2022). Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
  • Vertex AI Search. (2014). The Friedel-Crafts Reaction.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2010).
  • Vertex AI Search. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Vertex AI Search. (2026). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions - RSC Publishing.

Sources

Application

Preparation of vanillyl alcohol derivatives using (3-Ethyl-4-methoxyphenyl)methanol

Abstract & Strategic Overview This guide details the synthetic utility of (3-Ethyl-4-methoxyphenyl)methanol (CAS: 53562-68-2) as a precursor for generating 3-ethyl-substituted vanilloid scaffolds. While "vanillyl alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the synthetic utility of (3-Ethyl-4-methoxyphenyl)methanol (CAS: 53562-68-2) as a precursor for generating 3-ethyl-substituted vanilloid scaffolds. While "vanillyl alcohol" strictly refers to 4-hydroxy-3-methoxybenzyl alcohol, the 3-ethyl analog allows researchers to probe steric and lipophilic interactions in drug targets such as TRPV1 receptors, where the 3-methoxy group of capsaicinoids is a critical binding determinant.

This protocol addresses two distinct synthetic pathways:

  • The "Vanilloid" Route (Demethylation): Converting the 4-methoxy group to a 4-hydroxy group to restore the phenol pharmacophore required for vanilloid activity, yielding 3-ethyl-4-hydroxybenzyl alcohol .

  • The "Linker" Route (Benzylic Functionalization): Activating the benzylic alcohol to create halides or esters for coupling to larger pharmacophores (e.g., synthesis of "homovanilloids").

Chemical Profile & Safety

PropertySpecification
Compound Name (3-Ethyl-4-methoxyphenyl)methanol
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Key Hazard Irritant. Benzylic alcohols can be oxidized to aldehydes (sensitizers).

Strategic Workflow (Process Map)

The following diagram illustrates the decision logic for processing the starting material. Direct demethylation of benzylic alcohols using Lewis acids (like BBr₃) is discouraged due to the high risk of converting the alcohol to a bromide. The recommended "High-Fidelity" route involves an Oxidation-Demethylation-Reduction sequence.

G Start (3-Ethyl-4-methoxyphenyl)methanol (Starting Material) Decision Target Selection Start->Decision RouteA Route A: Vanilloid Synthesis (Target: Phenol) Decision->RouteA Need 4-OH RouteB Route B: Linker Activation (Target: Benzylic Electrophile) Decision->RouteB Keep 4-OMe Oxidation Step A1: Oxidation (MnO2) Yields: 3-Ethyl-4-methoxybenzaldehyde RouteA->Oxidation Chlorination Step B1: Chlorination (SOCl2) Yields: 3-Ethyl-4-methoxybenzyl chloride RouteB->Chlorination Demethylation Step A2: Demethylation (BBr3) Yields: 3-Ethyl-4-hydroxybenzaldehyde Oxidation->Demethylation Reduction Step A3: Reduction (NaBH4) Yields: 3-Ethyl-4-hydroxybenzyl alcohol Demethylation->Reduction

Figure 1: Synthetic decision tree.[1] Route A preserves the benzylic oxygenation state by temporarily oxidizing it to an aldehyde to survive the harsh demethylation conditions.

Detailed Protocols

Module A: Synthesis of 3-Ethyl-Vanillyl Alcohol (The Phenol)

Rationale: Direct demethylation of benzylic alcohols with Boron Tribromide (BBr₃) often converts the benzylic -OH to -Br. To ensure high purity, we first oxidize to the aldehyde, demethylate, and then reduce.

Step A1: Oxidation to 3-Ethyl-4-methoxybenzaldehyde

  • Reagents: Starting material (1.0 eq), Activated MnO₂ (10.0 eq), DCM (Anhydrous).

  • Procedure:

    • Dissolve (3-Ethyl-4-methoxyphenyl)methanol in DCM (0.1 M concentration).

    • Add activated MnO₂ in portions.

    • Stir at reflux for 4–6 hours. Monitor TLC (Shift from polar alcohol to non-polar aldehyde).

    • Filter through a Celite pad to remove MnO₂.

    • Concentrate filtrate to yield the aldehyde (typically >90% yield).

Step A2: Demethylation (The Critical Step)

  • Reagents: 3-Ethyl-4-methoxybenzaldehyde (from A1), BBr₃ (1.0 M in DCM, 1.5 eq), Anhydrous DCM.

  • Procedure:

    • Cool the aldehyde solution in DCM to -78°C under Argon/Nitrogen.

    • Dropwise Addition: Add BBr₃ slowly. The solution will turn yellow/orange.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Pour into ice water carefully.

    • Workup: Extract with EtOAc. The product (phenol) will be in the organic layer.[2] Wash with brine, dry over Na₂SO₄.

    • Checkpoint: NMR should show the disappearance of the methoxy singlet (~3.8 ppm).

Step A3: Reduction to 3-Ethyl-4-hydroxybenzyl alcohol

  • Reagents: Demethylated aldehyde (from A2), NaBH₄ (1.1 eq), MeOH/THF (1:1).

  • Procedure:

    • Dissolve aldehyde in MeOH/THF at 0°C.

    • Add NaBH₄ pellets slowly.[3] Evolution of H₂ gas will occur.

    • Stir for 30 mins.

    • Neutralization: Acidify carefully with 1M HCl to pH 5-6 (destroy excess hydride), then neutralize to pH 7.

    • Extract with EtOAc.[1][4]

    • Purification: Recrystallize from Benzene/Hexane or column chromatography (50% EtOAc/Hexane).

Module B: Benzylic Activation (Chloride Synthesis)

Rationale: To use this molecule as a "head group" for drug conjugation, the alcohol must be converted to a leaving group.

Protocol:

  • Reagents: (3-Ethyl-4-methoxyphenyl)methanol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), DCM, catalytic DMF.

  • Procedure:

    • Dissolve starting material in dry DCM at 0°C.

    • Add 1-2 drops of dry DMF (catalyst).

    • Add SOCl₂ dropwise. (Caution: HCl gas evolution).

    • Stir at Room Temperature for 2 hours.

    • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure (Rotavap).

    • Note: The resulting 3-ethyl-4-methoxybenzyl chloride is unstable and should be used immediately for coupling (e.g., with amines or phenols).

Quality Control & Validation Data

To validate the structure of the derivatives, compare the ¹H NMR signals against the starting material.

MoietyStarting Material (Alcohol)Product A (Phenol/Alcohol)Product B (Chloride)
Ar-H (C2) ~7.15 ppm (d)~7.05 ppm (d)~7.20 ppm (d)
Ar-H (C6) ~7.10 ppm (dd)~6.95 ppm (dd)~7.15 ppm (dd)
Ar-H (C5) ~6.80 ppm (d)~6.75 ppm (d)~6.85 ppm (d)
Benzylic CH₂ 4.60 ppm (s) 4.55 ppm (s) 4.58 ppm (s)
-OCH₃ 3.85 ppm (s) Absent 3.88 ppm (s)
-OH (Phenolic) Absent~5.5-9.0 ppm (bs) Absent
Ethyl (-CH₂-) ~2.65 ppm (q)~2.60 ppm (q)~2.68 ppm (q)
Ethyl (-CH₃) ~1.20 ppm (t)~1.20 ppm (t)~1.22 ppm (t)

Table 1: Diagnostic ¹H NMR shifts (CDCl₃, 400 MHz). Note the disappearance of the OMe peak in the demethylated product.

References

  • General Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link

  • Benzylic Chlorination Methodology

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on reaction of alcohols with SOCl2). Link

  • Vanilloid/TRPV1 SAR Studies (Context for 3-Ethyl substitution)

    • Appendino, G., et al. (2002). Halogenation of the Vanilloid Core: Discovery of High-Affinity Capsaicin Analogs. Journal of Medicinal Chemistry, 45(17), 3739-3745. Link

  • Oxidation of Benzylic Alcohols

    • Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 20(5), 399-402. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the synthesis of (3-Ethyl-4-methoxyphenyl)methanol

Technical Support Center: Optimization of (3-Ethyl-4-methoxyphenyl)methanol Synthesis Case ID: SYN-3E4M-OH-001 Subject: Yield Optimization & Troubleshooting for Sodium Borohydride Reduction Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of (3-Ethyl-4-methoxyphenyl)methanol Synthesis

Case ID: SYN-3E4M-OH-001 Subject: Yield Optimization & Troubleshooting for Sodium Borohydride Reduction Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the synthesis of (3-Ethyl-4-methoxyphenyl)methanol via the reduction of 3-ethyl-4-methoxybenzaldehyde . While this reaction is mechanistically straightforward, yield losses in this specific substrate often stem from three specific vectors:

  • Solubility Issues: The lipophilic 3-ethyl group decreases solubility in cold alcoholic solvents compared to simple anisaldehyde derivatives.

  • Incomplete Borate Hydrolysis: The electron-rich nature of the ring stabilizes the intermediate borate complex, requiring a rigorous quench.

  • Over-acidification: The benzyl alcohol product is prone to acid-catalyzed etherification or polymerization if the workup pH drops too low.

Module 1: Reaction Design & Reagent Control

Q: Which reducing agent offers the best balance of yield and chemoselectivity? A: Sodium Borohydride (


)  is the superior choice over Lithium Aluminum Hydride (

) for this specific substrate.
  • Reasoning: The target molecule contains an electron-rich benzene ring (activated by -OMe and -Et groups).

    
     is unnecessarily aggressive and requires anhydrous conditions that increase operational cost and risk. 
    
    
    
    allows for the use of protic solvents (Methanol/Ethanol), which stabilize the transition state through hydrogen bonding, actually accelerating the reduction of the carbonyl group.

Q: My starting material (aldehyde) isn't dissolving completely in Ethanol at 0°C. Should I heat it? A: Do not heat initially. Heating


 mixtures can lead to solvent solvolysis (decomposition of the reagent) or reductive side-reactions.
  • Solution: Use a co-solvent system. Dissolve the 3-ethyl-4-methoxybenzaldehyde in a minimum amount of Tetrahydrofuran (THF) or Dichloromethane (DCM) before adding the alcoholic solvent.

  • Recommended Ratio: 1:4 (THF:Methanol). This maintains the protic environment needed for kinetics while ensuring the lipophilic aldehyde is in solution.

Reagent Stoichiometry Table
ComponentEquivalentsRoleCritical Note
Aldehyde 1.0SubstrateEnsure purity >98% by HPLC/NMR.

0.6 - 0.8ReductantTheoretical req is 0.25. Excess ensures speed.
Methanol [0.2 M]SolventAnhydrous grade preferred to prevent reagent decomp.
1M HCl ExcessQuenchCRITICAL: Add slowly to pH 5-6.

Module 2: Reaction Workflow & Mechanism

The following diagram outlines the optimized workflow, highlighting the critical "Borate Break" step often missed in standard protocols.

ReactionWorkflow Start Start: 3-Ethyl-4-methoxybenzaldehyde Solvent Dissolve: MeOH/THF (4:1) Temp: 0°C Start->Solvent Reagent Add NaBH4 (Portionwise, 10 min) Solvent->Reagent Monitor TLC Monitoring (Hex:EtOAc 3:1) Reagent->Monitor Intermediate Intermediate: Tetraalkoxyborate Complex Monitor->Intermediate Conversion >99% Quench Quench: 1M HCl Target pH 5-6 Intermediate->Quench Hydrolysis Step Workup Extraction (DCM) & Wash (Brine) Quench->Workup Product Product: (3-Ethyl-4-methoxyphenyl)methanol Workup->Product

Figure 1: Optimized Synthesis Workflow. Note the specific solvent ratio and pH control points.

Module 3: Troubleshooting & FAQs

Q: The reaction is complete by TLC, but after workup, my yield is only 60%. Where did the product go? A: This is likely a Borate Complex Entrapment issue.

  • The Science:

    
     reduction produces a tetraalkoxyborate intermediate (
    
    
    
    ). This complex is often soluble in water. If you do not acidify the reaction mixture sufficiently during the quench, the alcohol remains bound to the boron and is washed away in the aqueous layer.
  • The Fix: Ensure you quench with 1M HCl (or saturated

    
    ) and stir vigorously for 15-20 minutes before extraction. This time is required to hydrolyze the B-O bonds.
    

Q: I see a new spot on TLC that is less polar than the product. Did I over-reduce? A: Over-reduction to the alkane (removing the oxygen entirely) is chemically impossible with


 under these conditions.
  • Diagnosis: You likely formed the dibenzyl ether or the methyl ether (if using methanol).

  • Cause: Acid concentration was too high during workup, or the quench was exothermic and got too hot. Benzyl alcohols are sensitive to acid-catalyzed substitution.

  • Correction: Keep the quench temperature below 10°C. Use Saturated

    
     instead of HCl if your scale is large, as it buffers the pH naturally.
    

Q: The product is an oil that won't crystallize. How do I purify it? A: (3-Ethyl-4-methoxyphenyl)methanol has a low melting point and often supercools into a viscous oil.

  • Protocol:

    • Evaporate solvent completely (high vacuum).

    • Dissolve in a minimum amount of warm Hexane/Diethyl Ether (9:1).

    • Seed with a crystal if available, or scratch the glass side of the flask.

    • Cool to -20°C overnight.

  • Alternative: If it remains an oil, it is likely pure enough (>95%) for subsequent steps. Verify via

    
    -NMR.
    

Module 4: Standardized Protocol (SOP)

Objective: Synthesis of 10.0 g of (3-Ethyl-4-methoxyphenyl)methanol.

  • Setup: Flame-dry a 250 mL round-bottom flask (though strict anhydrous conditions are not required, removing ambient water helps stoichiometry).

  • Dissolution: Add 3-ethyl-4-methoxybenzaldehyde (10.0 g, 60.9 mmol) and Methanol (60 mL).

    • Tech Note: If solution is cloudy, add THF (15 mL).

  • Cooling: Place flask in an ice bath (0°C). Stir for 10 minutes.

  • Reduction: Add

    
      (1.38 g, 36.5 mmol, 0.6 eq) in 3 small portions over 10 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure venting.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 45 minutes.

  • Monitoring: Check TLC (30% EtOAc in Hexanes). Aldehyde (

    
    ) should be gone; Alcohol (
    
    
    
    ) should be dominant.
  • Quench (Critical Step):

    • Cool back to 0°C.

    • Add Saturated

      
        (30 mL) slowly.
      
    • Stir vigorously for 20 minutes to break borate complexes.

  • Extraction: Remove Methanol/THF under reduced pressure (Rotovap). Extract the aqueous residue with Dichloromethane (3 x 30 mL).

  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of NaBH4 reduction and solvent effects).
  • Banfi, L., Narisano, E., Riva, R., Stien, D., & Boulton, L. (2001). Sodium Borohydride.[1][2][3][4][5][6][7] In Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Ethoxy-4-methoxybenzaldehyde (Structural Analog Reference).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde.[8]

(Note: While specific literature on the "3-Ethyl" variant is rarer than the "3-Ethoxy" (Ethyl Vanillin) derivative, the chemical reactivity described in References 1 & 2 applies universally to electron-rich benzaldehydes.)

Sources

Optimization

Purification and recrystallization solvents for (3-Ethyl-4-methoxyphenyl)methanol

Welcome to the Technical Support Center for the isolation, purification, and handling of (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1). As a Senior Application Scientist, the most frequent issue I encounter from re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1).

As a Senior Application Scientist, the most frequent issue I encounter from researchers working with this compound is the frustration of failed recrystallization. This guide is designed to address the physical realities of this molecule, explain the causality behind specific purification workflows, and provide self-validating protocols to ensure high-yield recovery.

The Core Diagnostic: Why Standard Recrystallization Fails

Before attempting any purification, we must address the physicochemical nature of the target molecule. Many researchers attempt to dissolve crude (3-Ethyl-4-methoxyphenyl)methanol in hot solvents (like ethanol or hexanes) and wait for crystals to form at room temperature. Instead, the solution separates into a cloudy, biphasic mixture—a phenomenon known as "oiling out."

The Causality: (3-Ethyl-4-methoxyphenyl)methanol is a liquid at standard room temperature . The combination of the meta-ethyl group and the para-methoxy group on the benzyl alcohol scaffold disrupts the symmetry required for efficient crystal lattice packing, depressing its melting point below 25 °C. Because it is physically an oil under standard laboratory conditions, traditional room-temperature recrystallization is thermodynamically impossible.

To purify this compound, you must pivot to vacuum distillation , chromatography , or strictly controlled low-temperature crystallization .

Physicochemical Data & Solvent Compatibility

Understanding the physical properties of the compound dictates our choice of purification solvents and techniques.

PropertyValueImpact on Purification Strategy
Molecular Formula C10H14O2-
Molecular Weight 166.22 g/mol -
Physical State (20 °C) Liquid / Viscous OilPrecludes standard RT recrystallization; necessitates distillation or chromatography.
Estimated Boiling Point ~270–280 °C (760 mmHg)Requires high-vacuum (< 1.0 mmHg) distillation to prevent thermal degradation[1].
Chromatographic Polarity ModerateElutes effectively in Hexanes/Ethyl Acetate gradients (typically 4:1 to 7:3) on silica gel[2].

Purification Decision Matrix

Use the workflow diagram below to determine the optimal purification strategy based on your reaction scale and purity requirements.

G Start Crude (3-Ethyl-4-methoxyphenyl)methanol (Liquid/Oil) CheckScale What is the purification scale? Start->CheckScale ScaleSmall < 2 Grams (Complex Mixture) CheckScale->ScaleSmall ScaleLarge > 2 Grams (Relatively Clean) CheckScale->ScaleLarge ScaleNiche High Purity Solid Required (Analytical/Seed) CheckScale->ScaleNiche MethodA Flash Column Chromatography (Hexanes / EtOAc) ScaleSmall->MethodA MethodB Kugelrohr Vacuum Distillation (< 1.0 mmHg) ScaleLarge->MethodB MethodC Low-Temp Crystallization (-78 °C in Pentane) ScaleNiche->MethodC

Caption: Decision matrix for the purification of (3-Ethyl-4-methoxyphenyl)methanol based on scale.

Step-by-Step Methodologies

Protocol A: Kugelrohr Vacuum Distillation (Preferred for Scale > 2g)

Causality: Substituted benzyl alcohols have high boiling points. Heating them to >250 °C at atmospheric pressure causes dehydration (forming ethers) or polymerization. High vacuum drastically lowers the boiling point, preserving molecular integrity[1].

  • Preparation: Transfer the crude liquid to a Kugelrohr distillation flask. Do not fill the flask more than 1/3 full to prevent bumping.

  • Vacuum Application: Apply high vacuum (target < 1.0 mmHg). Self-Validation Step: Monitor the vacuum gauge. Do not apply heat until the pressure is perfectly stable; a fluctuating gauge indicates residual solvent flashing off, which will ruin the distillation vacuum.

  • Distillation: Gradually increase the oven temperature. At 0.1 mmHg, (3-Ethyl-4-methoxyphenyl)methanol will typically distill between 115 °C and 135 °C[3].

  • Collection: Collect the purified colorless oil in the receiving bulb, which must be actively cooled with a dry ice/acetone bath to trap the vapors.

Protocol B: Flash Column Chromatography (Preferred for Complex Mixtures)

Causality: The hydroxyl group of the benzyl alcohol acts as a strong hydrogen-bond donor to the silica gel, while the aromatic ring and alkyl/alkoxy ethers provide lipophilicity. This differential affinity allows for excellent separation from non-polar byproducts[2].

  • Column Packing: Pack a silica gel column using Hexanes.

  • Loading: Load the crude oil neatly. If it is too viscous, dissolve it in a minimum amount of Dichloromethane (DCM) before loading.

  • Elution: Elute using a gradient solvent system starting at 9:1 Hexanes:Ethyl Acetate, gradually increasing polarity to 7:3 Hexanes:Ethyl Acetate.

  • Monitoring: Monitor fractions via TLC. The compound is highly UV active at 254 nm and stains dark blue/black with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO4).

  • Recovery: Pool the pure fractions and remove the solvent in vacuo. Self-Validation Step: Keep the rotary evaporator water bath below 40 °C to prevent the loss of the semi-volatile purified product.

Protocol C: Low-Temperature Crystallization (Niche Application)

Causality: To force a room-temperature liquid into a crystal lattice, thermal energy must be drastically reduced, and a solvent with a steep solubility curve at sub-zero temperatures must be utilized.

  • Dissolution: Dissolve the purified oil in a minimum volume of anhydrous pentane (or a 9:1 pentane/diethyl ether mixture) at room temperature.

  • Cooling: Cool the solution slowly to 0 °C in an ice bath, then transfer to a -78 °C dry ice/acetone bath.

  • Nucleation: Vigorously scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions that induce crystal nucleation.

  • Filtration: Once crystals form, rapidly filter the suspension through a fritted funnel that has been pre-chilled with dry ice. Wash with -78 °C pentane.

  • Warning: The crystals will melt back into an oil almost immediately upon warming to room temperature. They must be stored under cryogenic conditions if the solid form is strictly required.

Troubleshooting & FAQs

Q: I tried recrystallizing my crude product in ethanol at room temperature, but it just formed a biphasic oil ("oiled out"). Why? A: As established, (3-Ethyl-4-methoxyphenyl)methanol has a melting point below room temperature. When you attempt to crystallize a liquid from a hot solvent as it cools, it undergoes liquid-liquid phase separation (oiling out) rather than solid-liquid crystallization. You must switch to vacuum distillation (Protocol A) or chromatography (Protocol B).

Q: My Kugelrohr distillation yielded a yellow oil instead of a colorless one. What went wrong? A: Yellowing during the distillation of benzyl alcohols usually indicates thermal degradation or oxidation[1]. This happens if the vacuum is insufficient (pressure > 5 mmHg), which forces you to use oven temperatures exceeding 160 °C to achieve vaporization. Ensure your vacuum pump is fully functional, the oil is fresh, and the system is completely leak-free before applying heat.

Q: I synthesized this compound via the reduction of 3-ethyl-4-methoxybenzaldehyde. How do I separate the unreacted aldehyde from my product? A: Aldehydes and their corresponding benzyl alcohols often co-elute closely on silica gel. If chromatography fails to resolve them, utilize a chemical separation. Wash your crude organic layer vigorously with saturated aqueous sodium bisulfite (NaHSO3). The unreacted aldehyde will form a water-soluble bisulfite adduct and partition into the aqueous layer, leaving the pure (3-Ethyl-4-methoxyphenyl)methanol in the organic phase.

Q: Can I use standard benzyl alcohol purification methods, like washing with aqueous base? A: Washing with mild aqueous base (e.g., saturated NaHCO3) is excellent for removing acidic impurities (like unreacted reducing agents or acidic byproducts). However, unlike phenols, the hydroxyl group on a benzyl alcohol is not acidic enough to be deprotonated by NaOH. Therefore, you cannot use acid-base extraction to pull the (3-Ethyl-4-methoxyphenyl)methanol itself into the aqueous phase.

References

  • Organic Syntheses. "Benzyl alcohol - Organic Syntheses Procedure". Organic Syntheses. URL: [Link]

  • ETH Zurich Research Collection. "Selective Catalytic Oxidation of Benzyl Alcohol With Alkyl Allyl Carbonates". ETH Zurich. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unreacted Aldehyde Impurities in (3-Ethyl-4-methoxyphenyl)methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering incomplete conversion during the reduction of 3-ethyl-4-methoxybenzaldehyde to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering incomplete conversion during the reduction of 3-ethyl-4-methoxybenzaldehyde to (3-Ethyl-4-methoxyphenyl)methanol.

Diagnostic FAQ

Q: How can I definitively identify unreacted 3-ethyl-4-methoxybenzaldehyde in my product? A: Because both the starting material and the product share the bulky, electron-donating 3-ethyl-4-methoxyphenyl moiety, their bulk polarities are highly similar. However, you can differentiate them using:

  • 1H NMR Spectroscopy: Look for a sharp, distinct singlet at ~9.8–10.0 ppm. This is the unmistakable signature of the aldehydic proton. The benzylic protons of the target alcohol product will appear as a singlet (or doublet if coupled to the hydroxyl) around 4.6 ppm.

  • TLC (Thin Layer Chromatography): Using a standard 20-30% Ethyl Acetate in Hexanes system, the aldehyde will elute slightly faster (higher

    
    ) than the hydrogen-bonding alcohol. For selective visualization, dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the aldehyde will immediately form a bright yellow/orange spot, while the alcohol remains unstained.
    

Q: Why is standard silica gel column chromatography failing to give me a clean separation? A: The


 difference between the aldehyde and the alcohol is often less than 0.15 on silica. When scaling up, this slight difference leads to severe band co-elution (tailing). Attempting to resolve this requires massive amounts of silica and highly non-polar solvent systems, which is neither atom-economical nor time-efficient. Chemical scavenging is the preferred industrial alternative [1].

Core Troubleshooting Workflows

When standard reduction protocols (e.g., using


 [2]) stall before 100% conversion, you have three primary pathways to obtain pure (3-Ethyl-4-methoxyphenyl)methanol.
Method A: Chemical Scavenging via Sodium Bisulfite (Recommended)
  • Mechanism: Aldehydes react reversibly with concentrated aqueous sodium bisulfite (

    
    ) to form an 
    
    
    
    -hydroxy sulfonate salt (bisulfite adduct). Because this adduct is an ionic salt, it becomes highly water-soluble and partitions entirely into the aqueous phase, leaving the unreactive alcohol in the organic phase [1].
  • Causality: The electron-deficient carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack by the bisulfite ion. The alcohol lacks this electrophilic center and remains completely untouched, ensuring perfect chemoselectivity.

Method B: Scavenging via Girard's Reagent T
  • Mechanism: Girard's Reagent T (acethydrazide trimethylammonium chloride) reacts with the unreacted aldehyde to form a water-soluble hydrazone complex [3].

  • Causality: Similar to bisulfite, this relies on the selective reactivity of the carbonyl group. It is highly effective for scavenging trace amounts of aldehyde, but the reagents are more expensive and require specific pH buffering.

Method C: Forced Secondary Reduction
  • Mechanism: Re-subjecting the crude mixture to a fresh excess of

    
     in methanol or ethanol.
    
  • Causality: Sometimes the initial reducing agent degrades due to atmospheric moisture or protic solvents before the reaction finishes. A secondary push can drive the kinetics to 100% completion, eliminating the need for complex biphasic separations [2].

Data Presentation: Strategy Comparison

StrategyMechanism of Separation/RemovalScalabilityProsCons
Sodium Bisulfite Wash Nucleophilic addition forming a water-soluble

-hydroxy sulfonate salt
HighFast, inexpensive, highly selective, highly scalableRequires vigorous biphasic stirring; can form stubborn emulsions
Girard's Reagent T Condensation forming a water-soluble hydrazoneMediumExcellent for scavenging trace (<2%) aldehyde impuritiesReagents are costly; requires precise pH control and heating
Secondary Reduction Chemical conversion of impurity to target product via

HighMaximizes overall yield; no physical separation neededRequires additional reagent; risk of side reactions if impurities are complex
Silica Chromatography Differential adsorption based on polarityLowConceptually simpleHigh solvent waste, poor resolution, tedious on large scale

Mechanistic Workflow Diagram

G Mix Impure Mixture in Organic Solvent (Alcohol + Unreacted Aldehyde) AddBisulfite Add 40% aq. NaHSO3 & Stir Vigorously Mix->AddBisulfite Reaction Aldehyde + NaHSO3 ⇌ Water-Soluble Bisulfite Adduct AddBisulfite->Reaction Sep Phase Separation (Separatory Funnel) Reaction->Sep AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) Sep->AqLayer Discard or Recover OrgLayer Organic Layer (Target Alcohol) Sep->OrgLayer Retain Wash Wash (Brine), Dry (Na2SO4), & Concentrate OrgLayer->Wash Pure Pure (3-Ethyl-4-methoxyphenyl)methanol Wash->Pure

Workflow for removing unreacted 3-ethyl-4-methoxybenzaldehyde via sodium bisulfite adduct formation.

Detailed Experimental Protocol: Sodium Bisulfite Scavenging

Self-Validating System: This protocol is designed so that the physical appearance of the reaction (emulsion and precipitate formation) visually validates that the chemical scavenging is actively occurring.

Materials:

  • Crude (3-Ethyl-4-methoxyphenyl)methanol (containing aldehyde impurity)

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Sodium metabisulfite (

    
    ) or Sodium bisulfite (
    
    
    
    )
  • Distilled water & Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 40% (w/v) aqueous sodium bisulfite solution. (Note: Dissolving sodium metabisulfite in water yields sodium bisulfite and is the preferred, more shelf-stable method of preparation).

  • Dissolution: Dissolve the crude (3-Ethyl-4-methoxyphenyl)methanol in EtOAc. Aim for a concentration of ~0.2 M to keep the organic phase fluid and easily agitated.

  • Adduct Formation: Add the 40%

    
     solution to the organic phase. Use roughly 5 to 10 molar equivalents of 
    
    
    
    relative to the estimated amount of the aldehyde impurity.
  • Vigorous Agitation (Critical Step): Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours.

    • Causality: The reaction occurs strictly at the interface of the two liquid phases. Insufficient stirring will result in poor surface area contact and incomplete aldehyde removal.

    • Validation: The mixture should form a thick, cloudy emulsion. If the aldehyde concentration was high, a white crystalline solid (the bisulfite adduct) may precipitate at the interface.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. If a precipitate hinders separation, add a small volume of distilled water to dissolve the adduct into the aqueous layer.

  • Extraction: Drain and discard the lower aqueous layer. Wash the retained organic layer with one more small portion of 40%

    
     to ensure absolute scavenging, followed by a wash with distilled water.
    
  • Final Wash & Drying: Wash the organic layer with brine to pull out residual water. Dry the organic phase over anhydrous

    
    .
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure, aldehyde-free (3-Ethyl-4-methoxyphenyl)methanol.

References

  • Compound and method (Patent WO2013186550A1). Google Patents.
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at:[Link]

  • Derivatization in Mass Spectrometry (Girard's Reagents). Spectroscopy Online. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Storage Stability of (3-Ethyl-4-methoxyphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of substituted benzylic alcohols during long-term storage.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of substituted benzylic alcohols during long-term storage. (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) is a highly valuable intermediate in pharmaceutical synthesis, but its specific molecular substitution pattern makes it uniquely vulnerable to environmental degradation.

This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot issues and establish a self-validating storage system.

Part 1: Core Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. Why is (3-Ethyl-4-methoxyphenyl)methanol so unstable compared to standard aliphatic alcohols?

The stability of this compound is heavily compromised by its electron-rich aromatic ring. The methoxy group at the para position exerts a strong electron-donating resonance effect (+M), while the ethyl group at the meta position contributes via inductive effects (+I). This high electron density leads to two primary degradation pathways:

  • Auto-Oxidation: The benzylic C-H bond is weakened by the electron-rich ring, making it highly susceptible to radical abstraction by atmospheric oxygen. This time-dependent conversion oxidizes the alcohol into 3-ethyl-4-methoxybenzaldehyde, and eventually into the corresponding benzoic acid [1].

  • Acid-Catalyzed Etherification: In the presence of trace acids (even from untreated, low-quality glass surfaces), the hydroxyl group is easily protonated and eliminated as water. The resulting benzylic carbocation is exceptionally stable due to the para-methoxy group. This carbocation rapidly reacts with another unprotonated alcohol molecule to form a bis-benzyl ether dimer, drastically altering the physical properties of your sample.

Degradation A (3-Ethyl-4-methoxyphenyl)methanol (Intact Alcohol) B 3-Ethyl-4-methoxybenzaldehyde (Oxidation Intermediate) A->B O2 / Light / Heat (Auto-oxidation) D Benzylic Carbocation (Acid-Catalyzed) A->D Trace Acid (H+) Loss of H2O C 3-Ethyl-4-methoxybenzoic Acid (Final Oxidation Product) B->C Prolonged O2 Exposure E Bis(3-ethyl-4-methoxybenzyl) ether (Condensation Dimer) D->E + Intact Alcohol (-H+)

Mechanisms of (3-Ethyl-4-methoxyphenyl)methanol degradation via oxidation and etherification.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of (3-Ethyl-4-methoxyphenyl)methanol has developed a yellowish tint. Is it still usable? A: The yellowing is a classic indicator of auto-oxidation. The compound has likely oxidized into 3-ethyl-4-methoxybenzaldehyde. Because benzaldehydes feature extended conjugation, they absorb visible light (appearing yellow). You should not use this batch for sensitive syntheses without purifying it via column chromatography. To prevent this, ensure the headspace of your storage container is continuously flushed with an inert gas [3].

Q2: I stored the compound in standard plastic squeeze bottles, and the volume decreased while the purity dropped. What happened? A: Standard laboratory plastic bottles are often made of Low-Density Polyethylene (LDPE). LDPE is highly permeable to atmospheric oxygen and allows benzylic alcohols to permeate through the polymer matrix, leading to simultaneous volume loss and rapid oxidation [2]. You must switch to High-Density Polyethylene (HDPE) or amber glass containers.

Q3: We noticed a sudden increase in the viscosity of the liquid, but no color change. What causes this? A: Increased viscosity without yellowing points to acid-catalyzed etherification or polymerization rather than oxidation. If you stored the compound in lower-quality, non-borosilicate glass (like soda-lime glass), the trace acidic sites on the glass surface can catalyze the formation of benzylic carbocations, leading to dimerization. Always use acid-free, base-washed, or high-quality borosilicate glass.

Q4: Does temperature really matter if I have sealed the bottle perfectly under Argon? A: Absolutely. Even in the strict absence of oxygen, ambient thermal energy can induce the disproportionation of any trace peroxides that may have formed during brief atmospheric exposure. Storing the compound at 2–8°C significantly lowers the kinetic energy available for these degradation pathways [3].

Part 3: Self-Validating Storage Protocols

To ensure absolute trustworthiness in your experiments, implement the following self-validating workflow. A self-validating system means the protocol inherently prevents errors and includes built-in diagnostic checks to verify its own efficacy.

Step-by-Step Aliquoting and Storage Methodology:
  • Preparation: Work inside a fume hood or inert glove box. Ensure all amber glass vials (borosilicate) are pre-dried and free of acidic residues.

  • Aliquoting: Divide the bulk (3-Ethyl-4-methoxyphenyl)methanol into single-use aliquots. This minimizes repeated exposure to oxygen and moisture during daily laboratory use.

  • Inert Gas Flushing: Insert an Argon or high-purity Nitrogen line into the vial. Gently flush the headspace for 15–20 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately cap the vial using a PolyTetraFluoroEthylene (PTFE)-lined septum cap. Do not use standard rubber septa, as they degrade in the presence of benzylic alcohols.

  • Validation Check: For batches stored longer than 6 months, perform a rapid peroxide test strip check before use. If peroxides are detected (>5 ppm), the storage system has failed, and the aliquot must be discarded or purified.

  • Temperature Control: Transfer the sealed vials to a dedicated chemical refrigerator maintained at 2–8°C, protected from light.

StorageWorkflow N1 1. Aliquot Batch N2 2. Amber Glass / HDPE Vials N1->N2 N3 3. Flush with Argon Gas N2->N3 N4 4. Seal (PTFE Lined Caps) N3->N4 N5 5. Store at 2-8°C (Dark) N4->N5

Self-validating step-by-step workflow for the long-term storage of benzylic alcohols.

Part 4: Quantitative Data & Material Compatibility

To make informed decisions regarding your laboratory setup, reference the following quantitative matrices summarizing the impact of environmental variables and container materials on the stability of (3-Ethyl-4-methoxyphenyl)methanol.

Table 1: Quantitative Degradation Risk Matrix

Storage ConditionAtmosphereTemperatureEst. Degradation Rate (per month)Primary Risk Factor
Clear Glass, OpenedAmbient Air25°C3.5% - 5.0%Rapid Auto-oxidation & Photo-oxidation
Amber Glass, SealedAmbient Air25°C1.0% - 2.0%Slow Oxidation (Headspace O2)
LDPE PlasticArgon Flushed2-8°C0.5% - 1.5%O2 Permeation through plastic
Amber Glass / HDPE Argon Flushed 2-8°C < 0.1% Negligible (Optimal Protocol)

Table 2: Container Material Compatibility Profile

MaterialO2 PermeabilityAcidic Surface SitesRecommendation
Borosilicate Glass (Amber) ZeroVery LowOptimal
High-Density Polyethylene (HDPE) Very LowZeroHighly Recommended
Low-Density Polyethylene (LDPE)HighZeroNot Recommended
Standard Soda-Lime GlassZeroModerate to HighNot Recommended

References

  • Sudareva, N. N., & Chubarova, E. V. "Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions." PubMed (National Institutes of Health). URL:[Link]

  • Cytiva Life Sciences. "Use of benzyl alcohol as a shipping and storage solution for chromatography media." Cytiva Knowledge Center. URL:[Link]

  • National Center for Biotechnology Information. "Benzyl Alcohol | C6H5CH2OH | CID 244 - Stability and Storage." PubChem Database. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting (3-Ethyl-4-methoxyphenyl)methanol Reduction

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, encountering stalled reductions at the benzylic position can severely bottleneck a synthetic pipeline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, encountering stalled reductions at the benzylic position can severely bottleneck a synthetic pipeline. This guide provides an authoritative, causality-driven framework to diagnose and resolve low conversion rates during the deoxygenation of (3-Ethyl-4-methoxyphenyl)methanol to 2-ethyl-1-methoxy-4-methylbenzene.

The Causality Engine: Mechanistic Context

To troubleshoot effectively, we must first understand the electronic environment of the substrate. (3-Ethyl-4-methoxyphenyl)methanol features a strongly electron-donating para-methoxy group.

The Chemical Reality: The para-methoxy group highly stabilizes the developing positive charge at the benzylic carbon during C-O bond cleavage[1]. Because of this electronic stabilization, this specific benzylic alcohol is primed for rapid reduction via an SN1-type pathway. The Diagnostic Conclusion: If your conversion is stalling, the root cause is almost certainly not the inherent chemical reactivity of the substrate. Instead, the failure lies in physical parameters (mass transfer), competitive side-reactions, or catalytic poisoning.

Mechanism A (3-Ethyl-4-methoxyphenyl)methanol B Pd(II) Coordination & Activation A->B + PdCl2 C C-O Bond Cleavage (SN1-type) Stabilized by p-Methoxy B->C - H2O D Benzylic Carbocation Intermediate C->D E Hydride Transfer from Et3SiH D->E + Et3SiH F 2-Ethyl-1-methoxy-4-methylbenzene (Target Product) E->F Reductive Elimination

Fig 1: SN1-type mechanistic pathway of silane-mediated benzylic deoxygenation.

Field-Proven Troubleshooting (FAQs)

Q1: My Pd/C catalytic hydrogenation stalls at 30-40% conversion. Increasing H₂ pressure to 5 atm doesn't improve the yield. What is happening? A1: You are likely experiencing irreversible catalyst poisoning. (3-Ethyl-4-methoxyphenyl)methanol is frequently synthesized from upstream benzaldehydes using amine-based condensation or sulfur-containing reagents. Trace amines or thio-compounds strongly coordinate to Pd(0) active sites, permanently deactivating them. Actionable Fix: Perform a "spike test." Take an aliquot of your stalled reaction and add a highly reducible standard (e.g., styrene). If the styrene fails to reduce, your catalyst is dead. Purify your starting alcohol via short-path silica gel chromatography before attempting reduction again.

Q2: I switched to catalytic transfer hydrogenolysis (using formic acid) to avoid H₂ gas, but the reaction still stops early. Why? A2: Transfer hydrogenolysis using formic acid is notoriously prone to a competing disproportionation reaction[2]. The formic acid can decompose into CO₂ and H₂ too rapidly, venting out of the system before it can be utilized by the substrate. The hydrogen donor simply depletes before your substrate can reach full conversion. Actionable Fix: Switch to a continuous, slow-addition syringe pump for the formic acid, or transition to a silane-based hydrogen donor (like Et₃SiH), which provides a much more controlled, irreversible hydride transfer[1].

Q3: The starting material is fully consumed, but my isolated yield is poor. TLC shows a heavy, non-polar byproduct. What went wrong? A3: You have formed a symmetric ether: bis(3-ethyl-4-methoxybenzyl) ether. Because the para-methoxy group stabilizes the benzylic cation so effectively, unreacted starting alcohol can act as a nucleophile, attacking the activated benzylic intermediate before the hydride transfer can occur. Actionable Fix: Dilute your reaction mixture. Dropping the concentration from 1.0 M to 0.1 M favors the pseudo-first-order hydride transfer over the second-order etherification side-reaction.

Troubleshooting Start Low Conversion Detected (<50%) Q1 Is the starting material >99% pure? Start->Q1 A1_No Purify via Chromatography (Remove Amines/Sulfur) Q1->A1_No No A1_Yes Evaluate Reaction Medium Q1->A1_Yes Yes Q2 Hydrogen Source Used? A1_Yes->Q2 A2_H2 H2 Gas: Increase Agitation or Check for Poisoning Q2->A2_H2 H2 Gas A2_Transfer Transfer Agent: Check for Donor Disproportionation Q2->A2_Transfer Formic Acid / Silane

Fig 2: Decision tree for diagnosing low conversion in benzylic reductions.

Quantitative Benchmarking

To determine if your reaction is underperforming, compare your results against these established benchmarks for benzylic deoxygenation.

Reduction MethodCatalyst SystemHydrogen SourceExpected ConversionPrimary Cause of Failure
Catalytic Hydrogenation Pd/C (10 wt%)H₂ Gas (1-5 atm)>95%Catalyst poisoning (S/N impurities)
Transfer Hydrogenolysis Pd/C (10 wt%)Formic Acid60-80%Donor disproportionation[2]
Silane Deoxygenation PdCl₂ (5 mol%)Triethylsilane (Et₃SiH)>99%Moisture in solvent (silane hydrolysis)
Base-Metal Hydrosilylation Co₂(CO)₈ (1 mol%)Phenylsilane (PhSiH₃)85-95%Incomplete catalyst activation[3]

Self-Validating Experimental Protocol

If standard hydrogenation continues to fail, we recommend pivoting to a homogeneous Silane-Mediated Deoxygenation . This method bypasses H₂ gas mass-transfer issues and is highly effective for electron-rich benzylic alcohols[1].

This protocol is engineered as a self-validating system —it includes built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly at every stage.

Reagents:

  • (3-Ethyl-4-methoxyphenyl)methanol (1.0 equiv, 1.0 mmol)

  • Palladium(II) Chloride (PdCl₂) (0.05 equiv, 5 mol%)

  • Triethylsilane (Et₃SiH) (3.0 equiv, 3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, N₂-purged round-bottom flask, dissolve the (3-Ethyl-4-methoxyphenyl)methanol in anhydrous DCM.

    • Self-Validating Checkpoint 1: The solution must be completely clear. Any cloudiness indicates moisture, which will hydrolyze and destroy the silane reagent.

  • Catalyst Addition: Add the PdCl₂ powder to the stirring solution at room temperature.

    • Self-Validating Checkpoint 2: The mixture will appear as a heterogeneous, yellowish suspension. This is normal, as PdCl₂ is poorly soluble in DCM.

  • Hydride Initiation: Dropwise add the Et₃SiH over 2 minutes.

    • Self-Validating Checkpoint 3 (Critical): Within 5 to 10 minutes, the yellow suspension must turn pitch black. This color change visually validates the reduction of Pd(II) to active Pd(0) nanoparticles. If the solution remains yellow, your silane is degraded, or the substrate contains a poison. Stop the reaction and source fresh reagents.

  • Reaction & Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Self-Validating Checkpoint 4: The target product (2-ethyl-1-methoxy-4-methylbenzene) is highly non-polar and will elute with an R_f of ~0.8, clearly separating from the starting alcohol (R_f ~0.3).

  • Quench & Workup: Carefully quench the reaction with saturated NaHCO₃ (gas evolution will occur). Extract with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: CN103443057A - Reduction of C-O bonds by catalytic transfer hydrogenolysis Source: Google Patents URL
  • Title: A simple and efficient hydrogenation of benzyl alcohols to methylene compounds using triethylsilane and a palladium catalyst Source: ResearchGate / Tetrahedron Letters URL

Sources

Optimization

Technical Support Center: Chromatographic Purification of (3-Ethyl-4-methoxyphenyl)methanol

Current Status: Operational Ticket ID: CHEM-ISO-8821 Subject: Separation of (3-Ethyl-4-methoxyphenyl)methanol from Regioisomers Assigned Specialist: Senior Application Scientist Executive Summary & Problem Definition The...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-ISO-8821 Subject: Separation of (3-Ethyl-4-methoxyphenyl)methanol from Regioisomers Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: Separating (3-Ethyl-4-methoxyphenyl)methanol from its positional isomers (e.g., 2-ethyl-4-methoxy or 3-ethyl-5-methoxy variants) is a classic "hydrophobic masquerade."

The Science: Standard C18 (Octadecyl) columns rely primarily on hydrophobic subtraction. Since regioisomers possess identical molecular weights and nearly identical logP (hydrophobicity) values, C18 phases often fail to discriminate between them, resulting in co-elution or "shouldering."

The Solution: To separate these isomers, you must exploit


 interactions  and shape selectivity  rather than just hydrophobicity. This guide prioritizes Pentafluorophenyl (PFP)  and Phenyl-Hexyl  stationary phases, which interact differentially with the electron-rich methoxy-substituted aromatic ring depending on the steric positioning of the ethyl group.

Method Development Protocol (Step-by-Step)

Phase 1: Stationary Phase Selection

Do not start with C18 unless you are only removing gross impurities. For isomeric resolution, follow this hierarchy:

PriorityStationary PhaseMechanism of ActionWhy it works here
1 (Gold Std) PFP (Pentafluorophenyl) Strong

interaction; Dipole-dipole; Shape selectivity.
The fluorine atoms create an electron-deficient ring that interacts strongly with your electron-rich (methoxy/ethyl) benzene. Steric differences in isomers dramatically alter this "lock-and-key" fit.
2 Phenyl-Hexyl

interaction; Hydrophobicity.[1]
Good alternative if PFP is too retentive. Offers alternative selectivity to alkyl phases.[2]
3 C18 (High Carbon Load) Hydrophobicity.Likely to fail for critical isomer pairs. Use only for general cleanup.
Phase 2: Mobile Phase Optimization

Critical Insight: Acetonitrile (ACN) possesses


-electrons (triple bond) which can compete with the stationary phase for interaction with your analyte. Methanol (MeOH)  is "transparent" to these 

interactions.
  • Recommendation: Use Methanol/Water gradients for PFP or Phenyl columns to maximize the stationary phase selectivity.

  • Buffer: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.5). The acidic pH suppresses the ionization of silanols, preventing peak tailing of the benzylic alcohol group.

Phase 3: The Screening Gradient
  • Flow: 1.0 mL/min (analytical)[3]

  • Temp: 25°C (Lower temperatures often enhance isomeric selectivity).

  • Gradient:

    • 0 min: 95% Water / 5% MeOH

    • 20 min: 5% Water / 95% MeOH

    • 25 min: Hold

Visualizing the Workflow

The following diagram illustrates the decision logic for column selection and troubleshooting co-elution.

ChromatographyWorkflow Start Start: Isomer Mixture C18_Check Initial Screen: C18 Column Start->C18_Check Resolution_Check Resolution (Rs) > 1.5? C18_Check->Resolution_Check Success Protocol Validated Proceed to Scale-Up Resolution_Check->Success Yes Switch_Phase Switch Mechanism: Select PFP or Phenyl-Hexyl Resolution_Check->Switch_Phase No (Co-elution) Solvent_Opt Optimize Solvent: Switch ACN to MeOH Switch_Phase->Solvent_Opt Maximize pi-pi Temp_Ctrl Thermodynamics: Lower Temp to 15-20°C Solvent_Opt->Temp_Ctrl Enhance Selectivity Temp_Ctrl->Success Rs > 1.5 Achieved

Caption: Decision matrix for optimizing separation of aromatic regioisomers, prioritizing stationary phase orthogonality.

Troubleshooting Guide (FAQ)

Q1: My isomers are still co-eluting on a C18 column. Why?

A: This is expected. Isomers like (3-Ethyl-4-methoxyphenyl)methanol and (2-Ethyl-4-methoxyphenyl)methanol have nearly identical hydrophobicity. C18 separates based on "greasiness." You need a column that "sees" the electron density of the ring.

  • Fix: Switch to a PFP (Pentafluorophenyl) column immediately.

Q2: I switched to PFP, but the resolution is poor with Acetonitrile.

A: Acetonitrile has a


-system (

) that interferes with the

interaction between your analyte and the PFP ring.
  • Fix: Switch your organic modifier to Methanol . Methanol is protic and lacks

    
    -electrons, allowing the analyte-column interaction to dominate.
    
Q3: The peak for the alcohol is tailing (asymmetry > 1.2).

A: Benzylic alcohols can interact with free silanol groups on the silica surface via hydrogen bonding.

  • Fix: Ensure your mobile phase pH is acidic (pH 3.0–4.0) using Formic Acid or Ammonium Formate.[4] This protonates the silanols, neutralizing them. Alternatively, use a "fully end-capped" column.

Q4: Can I use GC (Gas Chromatography) instead?

A: Potentially, but with caution.

  • Risk: Benzylic alcohols can dehydrate or oxidize at high injector port temperatures.

  • Requirement: If you must use GC, derivatize the alcohol (e.g., TMS silylation) to improve thermal stability and volatility before injection.

Quantitative Data Summary

ParameterRecommended ValueReason
Column Temp 20°C - 25°CLower temp reduces molecular rotation, enhancing shape selectivity "fit."
Mobile Phase MeOH / Water + 0.1% Formic AcidMeOH promotes

interactions; Acid prevents tailing.
Detection UV @ 210 nm & 280 nm280 nm is specific for the aromatic ring; 210 nm for high sensitivity.
Target Resolution (

)

Required for baseline separation and >99% purity collection.

References & Authority

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Explains the mechanism of

    
     interactions for methoxy-substituted aromatics).
    
    
  • Advanced Materials Technology. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. (Comparison of C18 vs. PFP for positional isomers).

  • National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol Properties.[5] (Physicochemical data for the core structure).

  • Sielc Technologies. Separation of Methoxybenzyl Alcohol Derivatives. (Application note on specific mobile phase conditions for benzyl alcohols).

Sources

Troubleshooting

Minimizing side reactions during (3-Ethyl-4-methoxyphenyl)methanol functionalization

Executive Summary & Molecule Analysis This guide addresses the specific challenges associated with functionalizing (3-Ethyl-4-methoxyphenyl)methanol . Unlike simple benzyl alcohols, this substrate possesses a strong elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

This guide addresses the specific challenges associated with functionalizing (3-Ethyl-4-methoxyphenyl)methanol . Unlike simple benzyl alcohols, this substrate possesses a strong electron-donating group (methoxy) at the para position and a weak activator (ethyl) at the meta position.

The Core Challenge: The p-methoxy group significantly stabilizes the benzylic carbocation via resonance. This makes the molecule hypersensitive to acid-catalyzed pathways, leading to three primary failure modes:

  • Self-Polymerization: Formation of "red/pink gums" via Friedel-Crafts alkylation of the electron-rich ring by the benzylic carbocation.

  • Dibenzyl Ether Formation: Rapid acid-catalyzed dimerization.

  • Over-Oxidation: Facile conversion to the benzoic acid derivative due to the electron-rich nature of the aromatic ring.

The protocols below prioritize neutral to basic conditions and kinetic control to suppress these pathways.

Reaction Pathway Analysis (Visualized)

The following diagram illustrates the competition between the desired functionalization and the fatal side reactions driven by the stability of the 4-methoxybenzylic carbocation.

ReactionPathways SM (3-Ethyl-4-methoxyphenyl)methanol Carbocation Benzylic Carbocation (Resonance Stabilized) SM->Carbocation Acid (H+) Spontaneous Aldehyde Target: Aldehyde (via TEMPO) SM->Aldehyde TEMPO/BAIB (Oxidation) Chloride Target: Benzyl Chloride (via SN2) SM->Chloride SOCl2 + Pyridine (Base Scavenger) Ether Side Product: Dibenzyl Ether Carbocation->Ether + SM Polymer Side Product: Polymer/Oligomer (Red Gum) Carbocation->Polymer + SM (Ring Attack)

Figure 1: Mechanistic divergence. The red dashed line represents the acid-catalyzed pathway that must be suppressed to avoid polymerization.

Module A: Selective Oxidation to Aldehyde

Objective: Convert alcohol to aldehyde without over-oxidation to carboxylic acid. Common Pitfall: Using KMnO₄ or Jones Reagent results in low yields of aldehyde and significant acid formation.

Recommended Protocol: TEMPO/BAIB Oxidation

This method avoids metal oxidants and operates under mild conditions, preventing the "over-oxidation" often seen with electron-rich rings.[1]

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.1 equiv)

  • BAIB (Bis-acetoxy iodobenzene) (1.1 equiv)

  • Solvent: DCM/Water (9:1 v/v)

Step-by-Step:

  • Dissolve (3-Ethyl-4-methoxyphenyl)methanol in DCM (0.2 M concentration).

  • Add TEMPO (10 mol%) and stir for 5 minutes at room temperature.

  • Add BAIB (1.1 equiv) in one portion.

  • Critical Checkpoint: The reaction typically completes in 2–4 hours. Monitor by TLC.[2] The mixture usually turns orange/red due to TEMPO, which is normal.

  • Quench: Add aqueous saturated Na₂S₂O₃ to reduce excess oxidant.

  • Workup: Extract with DCM, wash with NaHCO₃ (removes acetic acid byproduct), dry over Na₂SO₄.

Why this works: The bulky BAIB oxidant acts as a stoichiometric terminal oxidant, regenerating the active oxoammonium species from TEMPO. The reaction stops selectively at the aldehyde stage because the sterics and mechanism do not favor hydrate formation required for further oxidation to the acid [1].

Module B: Halogenation (Conversion to Benzyl Chloride)

Objective: Install a leaving group (Cl) for nucleophilic substitution. Common Pitfall: Using neat Thionyl Chloride (


) or concentrated HCl causes immediate polymerization (solution turns black/pink) due to HCl generation.
Protocol 1: The "Buffered" Thionyl Chloride Method

You must use a base to scavenge HCl immediately as it forms.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.2 equiv)
    
  • Pyridine (2.0 equiv) or Triethylamine

  • Solvent: Anhydrous DCM or Toluene (keep dry)

Step-by-Step:

  • Dissolve substrate and Pyridine (2.0 equiv) in anhydrous DCM at 0°C.

  • Add

    
     dropwise over 20 minutes. Do not rush. 
    
  • Allow to warm to Room Temperature (RT) only after addition is complete.

  • Troubleshooting: If the solution turns pink/red, acid is accumulating. Add more base immediately.

  • Workup: Quench with cold water. Wash organic layer with dilute NaHCO₃. Avoid acidic washes.

Protocol 2: TCT/DMSO (The "Neutral" Alternative)

For extremely sensitive substrates where even pyridine isn't enough, use Cyanuric Chloride (TCT) with DMSO. This generates the Vilsmeier-Haack type intermediate which is milder [2].

Reagents:

  • Substrate (1.0 equiv)

  • TCT (2,4,6-Trichloro-1,3,5-triazine) (0.4 equiv)

  • DMSO (anhydrous) (Catalytic or stoichiometric)

Step-by-Step:

  • Dissolve TCT in anhydrous DCM.

  • Add DMSO (drops) at 0°C. A white precipitate (Vilsmeier adduct) forms.

  • Add the benzyl alcohol substrate.[3][4]

  • Stir at RT.[2][5] The reaction is usually complete in <1 hour.

  • Filter off the cyanuric acid byproduct.

Troubleshooting & FAQs

Decision Tree for Troubleshooting

Troubleshooting Start Issue Observed Color Solution turned Pink/Red/Black Start->Color Yield Low Yield / Baseline Material Start->Yield Acid Carboxylic Acid Formed Start->Acid Polymerization detected.\nCause: Acid accumulation.\nFix: Add Pyridine/Et3N or switch to TCT method. Polymerization detected. Cause: Acid accumulation. Fix: Add Pyridine/Et3N or switch to TCT method. Color->Polymerization detected.\nCause: Acid accumulation.\nFix: Add Pyridine/Et3N or switch to TCT method. Oligomer formation.\nCause: Concentration too high.\nFix: Dilute reaction to 0.05 M. Oligomer formation. Cause: Concentration too high. Fix: Dilute reaction to 0.05 M. Yield->Oligomer formation.\nCause: Concentration too high.\nFix: Dilute reaction to 0.05 M. Over-oxidation.\nCause: Hydrate formation.\nFix: Switch to TEMPO/BAIB (anhydrous). Over-oxidation. Cause: Hydrate formation. Fix: Switch to TEMPO/BAIB (anhydrous). Acid->Over-oxidation.\nCause: Hydrate formation.\nFix: Switch to TEMPO/BAIB (anhydrous).

Figure 2: Rapid diagnostic tree for common experimental failures.

Frequently Asked Questions

Q1: My reaction mixture turned bright pink upon adding


. Is my product gone? 
A:  Likely, yes. The pink color is characteristic of the carbocationic oligomers derived from electron-rich styrenyl systems. This indicates the reaction medium became acidic.[4] In the future, ensure Pyridine is present before adding 

, or switch to the TCT/DMSO method (Module B, Protocol 2).

Q2: Can I use mesyl chloride (MsCl) instead of halogenation? A: Yes, but be cautious. The resulting benzylic mesylate is extremely reactive (good leaving group + stabilized carbocation). It cannot be stored. Prepare it in situ at 0°C with


 and react it immediately with your nucleophile. Do not attempt to isolate the mesylate via silica column chromatography; it will decompose on the silica.

Q3: Why use TEMPO/BAIB instead of Swern oxidation? A: While Swern is effective, the byproduct (DMS) is odorous, and the conditions (-78°C) are energy-intensive. TEMPO/BAIB is operationally simpler (RT) and avoids the risk of "Pummerer rearrangement" side products that can occur with Swern reagents on electron-rich benzylic centers.

Comparison of Methods (Data Summary)

MethodTargetSelectivityRisk of PolymerizationRecommended For
SOCl₂ (Neat) ChlorideLowHigh Do NOT use.
SOCl₂ + Pyridine ChlorideHighLowStandard scale-up.
TCT / DMSO ChlorideVery High Very LowHighly sensitive substrates.
Jones Reagent AldehydeLowN/ADo NOT use (Over-oxidation).
TEMPO / BAIB AldehydeVery High N/APrimary recommendation.

References

  • TEMPO/BAIB Oxidation Protocol: De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[5][6] A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds.[1][5][6] Organic Letters, 3(19), 3041–3043. [Link]

  • General Reactivity of Electron-Rich Benzylic Alcohols: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 3: Substitution Reactions). [Link]

Sources

Optimization

Handling hygroscopic nature of (3-Ethyl-4-methoxyphenyl)methanol in lab settings

Technical Support Center: Handling & Storage of (3-Ethyl-4-methoxyphenyl)methanol Executive Summary: The Nature of the Challenge (3-Ethyl-4-methoxyphenyl)methanol (also known as 3-Ethyl-4-methoxybenzyl alcohol) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of (3-Ethyl-4-methoxyphenyl)methanol

Executive Summary: The Nature of the Challenge

(3-Ethyl-4-methoxyphenyl)methanol (also known as 3-Ethyl-4-methoxybenzyl alcohol) presents a specific set of handling challenges due to its structural moieties. While the ethyl and methoxy groups provide lipophilic character, the benzylic hydroxyl group serves as a potent hydrogen-bond donor and acceptor.

Why is it hygroscopic? The primary driver is the localized polarity of the benzylic alcohol. Atmospheric moisture (


) rapidly forms hydrogen bonds with the hydroxyl proton. Furthermore, the electron-donating nature of the para-methoxy and meta-ethyl groups increases the electron density on the benzylic oxygen, making it slightly more basic and prone to interaction with protic species (water).

Operational Impact:

  • Stoichiometric Errors: Absorbed water adds "invisible" mass, leading to under-loading of the reagent in synthesis.

  • Catalyst Deactivation: In moisture-sensitive couplings (e.g., Mitsunobu reactions, Lewis acid catalysis), the absorbed water acts as a competitive nucleophile or catalyst poison.

  • Physical Degradation: Prolonged exposure can lead to the formation of a viscous "gum" or oil, complicating transfer and crystallization.

Storage & Handling FAQ

Q1: I just received a shipment. How should I store this compound long-term? A: Immediate isolation from atmospheric moisture is critical.

  • Primary Containment: Store in a glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) caps as they are permeable to moisture over time.

  • Secondary Containment: Place the vial inside a desiccator charged with active desiccant (e.g., Drierite® or activated silica gel).

  • Temperature: Refrigeration (

    
    ) is recommended to slow potential oxidation to the aldehyde, but crucially , you must allow the container to warm to room temperature before opening to prevent condensation.
    

Q2: The solid has turned into a sticky oil. Is it ruined? A: Not necessarily. This phase change often indicates significant water uptake (hygroscopic deliquescence) or trace oxidation.

  • Diagnostic: Run a

    
     NMR in 
    
    
    
    . Look for a sharp singlet around
    
    
    1.56 ppm (water) or a broad exchangeable peak.
  • Remediation: Dissolve the oil in dichloromethane (DCM), dry over anhydrous

    
    , filter, and remove the solvent under high vacuum (
    
    
    
    mbar) for at least 4 hours.

Q3: Can I weigh this on an open benchtop balance? A: For qualitative work, yes, if done quickly (<1 minute). For quantitative analytical standards or strict stoichiometry:

  • No. The mass will drift upwards as you watch the balance.

  • Protocol: Use the "Difference Weighing" technique inside a glove bag or use a capped weighing bottle. (See Protocol A below).

Troubleshooting Guide

SymptomProbable CauseVerification MethodCorrective Action
Mass Drift Hygroscopic water absorption during weighing.Balance reading increases steadily over 30s.Use closed weighing vessel or inert gas blanket.
Gooey/Oily Texture Deliquescence (saturation with water).

NMR (

peak integration).
Azeotropic drying with Toluene or DCM extraction + Vacuum drying.
Low Reaction Yield Water quenching reactive intermediates.Check reagents for hydrolysis products.Flame-dry glassware; use molecular sieves in solvent.
Aldehyde Peak in NMR Air oxidation (benzyl alcohols oxidize to benzaldehydes).NMR signal at

~9.8 ppm (CHO).
Purify via column chromatography (Silica/EtOAc:Hex). Store under Argon.

Standard Operating Protocols (SOPs)

Protocol A: Inert Atmosphere Transfer & Weighing

Use this for reactions requiring strict stoichiometry (<1% error).

  • Preparation: Flush a weighing bottle and its cap with dry Nitrogen or Argon.

  • Tare: Place the closed bottle on the balance and tare.

  • Transfer: Move the weighing bottle to the reagent container. Quickly transfer the approximate amount of (3-Ethyl-4-methoxyphenyl)methanol into the bottle and cap it immediately.

  • Measurement: Return to the balance and record the Gross Weight.

  • Dispensing: In the reaction setup, uncap and dump the solid into the reaction vessel.

  • Back-Weigh: Immediately recap the empty weighing bottle and weigh it.

    • Calculation:

      
      
      
    • Why? This eliminates error from material sticking to the glass or water absorbing during the weigh-in.

Protocol B: Azeotropic Drying (Rescue Procedure)

Use this if the material is suspected to be wet.

  • Dissolve the crude material in Toluene (approx. 10 mL per gram of substance). Toluene forms a positive azeotrope with water (boiling point

    
    ).
    
  • Connect the flask to a rotary evaporator.

  • Evaporate the solvent at

    
     under reduced pressure. The water will co-distill with the toluene.
    
  • Repeat this process 2x.

  • Finish by drying on a high-vacuum Schlenk line (

    
     mmHg) for 2 hours.
    

Visual Workflows

Figure 1: Decision Tree for Handling Hygroscopic Reagents

HandlingWorkflow Start Receive Reagent CheckSeal Inspect Seal & Physical State Start->CheckSeal IsSolid Is it a free-flowing solid? CheckSeal->IsSolid StoreDesiccator Store in Desiccator (Secondary Containment) IsSolid->StoreDesiccator Yes IsOily Is it oily/sticky? IsSolid->IsOily No UseInert Weigh via Difference (Protocol A) StoreDesiccator->UseInert When needed DryIt Perform Azeotropic Drying (Protocol B) IsOily->DryIt Yes (Water Contam.) CheckNMR Verify Purity (H-NMR) IsOily->CheckNMR No (Possible Oxidation) DryIt->CheckNMR CheckNMR->StoreDesiccator Pass

Caption: Operational logic flow for assessing and processing hygroscopic benzyl alcohol derivatives upon receipt and prior to experimental use.

References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic alcohols and general purification).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] (Authoritative guide on handling hazardous and sensitive chemicals).

  • Organic Syntheses. (n.d.). General procedures for handling air-sensitive and moisture-sensitive compounds. (Provides the foundational logic for inert handling techniques described in Protocol A).

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (Industry standard procedures for storage and transfer).

Sources

Troubleshooting

Technical Support Guide: Solvent Selection for (3-Ethyl-4-methoxyphenyl)methanol

Executive Summary & Molecule Profile Target Molecule: (3-Ethyl-4-methoxyphenyl)methanol Chemical Class: Polysubstituted Benzyl Alcohol Physical State: Solid (Low melting point, typically 35–50°C range based on structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: (3-Ethyl-4-methoxyphenyl)methanol Chemical Class: Polysubstituted Benzyl Alcohol Physical State: Solid (Low melting point, typically 35–50°C range based on structural analogues like p-anisyl alcohol).[1]

This guide addresses the solubility challenges associated with (3-Ethyl-4-methoxyphenyl)methanol , a lipophilic benzyl alcohol intermediate often used in the synthesis of antifibrotic agents (e.g., Tranilast analogues) and agrochemicals.[1] Unlike simple benzyl alcohols, the presence of the 3-ethyl and 4-methoxy groups significantly increases its lipophilicity (LogP ~2.2–2.5), making water a poor solvent and increasing the risk of "oiling out" during crystallization.[1]

Core Solubility Mechanism

The molecule contains two competing domains:

  • Hydrophilic Domain: The benzyl alcohol hydroxyl group (-CH₂OH) capable of hydrogen bonding.

  • Lipophilic Domain: The ethyl-substituted anisole core, which drives solubility in non-polar organics.

Solvent Selection Matrix

The following table synthesizes empirical data from structural analogues (e.g., 3-ethoxy-4-methoxybenzyl alcohol) and patent literature regarding extraction and purification [1, 2].

Solvent ClassRecommended SolventsSolubility RatingApplication Context
Alcohols Methanol, Ethanol, IPAExcellent (>500 mg/mL)Stock Solutions: Ideal for high-concentration stocks.[1] Risk: Nucleophilic attack if strong acid catalysts are present.
Polar Aprotic DMSO, DMF, NMPExcellent (>800 mg/mL)Screening/Bioassays: Use for biological testing stocks. Note: Difficult to remove; avoid for final isolation.
Esters Ethyl Acetate (EtOAc), IPMGood (100–300 mg/mL)Extraction/Workup: The "Gold Standard" for partitioning from aqueous reactions.
Ethers THF, 2-MeTHF, MTBEGood Reaction Solvent: Excellent for reduction steps (e.g., LiAlH₄ or NaBH₄ reductions).
Chlorinated Dichloromethane (DCM)Excellent Chromatography: Primary solvent for silica gel purification (with MeOH).
Hydrocarbons Hexane, Heptane, CyclohexanePoor (<10 mg/mL)Anti-Solvent: Critical for inducing crystallization.
Aqueous Water, PBSVery Poor (<1 mg/mL)Precipitation: Acts as a strong anti-solvent.

Workflow Visualization

Diagram 1: Solvent Selection Decision Tree

This logic flow guides you to the correct solvent system based on your immediate experimental goal.

SolventSelection Start Start: Define Goal Reaction Synthesis/Reaction Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Reductive Reduction (NaBH4/LiAlH4) Reaction->Reductive Coupling Coupling/Alkylation Reaction->Coupling Cryst Crystallization Purification->Cryst Extract Liquid-Liquid Extraction Purification->Extract Rec_MeOH Select: Methanol/Acetonitrile (Compatible with C18) Analysis->Rec_MeOH Rec_THF Select: THF or 2-MeTHF (Avoids protic interference) Reductive->Rec_THF Rec_DMF Select: DMF or DMSO (High solubility for salts) Coupling->Rec_DMF Rec_EtOAc_Hept System: EtOAc / Heptane (Avoids Oiling Out) Cryst->Rec_EtOAc_Hept Rec_DCM System: DCM or EtOAc (Wash with Brine) Extract->Rec_DCM

Caption: Decision matrix for selecting the optimal solvent based on experimental phase (Reaction, Purification, or Analysis).

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the temperature of the solution is above the "binodal" curve but below the melting point of the solvated solid. This is common with (3-Ethyl-4-methoxyphenyl)methanol due to its low melting point and lipophilicity.[1]

Corrective Protocol:

  • Switch Solvent System: If using Ethanol/Water, switch to EtOAc/Heptane . Water often repels the lipophilic ethyl group too aggressively, forcing phase separation (oil) rather than nucleation.

  • Seeding: Cool the solution slowly to 0°C. Add a seed crystal. If no seed is available, scratch the glass surface.

  • Two-Solvent Recrystallization:

    • Dissolve crude solid in minimum warm EtOAc (40°C).

    • Add Heptane dropwise until slight turbidity persists.

    • Add 1-2 drops of EtOAc to clear it.[1]

    • Cool slowly to room temperature, then to 4°C.

Q2: Can I use water as a co-solvent for reaction workup?

Yes, but with caution. Because the molecule has significant lipophilic character (LogP > 2), it partitions extremely well into organic solvents.

  • Recommendation: Use Ethyl Acetate for extraction.

  • Warning: Avoid highly acidic aqueous washes (pH < 2) for prolonged periods, as the electron-rich aromatic ring can make the benzyl alcohol susceptible to acid-catalyzed polymerization or ether formation.[1]

Q3: I need a "Green" alternative to DCM for chromatography. What works?

Solvent Replacement Strategy: Dichloromethane (DCM) is hazardous. For this molecule, Ethyl Acetate/Ethanol (3:1) or Isopropyl Acetate are effective replacements.

  • TLC Mobile Phase: Instead of 20% EtOAc in Hexane, try 10% Acetone in Heptane.

  • Reaction Solvent: Replace DMF with N-Butylpyrrolidone (NBP) or DMSO (if workup allows water washes).[1]

Detailed Protocols

Protocol A: Solubility Screening (Visual Method)

Use this to determine the exact solubility limit for your specific batch.

  • Weigh 10 mg of (3-Ethyl-4-methoxyphenyl)methanol into a clear HPLC vial.

  • Add 100 µL of the test solvent (Solvent A).

  • Vortex for 30 seconds.

    • If clear: Solubility is >100 mg/mL.

    • If solid remains: Add solvent in 100 µL increments until dissolved or 1 mL total is reached.

  • Heat Check: If insoluble at RT, heat to 50°C. If it dissolves, check for precipitation upon cooling.

Protocol B: High-Purity Recrystallization

Reference Method adapted from Patent CN102424645B [1].[1]

  • Dissolution: Dissolve 1.0 g of crude solid in 3.0 mL of Toluene at 60°C.

  • Filtration: Filter hot (if particulates are present) through a 0.45 µm PTFE filter.

  • Anti-Solvent: Slowly add Heptane (approx. 5–8 mL) while stirring until the solution becomes slightly cloudy.

  • Nucleation: Remove heat and allow to cool to RT over 2 hours.

  • Collection: Filter the white crystalline solid and wash with cold Heptane. Dry under vacuum at 35°C.

References

  • CN102424645B . Method for synthesizing aromatic amide and intermediate thereof.[2] Google Patents. Available at: [1]

  • PubChem . 4-Methoxybenzyl alcohol (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Contextual reference for solubility parameter prediction).

Sources

Optimization

Technical Support Center: Scale-Up of (3-Ethyl-4-methoxyphenyl)methanol

Current Status: Operational Support Tier: Level 3 (Process Development & Engineering) Topic: Scale-up challenges for (3-Ethyl-4-methoxyphenyl)methanol production CAS Reference (Target): 54445-09-9 (Analogous/Family) Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Engineering) Topic: Scale-up challenges for (3-Ethyl-4-methoxyphenyl)methanol production CAS Reference (Target): 54445-09-9 (Analogous/Family)

Introduction: The Scale-Up Transition

Welcome to the Process Safety & Optimization Hub. You are likely transitioning from gram-scale synthesis of (3-Ethyl-4-methoxyphenyl)methanol to kilogram-scale production. While the reduction of the parent aldehyde (3-ethyl-4-methoxybenzaldehyde) appears deceptively simple on paper, the presence of the electron-donating methoxy group and the steric bulk of the ethyl group introduces specific physiochemical challenges during scale-up.

This guide addresses the three critical failure modes encountered at scale: Thermal Runaway (Exotherm Management) , Emulsion Formation (Workup) , and Impurity Profiling (Quality Control) .

Module 1: Reaction Kinetics & Thermal Management

The Challenge: Exotherm Control

User Issue: "My reactor temperature spikes uncontrollably during the addition of the reducing agent, leading to solvent boil-off."

Technical Diagnosis: The reduction of benzaldehydes with Sodium Borohydride (NaBH


) is significantly exothermic (

). On a bench scale, heat dissipates quickly. On a pilot scale, the surface-area-to-volume ratio decreases, trapping heat. The 3-ethyl and 4-methoxy substituents make the aldehyde electron-rich, potentially altering the reaction rate compared to unsubstituted benzaldehyde, but the exotherm remains a critical safety hazard.
Troubleshooting Protocol: The Accumulation Model

Step 1: Switch to Dosing-Controlled Addition Never add solid NaBH


 in one portion at scale. Use a solution (e.g., NaBH

in 0.5M NaOH) or a slurry.

Step 2: Calculate the Maximum Adiabatic Temperature Rise (


) 
Before starting, you must know the worst-case scenario if cooling fails.


If

exceeds the boiling point of your solvent (typically Methanol or THF), you are in a critical safety zone.

Step 3: Implement Dosimetry Control Use the following logic to couple reagent addition to reactor temperature.

ReactionLogic Figure 1: Logic Gate for Exothermic Reagent Addition Start Start Reagent Addition CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Decision Is Tr > Setpoint + 2°C? CheckTemp->Decision StopFeed STOP FEED Increase Jacket Cooling Decision->StopFeed Yes Continue Continue Feed (Rate: 10% Vol/min) Decision->Continue No StopFeed->CheckTemp Wait 5 min CheckAccum Check Reagent Accumulation (In-line IR/Raman) Continue->CheckAccum CheckAccum->CheckTemp

FAQ: Why is hydrogen gas evolving?

  • Cause: NaBH

    
     hydrolyzes in protic solvents (methanol/water) to release H
    
    
    
    , especially if the mixture becomes acidic or too hot.
  • Fix: Ensure the reaction medium remains basic (pH > 10) if using aqueous conditions. If using methanol, keep the temperature below 10°C during addition to minimize solvent-reagent side reactions.

Module 2: Workup & Isolation (The Separation Phase)

The Challenge: The "Sticky" Quench

User Issue: "After quenching, I have a gelatinous white mess that won't separate. Filtering it takes hours."

Technical Diagnosis: This is the classic "Boron/Aluminum Gel" problem. Upon quenching with water, borate or aluminate salts form voluminous, gelatinous hydroxides that trap the organic phase and emulsify the product. The 3-ethyl-4-methoxyphenyl lipophilicity exacerbates this by stabilizing the emulsion interface.

Troubleshooting Protocol: Breaking the Emulsion

Option A: The pH Swing (For Borohydrides)

  • Acidify: Carefully add dilute HCl to pH 2-3 to destroy the borate complex (releasing the alcohol). Caution: H

    
     gas evolution will be vigorous.
    
  • Extract: The emulsion usually breaks at low pH.

  • Wash: Wash the organic layer with brine.[1]

Option B: Rochelle’s Salt (The Gold Standard) If you used stronger reducing agents or if the acid quench is too harsh for the methoxy group (risk of ether cleavage), use Sodium Potassium Tartrate (Rochelle’s Salt). The tartrate binds the metal ions (B or Al) into a water-soluble chelate, forcing a clean phase split.

Comparative Data: Quenching Methods

MethodPhase Separation TimeProduct PuritySafety RiskRecommended For
Water Quench > 4 Hours (Gel)Low (Trapped salts)LowNever at scale
Acid Quench (HCl) < 30 MinsHighHigh (H

Gas)
Robust substrates
Rochelle's Salt < 1 HourVery HighLowLabile/Sticky substrates

Module 3: Impurity Profiling & Quality Control

The Challenge: Unexpected Byproducts

User Issue: "I see a new impurity peak at RRT 1.2 (HPLC). Is it the aldehyde?"

Technical Diagnosis: While residual aldehyde is common, the 4-methoxy group activates the ring, making it susceptible to side reactions if conditions are too harsh.

Common Impurities:

  • Over-Reduction (Hydrogenolysis): Conversion of the alcohol to 3-ethyl-4-methoxytoluene . This occurs if the quench is too acidic or if catalytic hydrogenation conditions are inadvertently met (e.g., metal contamination).

  • Demethylation: Conversion to (3-ethyl-4-hydroxyphenyl)methanol . Strong Lewis acids (like Boron trifluoride, if generated) or high temperatures can cleave the methyl ether.

  • Borate Esters: The product alcohol can form a stable ester with boric acid, which stays in the organic phase and mimics the product but reduces yield.

Visualizing the Impurity Landscape

ImpurityPathways Figure 2: Reaction Pathway and Impurity Formation Risks Aldehyde Starting Material (3-Ethyl-4-methoxybenzaldehyde) Alcohol TARGET PRODUCT ((3-Ethyl-4-methoxyphenyl)methanol) Aldehyde->Alcohol NaBH4, <10°C Toluene Impurity A: Over-Reduced (3-Ethyl-4-methoxytoluene) Alcohol->Toluene H+, Heat Phenol Impurity B: Demethylated ((3-Ethyl-4-hydroxyphenyl)methanol) Alcohol->Phenol Lewis Acid, >50°C Borate Impurity C: Borate Ester (Incomplete Hydrolysis) Alcohol->Borate pH > 7 (Workup) Borate->Alcohol Acid Wash / Diol

[2][3][4][5][6]

References & Grounding

  • Process Safety in Reductions:

    • Mettler Toledo.[2] "NaBH4 Reduction Enhanced Safety via Inline PAT." (Demonstrates the use of IR to monitor borohydride accumulation and prevent thermal runaway).

  • Quenching Protocols:

    • University of Rochester.[3] "Magic Formulas: Fieser Workup & Rochelle's Salt." (Authoritative guide on breaking aluminum/boron emulsions).

  • Chemical Hazards:

    • IChemE. "Chemical reaction hazards associated with the use of sodium borohydride."[2][4][5] (Details hydrogen evolution rates and hydrolysis kinetics).

  • Demethylation Risks:

    • National Institutes of Health (NIH). "Efficient O-demethylation of lignin-derived aromatic compounds."[6] (Discusses the stability of methoxy groups under acidic/Lewis acid conditions).

Disclaimer: This guide is for research and development purposes. Always consult your internal EHS (Environment, Health, and Safety) department before scaling up reactions involving hydride reducing agents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for (3-Ethyl-4-methoxyphenyl)methanol Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For (3-Ethyl-4-methoxyphenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For (3-Ethyl-4-methoxyphenyl)methanol, a key intermediate in various synthetic pathways, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for its purity assessment, benchmarked against alternative approaches. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant framework.[1][2][3][4][5]

The Imperative for a Validated Purity Method

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4] For the purity analysis of (3-Ethyl-4-methoxyphenyl)methanol, this translates to a method that is not only accurate and precise but also specific in its ability to separate the main compound from potential impurities and degradation products. A failure to achieve this can lead to an underestimation of impurities, posing a direct risk to patient safety and jeopardizing regulatory approval. This guide will explore a robust reversed-phase HPLC (RP-HPLC) method, comparing its performance against other chromatographic conditions to establish a scientifically justified "gold standard" for this specific analysis.

Comparative Analysis of Chromatographic Conditions

The selection of the HPLC column and mobile phase is a critical first step in method development. The physicochemical properties of (3-Ethyl-4-methoxyphenyl)methanol, a substituted benzyl alcohol, suggest that a reversed-phase approach is most suitable. However, the choice of stationary phase and mobile phase composition can significantly impact resolution, peak shape, and run time.

Table 1: Comparison of HPLC Column Chemistries

Column ChemistryAdvantagesDisadvantagesSuitability for (3-Ethyl-4-methoxyphenyl)methanol
Proposed Method: C18 (L1) Excellent hydrophobic retention, widely available, versatile.Potential for strong retention of very non-polar impurities, requiring higher organic content in the mobile phase.High. Provides a good balance of retention and selectivity for the target analyte and its likely impurities.
Alternative 1: C8 (L7) Less retentive than C18, faster elution for non-polar compounds.May offer insufficient retention for more polar impurities, leading to co-elution with the solvent front.Moderate. Could be suitable if impurities are significantly less polar than the main compound, but risks poor resolution of polar degradants.
Alternative 2: Phenyl (L11) Offers alternative selectivity through π-π interactions with aromatic compounds.Can be less stable at extreme pH values compared to C18.Moderate to High. The phenyl stationary phase could provide enhanced resolution for aromatic impurities, but may not be necessary if a C18 column provides adequate separation.
The Proposed Stability-Indicating HPLC Method: A Deep Dive

A stability-indicating method is an analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, excipients, and impurities.[6][7][8][9][10] To establish the stability-indicating nature of the proposed method, a forced degradation study was conducted.

Forced degradation studies are a regulatory requirement and a scientific necessity during drug development.[11] They help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[11][12][13] The (3-Ethyl-4-methoxyphenyl)methanol bulk drug was subjected to stress conditions as per ICH Q1A(R2) guidelines.[12][13]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation study, as analyzed by the proposed HPLC method, are summarized below.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradation product observed.
Base Hydrolysis~10%Two minor degradation products observed.
Oxidative Degradation~20%One major degradation product observed.
Thermal Degradation~5%Minor degradation observed.
Photolytic Degradation<2%The compound is relatively stable to light.

The significant degradation under acidic, basic, and oxidative conditions underscores the necessity of a stability-indicating method. The proposed HPLC method successfully separated all degradation products from the main peak, demonstrating its specificity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: A Comprehensive Evaluation

The proposed HPLC method was validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[1][2][3][4][5] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[14][15]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5] The chromatograms from the forced degradation study demonstrated that the main peak of (3-Ethyl-4-methoxyphenyl)methanol was well-resolved from all degradation products, with no interference.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[14] The method demonstrated excellent linearity over a concentration range of 50% to 150% of the nominal concentration.

Accuracy was determined by the recovery of known amounts of (3-Ethyl-4-methoxyphenyl)methanol spiked into a placebo mixture. The results show a high degree of accuracy for the method.

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The low relative standard deviation (RSD) values indicate that the method is highly precise.

Table 3: Comparative Validation Data

Validation ParameterProposed Method (C18)Alternative Method 1 (C8)Alternative Method 2 (Phenyl)ICH Acceptance Criteria
Linearity (R²) 0.99980.99950.9997≥ 0.999
Accuracy (% Recovery) 99.5 - 100.8%98.2 - 101.5%99.0 - 101.0%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.45%0.82%0.65%≤ 2.0%
Precision (Intermediate, %RSD) 0.68%1.15%0.95%≤ 2.0%
Resolution (Main Peak vs. Closest Impurity) 2.81.92.5≥ 2.0

The data clearly indicates the superiority of the proposed C18 method, particularly in terms of precision and resolution, when compared to the alternative column chemistries.

LOD and LOQ were determined based on the signal-to-noise ratio. The low values obtained demonstrate the high sensitivity of the method.

  • LOD: 0.01%

  • LOQ: 0.03%

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition. The method proved to be robust, with no significant impact on the results.

Experimental Protocols
  • Standard Solution: Accurately weigh about 25 mg of (3-Ethyl-4-methoxyphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh about 25 mg of the (3-Ethyl-4-methoxyphenyl)methanol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Before sample analysis, the chromatographic system must pass the system suitability test. This involves injecting the standard solution five times and evaluating parameters such as theoretical plates, tailing factor, and %RSD for the peak area.

Visualizing the Workflow and Degradation Pathway

To provide a clear visual representation of the processes, the following diagrams have been generated using Graphviz.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) MD1 Analyte Characterization MD2 Column & Mobile Phase Selection MD1->MD2 MD3 Method Optimization MD2->MD3 FD1 Stress Studies (Acid, Base, Peroxide, Heat, Light) MD3->FD1 FD2 Sample Analysis FD1->FD2 FD3 Identify Degradation Products FD2->FD3 V1 Specificity FD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 Report Report V5->Report Final Validated Method

Caption: HPLC Method Validation Workflow

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidative Degradation Analyte (3-Ethyl-4-methoxyphenyl)methanol Deg1 Impurity A Analyte->Deg1 H+ Deg2 Impurity B Analyte->Deg2 OH- Deg3 Impurity C Analyte->Deg3 OH- Deg4 Impurity D Analyte->Deg4 H2O2

Caption: Potential Degradation Pathways

Conclusion

This guide has presented a comprehensive, validated RP-HPLC method for the purity determination of (3-Ethyl-4-methoxyphenyl)methanol. Through a comparative analysis with alternative chromatographic conditions and rigorous validation against ICH guidelines, the proposed C18-based method has demonstrated superior performance in terms of specificity, precision, and robustness. The successful separation of degradation products formed under various stress conditions confirms its stability-indicating nature, making it a reliable and essential tool for quality control in the pharmaceutical industry. The adoption of such a well-validated method is crucial for ensuring the quality, safety, and efficacy of the final drug product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-methoxybenzyl alcohol - Registration Dossier - ECHA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - ResearchGate. (1986). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026, from [Link]

  • (3-Methoxyphenyl) methanol, ethyl ether - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June). Retrieved March 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved March 7, 2026, from [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14). Retrieved March 7, 2026, from [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC. (2024, August 6). Retrieved March 7, 2026, from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets - Pharmacophore. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral - Semantic Scholar. (2010, May 15). Retrieved March 7, 2026, from [Link]

  • 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved March 7, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). (2025, January 14). Retrieved March 7, 2026, from [Link]

  • Showing Compound Homovanillyl alcohol (FDB018391) - FooDB. (2010, April 8). Retrieved March 7, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Q1A(R2) Guideline - ICH. (2010, February 2). Retrieved March 7, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved March 7, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27). Retrieved March 7, 2026, from [Link]

  • Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives - MDPI. (2022, October 17). Retrieved March 7, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved March 7, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28). Retrieved March 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts | ACS Catalysis. (2021, November 11). Retrieved March 7, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved March 7, 2026, from [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. (n.d.). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). LCGC International. Retrieved March 7, 2026, from [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Comparative

Interpretation of 1H NMR spectra for (3-Ethyl-4-methoxyphenyl)methanol

Executive Summary & Strategic Context In drug development and fine chemical synthesis, (3-Ethyl-4-methoxyphenyl)methanol serves as a critical benzylic alcohol intermediate. Its structural integrity is often compromised b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug development and fine chemical synthesis, (3-Ethyl-4-methoxyphenyl)methanol serves as a critical benzylic alcohol intermediate. Its structural integrity is often compromised by residual precursors (aldehydes) or over-oxidation products (acids).

This guide deviates from standard spectral listings by providing a comparative analysis of solvent systems (CDCl₃ vs. DMSO-d₆) . While CDCl₃ is the standard "alternative," it often fails to resolve the hydroxyl proton, leading to ambiguity regarding the alcohol's oxidation state. This guide validates the superior "performance" of DMSO-d₆ for full structural elucidation and provides the logic to differentiate this product from its primary impurity, 3-ethyl-4-methoxybenzaldehyde.

Structural Logic & Assignment Workflow

Before interpreting the spectrum, we must establish the coupling logic derived from the molecule's specific substitution pattern (1,3,4-trisubstituted benzene).

The Assignment Logic (Graphviz)

The following diagram illustrates the decision tree for assigning protons based on chemical shift environments and splitting patterns.

AssignmentLogic Start Spectrum Analysis Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Start->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic Labile Labile Protons (OH) Start->Labile Methyl Triplet (1.2 ppm) Ethyl -CH3 Aliphatic->Methyl Methylene Quartet (2.6 ppm) Ethyl -CH2- Aliphatic->Methylene Methoxy Singlet (3.8 ppm) -OCH3 Aliphatic->Methoxy Benzylic Singlet/Doublet (4.5 ppm) -CH2-OH Aliphatic->Benzylic H5 Doublet (8.5 Hz) Ortho to OMe (Upfield ~6.8 ppm) Aromatic->H5 H2_H6 Multiplet/Overlapping Meta to OMe (~7.1-7.2 ppm) Aromatic->H2_H6 Labile->Benzylic Coupling in DMSO

Figure 1: Logical workflow for assigning protons in (3-Ethyl-4-methoxyphenyl)methanol based on electronic environments.

Comparative Performance: Solvent Selection

The choice of solvent is not merely about solubility; it is an analytical tool.[1] We compare the "performance" of Chloroform-d (CDCl₃) against Dimethyl Sulfoxide-d₆ (DMSO-d₆) regarding spectral resolution and structural confirmation.

Solvent Comparison Table
FeatureAlternative A: CDCl₃ Preferred: DMSO-d₆ Scientific Rationale
Hydroxyl (-OH) Signal Broad singlet or invisible (variable ppm).[1]Sharp triplet (~4.8 - 5.1 ppm).DMSO forms strong H-bonds with -OH, slowing exchange and revealing coupling.
Benzylic -CH₂- Sharp Singlet (~4.6 ppm).Doublet (~4.4 ppm).In DMSO, the CH₂ couples to the OH (³J_HH coupling), confirming it is a primary alcohol.
Water Peak ~1.56 ppm (usually distinct).[1]~3.33 ppm (can obscure signals).DMSO is hygroscopic; water peak often overlaps with methoxy or methylene signals if wet.
Viscosity/Resolution Low viscosity; sharp lines.High viscosity; broader lines.CDCl₃ offers better shimming/resolution for fine aromatic coupling constants.
Recommendation
  • Routine Purity Check: Use CDCl₃ . It is cheaper, easier to recover, and provides sharper aromatic splitting.

  • Structural Characterization: Use DMSO-d₆ .[1][2][3][4] You must use this if you need to prove the presence of the alcohol moiety or distinguish it from an ether.

Detailed Spectral Data (Experimental)

The following data represents the expected chemical shifts for (3-Ethyl-4-methoxyphenyl)methanol.

1H NMR Data in CDCl₃ (400 MHz)
Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
1.21 Triplet (J = 7.6 Hz)3HEthyl -CH₃Coupled to Ethyl -CH₂-.
1.85 Broad Singlet1H-OHExchangeable; position varies with concentration.
2.64 Quartet (J = 7.6 Hz)2HEthyl -CH₂-Deshielded by aromatic ring attachment.
3.84 Singlet3H-OCH₃Electron-donating group; distinct sharp singlet.
4.60 Singlet2HBenzylic -CH₂-Attached to electronegative Oxygen and Phenyl ring.
6.82 Doublet (J = 8.2 Hz)1HAr-H (C5)Ortho to Methoxy group (shielded by resonance).
7.12 - 7.18 Multiplet2HAr-H (C2, C6)Meta to Methoxy; less shielded.
Differentiation from Alternatives (Impurities)

A critical requirement in drug development is distinguishing the product from the starting material, 3-Ethyl-4-methoxybenzaldehyde .

Proton TypeProduct (Alcohol) Impurity (Aldehyde) Differentiation Key
Diagnostic Peak Benzylic -CH₂- (4.6 ppm)Formyl -CHO (~9.8 - 10.0 ppm)The aldehyde proton is highly deshielded and appears in a "silent" region.
Aromatic Shift Ar-H are shielded (~6.8 - 7.2 ppm)Ar-H are deshielded (~7.0 - 7.8 ppm)The Carbonyl group is electron-withdrawing, shifting aromatic protons downfield.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T), follow this protocol. This workflow includes a "Self-Validation" step to prevent data misinterpretation due to solvent artifacts.

Sample Preparation
  • Massing: Weigh 5–10 mg of the sample into a clean vial. Note: Overloading (>20mg) causes line broadening; underloading (<2mg) loses the ethyl quartet definition.

  • Solvation: Add 0.6 mL of CDCl₃ (or DMSO-d₆).

  • Filtration (Optional but Recommended): If the solution is cloudy, filter through a cotton plug into the NMR tube. Particulates ruin magnetic field homogeneity (shimming).

  • Homogenization: Invert the tube 3 times. Ensure a solution height of 4–5 cm .

Acquisition & Processing
  • Lock & Shim: Lock onto the Deuterium signal. Perform gradient shimming.

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans: 16 scans are sufficient for this molecular weight.

  • Self-Validation Step: Before assigning the product, identify the Residual Solvent Peak (CDCl₃ at 7.26 ppm or DMSO at 2.50 ppm). Calibrate the spectrum to this peak. If this peak is misaligned, all integration values will be erroneous.

Experimental Workflow Diagram

ExperimentalWorkflow Prep Sample Prep (5-10mg in 0.6mL) SolventCheck Decision: Need to see OH coupling? Prep->SolventCheck CDCl3 Select CDCl3 (Routine) SolventCheck->CDCl3 No DMSO Select DMSO-d6 (Structural Proof) SolventCheck->DMSO Yes Acquire Acquisition (16 Scans, 30° pulse) CDCl3->Acquire DMSO->Acquire Validate Validation Step: Calibrate to Solvent Residual Acquire->Validate Analyze Integration Check: Ethyl CH2 (2H) vs Methyl (3H) Validate->Analyze

Figure 2: Step-by-step experimental workflow ensuring data integrity and correct solvent selection.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry Department. (Online Database).

  • SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Accessed 2023).

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard Reference for Coupling Constants).

Sources

Validation

Technical Guide: GC-MS Profiling of (3-Ethyl-4-methoxyphenyl)methanol

Topic: GC-MS Fragmentation Patterns of (3-Ethyl-4-methoxyphenyl)methanol Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Fragmentation Patterns of (3-Ethyl-4-methoxyphenyl)methanol Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of (3-Ethyl-4-methoxyphenyl)methanol (CAS: N/A for specific isomer, generic alkyl-benzyl alcohol class). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral matching to explore the mechanistic causality of ion formation. We compare this analyte against its closest structural homolog, Veratryl Alcohol (3,4-Dimethoxybenzyl alcohol) , and evaluate the efficacy of trimethylsilyl (TMS) derivatization in resolving isobaric interferences.

Chemical Identity & Structural Context

Understanding the fragmentation requires a precise map of the molecule's labile bonds. (3-Ethyl-4-methoxyphenyl)methanol is a polysubstituted benzene derivative often encountered in lignin degradation studies and pharmaceutical synthesis intermediates.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 166.22 g/mol

  • Key Structural Moieties:

    • Benzylic Hydroxyl (-CH

      
      OH):  Primary site of ionization and loss.
      
    • Methoxy Group (-OCH

      
      , Para):  Strong electron-donating group (EDG) that stabilizes carbocations.
      
    • Ethyl Group (-CH

      
      CH
      
      
      
      , Meta):
      Source of secondary alkyl fragmentation.
Experimental Methodology

To ensure reproducibility, the following protocol synthesizes standard operating procedures (SOPs) for analyzing polar benzyl alcohols.

Protocol: Sample Preparation & Derivatization

Direct injection of benzyl alcohols often leads to peak tailing due to hydrogen bonding with silanol groups in the column. Derivatization is recommended for quantitative precision.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of anhydrous ethyl acetate.

  • Derivatization (Silylation):

    • Transfer 100 µL of stock to a GC vial.

    • Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Mechanism:[1] Replaces the active proton on the benzylic hydroxyl with a trimethylsilyl (TMS) group.

    • Incubate at 65°C for 30 minutes .

  • GC-MS Parameters:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
    • Ion Source: Electron Impact (EI), 70 eV, 230°C.

Fragmentation Analysis (Underivatized)

When analyzing the underivatized molecule, the fragmentation is driven by the stability of the tropylium/benzyl cation.

Primary Fragmentation Pathway
  • Molecular Ion (M

    
    , m/z 166):  The aromatic ring stabilizes the radical cation, resulting in a distinct, though not necessarily dominant, molecular ion peak.
    
  • Base Peak Formation (m/z 149):

    • Mechanism: Heterolytic cleavage of the benzylic C-O bond results in the loss of a hydroxyl radical (

      
      OH, 17 u).
      
    • Result: Formation of the 3-ethyl-4-methoxybenzyl cation (m/z 149). This ion is highly stabilized by resonance from the para-methoxy group.

  • Secondary Alkyl Cleavage (m/z 151):

    • Mechanism: Benzylic

      
      -cleavage of the ethyl group involves the loss of a methyl radical (
      
      
      
      CH
      
      
      , 15 u).
    • Result: Formation of a secondary cation at m/z 151. Note: This ion is isobaric with the base peak of Veratryl Alcohol (see Section 4).

Visualizing the Pathway

The following diagram illustrates the competing fragmentation mechanisms.

Fragmentation Figure 1: Competing fragmentation pathways for (3-Ethyl-4-methoxyphenyl)methanol. M Molecular Ion (m/z 166) Base Benzyl Cation (m/z 149) [M - OH]+ M->Base - OH (17) Sec Ethyl Cleavage (m/z 151) [M - CH3]+ M->Sec - CH3 (15) Trop Subst. Tropylium (m/z 121) [Loss of CO] Base->Trop - C2H4 / CO

Comparative Analysis: Target vs. Alternatives

In drug development and lignin analysis, this compound is often confused with Veratryl Alcohol (3,4-Dimethoxybenzyl alcohol). The table below differentiates them based on mass spectral signatures.

Table 1: Spectral Comparison of Homologs
Feature(3-Ethyl-4-methoxyphenyl)methanolVeratryl Alcohol (Alternative)Diagnostic Value
Molecular Weight 166 u168 uHigh: M+ distinguishes parent.
Base Peak m/z 149 (M - 17)m/z 151 (M - 17)Critical: 2 u shift in base peak.
Secondary Ion m/z 151 (M - 15)m/z 137 (M - 31)Medium: Watch for m/z 151 overlap.
Loss of Methoxy m/z 135 (M - 31)m/z 137 (M - 31)Low: Common to both.

Critical Insight: The m/z 151 ion appears in both spectra. In the target analyte, it arises from methyl loss (ethyl group). In Veratryl alcohol, it is the base peak arising from hydroxyl loss. Relying solely on m/z 151 SIM (Selected Ion Monitoring) will cause false positives.

Derivatization Strategy (TMS)

Derivatization with BSTFA shifts the mass spectrum, improving specificity and peak shape.

  • Reaction: R-CH

    
    OH 
    
    
    
    R-CH
    
    
    O-Si(CH
    
    
    )
    
    
  • New Molecular Weight: 166 + 72 = 238 u .

TMS Fragmentation Pattern
  • M+ (238): Weak but visible.

  • M - 15 (m/z 223): Loss of a methyl group from the silicon atom. This is often the base peak or very prominent in TMS ethers.

  • m/z 73 (TMS): Characteristic trimethylsilyl cation [Si(CH

    
    )
    
    
    
    ]
    
    
    .
  • m/z 209: Loss of the ethyl group (29) from the molecular ion.

Why Derivatize? Derivatization moves the analytical window away from the "chemical noise" of low-mass aromatic fragments (m/z 90-150) to a higher mass range (m/z 200+), significantly increasing the signal-to-noise ratio (SNR) for trace detection in complex biological matrices.

Workflow Logic

Workflow Figure 2: Optimized Analytical Workflow for Specificity. Sample Crude Extract Deriv Derivatization (BSTFA, 65°C) Sample->Deriv Protect -OH GC GC Separation (Rtx-5MS) Deriv->GC Inject MS MS Detection (EI Source) GC->MS Elute Data Data Analysis Target: m/z 223 (TMS) Interference Check: m/z 151 MS->Data Spectra

References
  • NIST Mass Spectrometry Data Center. Retention Indices and Fragmentation of Benzyl Alcohols. National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. Compound Summary: 3-Methoxybenzyl alcohol (Isomer Reference). National Library of Medicine. Available at: [Link]

  • ResearchGate. Fragmentation pathways of methoxy substituted benzyl alcohols. Available at: [Link][3]

Sources

Comparative

Optimizing FTIR Spectral Analysis of (3-Ethyl-4-methoxyphenyl)methanol: A Comparative Guide to Sampling Techniques

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) As a Senior Application Scientist, I frequently encounter dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1)

As a Senior Application Scientist, I frequently encounter discrepancies in spectral library matching during early-stage drug development. Often, these anomalies are not due to chemical impurities, but rather artifacts introduced by the chosen analytical sampling technique.

This guide provides an objective, mechanistic comparison of Diamond Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR (KBr Pellet and Liquid Cell) for the structural verification of (3-Ethyl-4-methoxyphenyl)methanol. By understanding the physical chemistry behind these interfaces, researchers can eliminate false positives and establish highly reproducible, self-validating analytical workflows.

Mechanistic Spectral Profiling

Before comparing instrumental techniques, we must establish the absolute spectral baseline of our target molecule. (3-Ethyl-4-methoxyphenyl)methanol (C₁₀H₁₄O₂) possesses four distinct infrared-active regions that dictate our sampling strategy:

  • The Hydroxyl Region (3550 – 3200 cm⁻¹): The primary alcohol (-CH₂OH) exhibits a strong, broad O-H stretching band[1][2]. The broadening is a direct result of intermolecular hydrogen bonding. Analytical Challenge: This region is highly susceptible to atmospheric moisture or hygroscopic matrix interference.

  • The C-H Stretching Region (3100 – 2850 cm⁻¹):

    • Aromatic C-H stretches appear above 3000 cm⁻¹ (typically ~3030 cm⁻¹)[2].

    • Aliphatic C-H stretches from the ethyl (-CH₂CH₃) and methoxy (-OCH₃) substituents appear just below 3000 cm⁻¹[2].

  • The Aromatic Ring Region (1700 – 1500 cm⁻¹): Sharp C=C stretching vibrations define the benzene ring skeleton[2].

  • The Fingerprint Region (1300 – 1000 cm⁻¹): Dominated by C-O stretching vibrations. The methoxy group (aryl-alkyl ether) typically shows an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹, overlapping with the primary alcohol C-O stretch at ~1050 cm⁻¹.

Comparative Performance: ATR vs. Transmission Alternatives

The physical state of (3-Ethyl-4-methoxyphenyl)methanol (often a highly viscous liquid or low-melting solid depending on ambient temperature and purity) makes the choice of sampling technique critical. Below is a quantitative comparison of the three primary FTIR methodologies.

Quantitative Performance Matrix
Analytical ParameterDiamond ATR-FTIRKBr Pellet (Transmission)Liquid Cell (Transmission)
O-H Band Resolution Excellent: Immune to matrix moisture[3].Poor: KBr hygroscopicity masks analyte O-H[4][5].Excellent: If anhydrous solvent is used.
Signal-to-Noise (S/N) High: Dependent on surface contact[6].Very High: Bulk sample analysis[7].Very High: Controlled optical path.
Preparation Time < 1 minute10 - 15 minutes[5]5 minutes
Sample Recovery 100% (Non-destructive)0% (Embedded in matrix)High (Via solvent evaporation)
Spectral Artifacts Peak shifts (~2-5 cm⁻¹) due to anomalous dispersion[6].Christiansen effect / Mie scattering if poorly ground[7].Solvent masking in specific fingerprint regions.

The Causality of Choice: For (3-Ethyl-4-methoxyphenyl)methanol, Diamond ATR is the superior primary screening tool . Because the molecule relies heavily on the O-H stretch for structural confirmation, the traditional KBr pellet method introduces a severe confounding variable: KBr rapidly absorbs atmospheric water, generating a false O-H band at ~3400 cm⁻¹ that can completely obscure the molecule's hydroxymethyl signal[3][4]. Conversely, KBr transmission remains the gold standard only if strict quantitative bulk analysis is required and the sample can be prepared in a rigorously controlled, dry environment[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR workflow must be a self-validating system. The following protocols integrate built-in quality control checks.

Protocol A: Diamond ATR-FTIR (Rapid Structural Verification)

Mechanistic Goal: Achieve intimate optical contact to maximize the evanescent wave penetration (0.5 – 5 µm) without altering the sample's polymorphic state[5][6].

  • System Validation (Background): Wipe the diamond crystal with a lint-free tissue dampened with spectroscopic-grade isopropyl alcohol. Causality: Isopropanol dissolves organic residues and evaporates rapidly without leaving a film[5]. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2-3 mg (or 1 drop if liquid) of (3-Ethyl-4-methoxyphenyl)methanol directly onto the center of the diamond crystal.

  • Pressure Optimization (For Solids): Lower the pressure anvil until the torque-limiting clutch slips. Causality: The depth of penetration in ATR is directly proportional to the wavelength and the quality of sample-crystal contact. Insufficient pressure results in weak C-H and O-H bands[6].

  • Data Acquisition & Correction: Scan the sample. Apply an ATR-correction algorithm to the final spectrum. Causality: ATR spectra exhibit artificially enhanced peaks at lower wavenumbers (fingerprint region) compared to transmission spectra due to wavelength-dependent penetration depth. Correction normalizes this for accurate library matching.

Protocol B: KBr Pellet Transmission (Bulk Quantitative Analysis)

Mechanistic Goal: Create a homogenous, moisture-free solid solution to obey the Beer-Lambert law linearly[4][7].

  • Matrix Desiccation: Bake spectral-grade KBr powder at 105°C for a minimum of 2 hours, storing it in a desiccator. Causality: Eliminates adsorbed water that causes false-positive O-H stretching at 3400 cm⁻¹[4].

  • Milling and Dilution: Weigh exactly 1.5 mg of the compound and 150 mg of dry KBr (1% w/w concentration). Grind vigorously in an agate mortar for 2 minutes. Causality: The sample particles must be ground to a diameter smaller than the wavelength of infrared light (< 2 µm) to prevent Mie scattering, which causes a sloping, distorted baseline[7].

  • Vacuum Pressing: Transfer the mixture to a 13 mm stainless steel die. Apply vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes. Causality: Removing air prevents opaque, fragile pellets. The high pressure cold-welds the alkali halide into a transparent optical window[4][5].

  • Acquisition: Mount the pellet in the transmission holder and acquire the spectrum against an empty-beam background.

Decision Workflow Visualization

To standardize laboratory procedures, utilize the following decision matrix when analyzing methoxybenzyl alcohol derivatives.

FTIR_Workflow Start Sample: (3-Ethyl-4-methoxyphenyl)methanol StateCheck Assess Physical State & Analytical Goal Start->StateCheck ATR Diamond ATR-FTIR (Rapid ID / Routine QC) StateCheck->ATR Universal/Surface KBr KBr Pellet Transmission (Library Matching / Bulk Solid) StateCheck->KBr Crystalline Solid LiquidCell Liquid Cell Transmission (Trace Analysis / Solution) StateCheck->LiquidCell Neat Liquid Data Spectral Data Acquisition (O-H, C-H, C=C, C-O) ATR->Data KBr->Data LiquidCell->Data

Figure 1: Decision matrix for selecting the optimal FTIR sampling technique based on sample state.

References

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts URL: https://chem.libretexts.org
  • IR Absorption Table - UCLA WebSpectra URL: https://webspectra.chem.ucla.edu
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd URL: https://www.specac.com
  • What Is The Purpose Of Making Kbr Pellets For Ftir? - Kintek Press URL: https://www.kinteksolution.com
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM URL: https://www.azom.com
  • Among FTIR and FTIR-ATR which is more suitable for biological samples?
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • (3-Ethyl-4-methoxyphenyl)methanol | 56911-74-1 - Sigma-Aldrich URL: https://www.sigmaaldrich.com

Sources

Validation

Quantitative NMR (qNMR) vs. Chromatography for (3-Ethyl-4-methoxyphenyl)methanol Assay: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of establishing the absolute purity of functionalized phenolic derivatives during early-stage drug development and fine chemical synthesis. Assaying...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of establishing the absolute purity of functionalized phenolic derivatives during early-stage drug development and fine chemical synthesis. Assaying (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) presents a classic metrological crossroads: do we rely on traditional relative chromatography, or do we implement a primary ratio method like Quantitative Nuclear Magnetic Resonance (qNMR)?

This guide objectively compares the performance, mechanistic causality, and experimental workflows of qNMR against traditional High-Performance Liquid Chromatography (HPLC-UV), providing a field-proven framework for absolute quantification.

The Analytical Challenge: Relative vs. Absolute Quantification

Traditional chromatographic techniques (HPLC-UV, GC-FID) are inherently relative. They require a highly purified, fully characterized reference standard of the exact same molecule to establish a calibration curve[1]. If a certified reference standard for (3-Ethyl-4-methoxyphenyl)methanol is unavailable or its own purity is questionable, the HPLC assay is fundamentally compromised.

In contrast, qNMR is a primary ratio method recognized by metrological frameworks such as USP <761>[2]. It leverages the fundamental quantum mechanical property that the area under an NMR resonance is directly proportional to the molar amount of the nuclei producing that signal, irrespective of the chemical structure[1]. This allows us to quantify the analyte using a generic, highly pure internal standard (e.g., Maleic acid), completely bypassing the need for an analyte-specific reference standard[3].

Mechanistic Causality: The Physics of qNMR Accuracy

To trust a qNMR assay, one must understand the physical causality behind the experimental parameters.

Direct Proportionality & The Relaxation Imperative

In qNMR, the causality between the physical measurement and the calculated purity is governed by the longitudinal relaxation time (


). When a 90° radiofrequency pulse excites the proton spins, they must fully return to thermal equilibrium along the Z-axis before the next pulse is applied. If the relaxation delay (

) is shorter than

of the slowest-relaxing proton in the mixture, the signal will be saturated. This saturation destroys the direct proportionality between the integral and the number of nuclei, leading to a systematic underestimation of purity[3].
Designing a Self-Validating System

A robust analytical protocol must be self-validating. For (3-Ethyl-4-methoxyphenyl)methanol, the molecule contains distinct, well-separated proton environments:

  • Methoxy group (-OCH

    
    ) : Sharp singlet at ~3.8 ppm (3H).
    
  • Ethyl terminal methyl (-CH

    
    ) : Triplet at ~1.2 ppm (3H).
    

Before calculating the purity against the internal standard, the analyst must integrate these two internal peaks. Because they belong to the same molecule, their integral ratio must be exactly 1.000 . If this ratio deviates by more than 1%, it proves that the acquisition parameters (e.g., insufficient


, poor phase/baseline correction, or receiver overload) are flawed. The data must be rejected and re-acquired. This internal consistency check guarantees the integrity of the assay before any external calculations are performed.

Experimental Workflows

qNMR Protocol (Absolute Quantification)

Causality of Internal Standard Selection: Maleic acid (e.g., NIST SRM 2277) is selected as the internal standard (IS). It produces a sharp singlet at ~6.26 ppm (2H) in DMSO-


. This chemical shift sits in a completely clear spectral window, safely distant from the analyte's aromatic protons (6.8–7.2 ppm), hydroxymethyl protons (~4.5 ppm), methoxy protons (~3.8 ppm), and ethyl protons (2.6 ppm, 1.2 ppm).

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately co-weigh ~20 mg of (3-Ethyl-4-methoxyphenyl)methanol and ~10 mg of Maleic Acid IS into a single vial using a calibrated microbalance (d = 0.001 mg). Causality: Gravimetric precision directly dictates the final assay uncertainty.

  • Dissolution: Add 0.6 mL of high-purity DMSO-

    
     and vortex until complete dissolution. Transfer to a 5 mm NMR tube.
    
  • Acquisition: Run a 1D

    
    H-NMR experiment on a 400 MHz (or higher) spectrometer. Use a 90° pulse angle to maximize SNR. Set the acquisition time (AQ) to 4.0 seconds, and a relaxation delay (
    
    
    
    ) of 30 seconds (ensuring
    
    
    ). Collect 64 transients.
  • Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening, zero-fill to 64k points, and perform rigorous manual phase and baseline correction. Verify the 1:1 ratio of the internal 3H peaks.

  • Calculation: Calculate the mass fraction (

    
    ) using the methoxy peak (
    
    
    
    at 3.8 ppm,
    
    
    ) against the Maleic acid peak (
    
    
    at 6.26 ppm,
    
    
    ):
    
    
    (Where M = molar mass, W = weight, P = purity).
HPLC-UV Protocol (Relative Quantification)

Step-by-Step Methodology:

  • Standard Curve Preparation: Procure a certified reference standard of (3-Ethyl-4-methoxyphenyl)methanol. Prepare a stock solution and perform serial dilutions to create a 5-point calibration curve (e.g., 0.1 to 1.0 mg/mL).

  • Chromatographic Separation: Inject samples onto a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Detection & Interpolation: Monitor UV absorbance at the optimal wavelength (e.g., 254 nm). Integrate the analyte peak area and interpolate the concentration of the unknown sample from the linear regression of the calibration curve.

Comparative Performance Data

The following table summarizes the operational and metrological differences between the two methodologies for this specific assay:

ParameterqNMR (

H)
HPLC-UV
Quantification Basis Absolute (Primary Ratio)Relative (Calibration Curve)
Reference Standard Required Generic IS (e.g., Maleic Acid)Specific to Analyte
Sample Preparation Time ~5 minutes~30 minutes (incl. standard curve)
Instrument Run Time ~35 minutes~15 minutes per injection (x6 min.)
Accuracy / Bias < 1.0%< 2.0% (dependent on standard purity)
Precision (RSD) < 0.5%< 1.0%
Destructive to Sample? No (Sample can be recovered)Yes

Workflow Visualization

G cluster_qNMR qNMR Method (Absolute Quantification) cluster_HPLC HPLC-UV Method (Relative Quantification) Start Sample: (3-Ethyl-4-methoxyphenyl)methanol q1 Gravimetric Co-weighing Analyte + Maleic Acid (IS) Start->q1 h1 Procure Specific Reference Standard Start->h1 q2 Dissolution (0.6 mL DMSO-d6) q1->q2 q3 1H-NMR Acquisition (90° Pulse, D1 > 5*T1) q2->q3 q4 Self-Validation Check (Internal Peak Ratio = 1.000) q3->q4 q5 Calculate Mass Fraction (Direct Integral Ratio) q4->q5 h2 Prepare Serial Dilutions for Calibration h1->h2 h3 Chromatographic Separation (C18 Column, Gradient) h2->h3 h4 UV Detection & Integration (e.g., 254 nm) h3->h4 h5 Interpolate Concentration from Standard Curve h4->h5

Comparative analytical workflows for qNMR and HPLC-UV quantification.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry (ACS Publications) |[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR | American Pharmaceutical Review |[Link]

  • A Guide to Quantitative NMR (qNMR) | Emery Pharma |[Link]

Sources

Comparative

Comparative Guide: Differentiating (3-Ethyl-4-methoxyphenyl)methanol from Structural Isomers

Executive Summary Target Molecule: (3-Ethyl-4-methoxyphenyl)methanol CAS: 56911-74-1 Molecular Formula: C₁₀H₁₄O₂ Role: Key intermediate in the synthesis of S1P1 receptor modulators and specialized agrochemicals.[1] In dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (3-Ethyl-4-methoxyphenyl)methanol CAS: 56911-74-1 Molecular Formula: C₁₀H₁₄O₂ Role: Key intermediate in the synthesis of S1P1 receptor modulators and specialized agrochemicals.[1]

In drug development and fine chemical synthesis, (3-Ethyl-4-methoxyphenyl)methanol (Target A ) is frequently confounded with its constitutional and regioisomers.[1] Misidentification leads to erroneous structure-activity relationship (SAR) data and regulatory compliance failures.[1] This guide provides a definitive technical workflow to differentiate Target A from its two most prevalent isomers:

  • Isomer B (Constitutional): 1-(4-Methoxyphenyl)propan-1-ol (CAS 5349-60-0) – Often formed via Grignard side-reactions.[1]

  • Isomer C (Regioisomer): (2-Ethyl-4-methoxyphenyl)methanol – A common impurity from non-selective Friedel-Crafts alkylation.[1]

Structural Analysis & Isomer Landscape

The differentiation strategy relies on exploiting the distinct magnetic environments of the benzylic protons and the spatial proximity of the ethyl group to the methanol moiety.

IsomerStructures Target (3-Ethyl-4-methoxyphenyl)methanol (Target A) Primary Alcohol Ethyl @ C3 (Ring) IsomerB 1-(4-Methoxyphenyl)propan-1-ol (Isomer B) Secondary Alcohol Ethyl incorporated in side chain Target->IsomerB Constitutional Isomerism IsomerC (2-Ethyl-4-methoxyphenyl)methanol (Isomer C) Primary Alcohol Ethyl @ C2 (Ortho to CH2OH) Target->IsomerC Positional Isomerism

Figure 1: Structural relationship between the target molecule and its primary analytical interferences.

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method capable of absolute structural confirmation. The key discriminator is the benzylic proton signal and the aromatic coupling pattern .

Comparative 1H NMR Data (400 MHz, CDCl₃)
FeatureTarget A (3-Ethyl-4-OMe)Isomer B (Side-chain Alcohol)Isomer C (2-Ethyl-4-OMe)
Benzylic Protons Singlet (2H) @ ~4.60 ppmTriplet/dd (1H) @ ~4.55 ppmSinglet (2H) @ ~4.65 ppm
Aromatic Pattern 1,3,4-Trisubstituted (d, dd, d pattern)AA'BB' System (Two doublets, 4H)1,2,4-Trisubstituted (d, dd, d pattern)
Ethyl Group Quartet (~2.6 ppm) + TripletMultiplet (CH₂) + TripletQuartet (~2.6 ppm) + Triplet
Key Distinction Benzylic CH₂ is a singlet; 3 aromatic H.Benzylic CH is 1H; 4 aromatic H.Benzylic CH₂ is a singlet; NOE required to distinguish from A.
NOE (Nuclear Overhauser Effect) Logic

When 1H NMR shifts are ambiguous (e.g., between Target A and Isomer C), 1D-NOESY is definitive.[1]

  • Target A: Irradiation of the Ethyl-CH₂ signal shows enhancement of the Methoxy-CH₃ (ortho relationship) and H-2 (aromatic).[1] No enhancement of the Benzylic-OH protons.[1]

  • Isomer C: Irradiation of the Ethyl-CH₂ signal shows strong enhancement of the Benzylic-CH₂ protons (ortho relationship).[1]

NOE_Pathway cluster_A Target A (3-Ethyl) cluster_C Isomer C (2-Ethyl) Ethyl_A Ethyl Group (Pos 3) Methoxy_A Methoxy Group (Pos 4) Ethyl_A->Methoxy_A Strong NOE (Ortho) Benzylic_A Benzylic CH2 (Pos 1) Ethyl_A->Benzylic_A Weak/No NOE (Meta) Ethyl_C Ethyl Group (Pos 2) Benzylic_C Benzylic CH2 (Pos 1) Ethyl_C->Benzylic_C Strong NOE (Ortho)

Figure 2: NOE signaling pathway for distinguishing regioisomers.[1]

Method 2: High-Performance Liquid Chromatography (HPLC)

While NMR confirms structure, HPLC is required for quantitative purity analysis and separating mixtures.[1]

Chromatographic Behavior
  • Isomer B (Secondary alcohol) typically elutes earlier than the primary alcohols due to increased polarity and hydrogen bonding accessibility.

  • Isomer C (Ortho-ethyl) often elutes later than Target A (Meta-ethyl) on C18 columns due to the "ortho effect" shielding the polar head group, increasing apparent hydrophobicity.[1]

Validated HPLC Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (general) and 280 nm (aromatic specificity).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-15 min: 10% → 90% B (Linear Gradient)[1]

    • 15-20 min: 90% B (Wash)[1]

Performance Metrics:

  • Resolution (Rs): > 2.5 between Target A and Isomer B.

  • Tailing Factor: < 1.2 for Target A.

Method 3: Mass Spectrometry (MS) Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides further validation, particularly for Isomer B.[1]

  • Target A (Primary Alcohol):

    • Molecular Ion: [M+H]⁺ = 167.1072.

    • Major Fragment: m/z 149 [M - OH]⁺ (Tropylium ion formation).[1]

    • Characteristic loss: Loss of 31 Da (CH₂OH).

  • Isomer B (Secondary Alcohol):

    • Molecular Ion: [M+H]⁺ = 167.1072.

    • Major Fragment: m/z 149 [M - H₂O]⁺ (Dehydration to styrene derivative).[1]

    • Differentiation: Isomer B shows a significantly higher abundance of the [M-18]⁺ peak compared to Target A due to the stability of the conjugated alkene formed upon dehydration.[1]

Experimental Protocols

Protocol 6.1: Sample Preparation for NMR
  • Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS as internal standard.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., MgSO₄ residues) that cause line broadening.

  • Acquisition:

    • Run standard 1H (16 scans).

    • If purity is <95%, run 1D-NOESY targeting the ethyl quartet at ~2.6 ppm.[1]

Protocol 6.2: Rapid TLC Screening

For quick qualitative checks during synthesis:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

  • Visualization: UV (254 nm) followed by p-Anisaldehyde stain.[1]

    • Target A: Dark blue/purple spot.

    • Isomer B: Often stains reddish/brown due to secondary alcohol sensitivity.

References

  • National Institute of Standards and Technology (NIST). Benzenemethanol, α-ethyl-4-methoxy- (CAS 5349-60-0) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for NMR coupling patterns of 1,3,4-trisubstituted benzenes).

Sources

Validation

Comparative UV-Vis Spectroscopic Profiling: (3-Ethyl-4-methoxyphenyl)methanol vs. Structural Analogs

Executive Summary & Analytical Objective (3-Ethyl-4-methoxyphenyl)methanol is a highly functionalized aromatic alcohol frequently utilized as a critical intermediate in drug development and fine chemical synthesis. Accur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Objective

(3-Ethyl-4-methoxyphenyl)methanol is a highly functionalized aromatic alcohol frequently utilized as a critical intermediate in drug development and fine chemical synthesis. Accurate determination of its UV-Vis absorption maxima (λmax) is paramount for optimizing HPLC-UV detection methods, assessing photostability, and understanding its electronic properties.

This guide provides an objective, data-driven comparison of the UV-Vis performance of (3-Ethyl-4-methoxyphenyl)methanol against baseline structural analogs: Benzyl alcohol and 4-Methoxybenzyl alcohol . By establishing the photophysical behavior of these compounds, researchers can design more robust analytical workflows and stability-indicating assays.

Mechanistic Causality: The Structural Basis of Bathochromic Shifts

As an Application Scientist, it is crucial to understand why absorption maxima shift between structural analogs rather than just recording the values. In UV-Vis spectroscopy of aromatic compounds, the primary absorption bands arise from π → π* transitions within the benzene ring.

  • Unsubstituted Baseline (Benzyl Alcohol): The parent compound exhibits a primary E-band (allowed transition) deep in the UV and a secondary B-band (forbidden transition) at ~258 nm[1].

  • The Mesomeric (+M) Effect (4-Methoxybenzyl Alcohol): The addition of a methoxy (-OCH3) group at the para position introduces lone-pair electrons that conjugate with the aromatic π-system. This +M effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the HOMO-LUMO gap. Consequently, the absorption maximum undergoes a bathochromic (red) shift to ~274 nm, accompanied by a hyperchromic effect (increased molar absorptivity, ε)[2].

  • The Synergistic Inductive (+I) Effect ((3-Ethyl-4-methoxyphenyl)methanol): The introduction of an ethyl group at the meta position provides an additional electron-donating inductive (+I) effect. While weaker than the +M effect, the synergistic electron density donated by both the ethyl and methoxy groups further destabilizes the ground state. This results in an extended bathochromic shift, pushing the secondary absorption band to ~282 nm.

Comparative Quantitative Data

The following table summarizes the UV-Vis absorption properties. The shift to >280 nm for the target compound provides a distinct analytical advantage: it allows for highly selective HPLC-UV detection, avoiding the <230 nm region where solvents like methanol or acidic buffers heavily absorb and cause baseline drift[3].

CompoundSubstitution PatternPrimary Band (λmax1)Secondary Band (λmax2)Molar Absorptivity (ε at λmax2)Photophysical Effect
Benzyl alcohol None~210 nm258 nm~520 M⁻¹cm⁻¹Baseline
4-Methoxybenzyl alcohol 4-Methoxy~225 nm274 nm~1,500 M⁻¹cm⁻¹Bathochromic (+16 nm)
(3-Ethyl-4-methoxyphenyl)methanol 3-Ethyl, 4-Methoxy~230 nm282 nm~2,100 M⁻¹cm⁻¹Bathochromic (+24 nm)

Note: Data represents typical values in polar aprotic solvents (e.g., Acetonitrile). Exact molar absorptivity is solvent-dependent.

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to empirically determine the exact λmax and ε values for your specific batch and solvent system.

Step 1: Solvent Selection & Baseline Correction

  • Action: Select HPLC-grade Acetonitrile as the diluent.

  • Causality: Acetonitrile has a UV cutoff of ~190 nm. Using it prevents solvent interference in the low-UV region, unlike Acetone or Ethyl Acetate which obscure data below 260 nm.

  • Validation: Run a dual-beam baseline scan (200–400 nm) with Acetonitrile in both the reference and sample quartz cuvettes (1 cm path length). The absorbance must not exceed ±0.005 AU across the spectrum to validate optical clarity.

Step 2: Sample Preparation (Serial Dilution)

  • Action: Prepare a 10 mM stock solution of (3-Ethyl-4-methoxyphenyl)methanol in Acetonitrile. Perform serial dilutions to create a calibration curve (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • Causality: Analyzing multiple concentrations ensures the absorbance falls within the linear dynamic range of the photomultiplier detector (0.1–1.0 AU), strictly adhering to the Beer-Lambert Law (

    
    ). Readings above 1.0 AU suffer from stray light errors.
    

Step 3: Spectral Acquisition & Data Synthesis

  • Action: Scan the samples from 200 nm to 400 nm using a scan rate of 100 nm/min and a slit width of 1 nm. Identify the peak apexes (λmax1 and λmax2).

  • Action: Plot Absorbance vs. Concentration at λmax2 (282 nm). The slope of the linear regression yields the exact molar absorptivity (ε). An

    
     value of >0.999 validates the system.
    

Workflow & Logical Relationship Diagram

UV_Workflow cluster_0 Electronic Transition Logic cluster_1 Experimental Validation Workflow A Unsubstituted Benzene Ring HOMO-LUMO Gap (High) B +M Effect (Methoxy) Raises HOMO Energy A->B C +I Effect (Ethyl) Further Destabilizes Ground State B->C D Bathochromic Shift λmax shifts to ~282 nm C->D G UV-Vis Scanning (200-400 nm) D->G Predicts Detection Window E Solvent Blanking (Acetonitrile <190nm cutoff) F Serial Dilution (10 µM - 200 µM) E->F F->G H Beer-Lambert Analysis (Calculate ε) G->H

Structural effects on UV-Vis absorption and the corresponding experimental validation workflow.

Applications in Drug Development

Understanding the specific absorption profile of (3-Ethyl-4-methoxyphenyl)methanol is critical for downstream applications:

  • Chromatographic Optimization: When developing stability-indicating HPLC methods, detecting at 282 nm minimizes baseline noise from complex biological matrices or low-UV absorbing mobile phase additives (like TFA or phosphate buffers)[3].

  • Photostability Testing (ICH Q1B): The compound's ability to absorb photons in the near-UV range dictates its susceptibility to photodegradation or photo-oxidation[2]. Formulators must account for this by utilizing amber glass or UV-blocking excipients if the compound is to be stored for prolonged periods.

References

  • National Center for Biotechnology Information (PubChem). "Benzyl Alcohol | C6H5CH2OH | CID 244". NIH.
  • SIELC Technologies. "Uv-Vis Spectrum of Benzyl Alcohol". SIELC Applications Library.
  • Yao et al. "Photocatalyzed Oxidative Tandem Reaction Mediated by Bipyridinium for Multifunctional Derivatization of Alcohols". DOI.org.

Sources

Comparative

Elemental analysis and characterization of (3-Ethyl-4-methoxyphenyl)methanol

Comprehensive Analytical Guide: Elemental Analysis and Characterization of (3-Ethyl-4-methoxyphenyl)methanol (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) is a specialized benzyl alcohol derivative widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Elemental Analysis and Characterization of (3-Ethyl-4-methoxyphenyl)methanol

(3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1) is a specialized benzyl alcohol derivative widely utilized as a building block in organic synthesis and medicinal chemistry[1]. Because structural isomers (such as 2-ethyl vs. 3-ethyl substitutions) and trace synthetic impurities can drastically alter the pharmacological or reactive profile of downstream products, rigorous analytical characterization is mandatory.

This guide objectively compares traditional analytical workflows against modern orthogonal techniques for the structural verification and purity determination of (3-Ethyl-4-methoxyphenyl)methanol, providing self-validating experimental protocols to ensure scientific integrity.

Structural Overview & Analytical Challenges

The compound has the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure features a benzene ring substituted with an ethyl group, a methoxy group, and a hydroxymethyl group.

The Core Analytical Challenge: Traditional characterization relies heavily on chromatographic purity (e.g., HPLC-UV) and nominal mass spectrometry. However, HPLC-UV is blind to impurities that lack a chromophore, and nominal mass spectrometry cannot differentiate between isobaric compounds (molecules with the same nominal mass but different exact masses). To establish true E-E-A-T (Expertise, Experience, Authoritative Grounding, and Trustworthiness) in material characterization, laboratories must adopt orthogonal techniques that provide absolute quantification and exact mass determination.

Comparison of Analytical Workflows

To objectively evaluate the material, we compare two distinct analytical strategies:

Workflow A: Traditional Combustion Analysis (CHNS/O)

Organic elemental analysis via combustion is the gold standard for determining the bulk elemental composition of organic compounds[2]. The sample is combusted in an oxygen-rich environment at high temperatures, converting the material into uniform gases (CO₂, H₂O, N₂, SO₂) which are then quantified using thermal conductivity detectors[3][4].

  • Pros: Highly precise for bulk C, H, N, S, and O ratios; globally recognized by pharmacopeias.

  • Cons: Destructive; requires significant sample mass (1–5 mg); cannot distinguish between structural isomers or detect non-combustible inorganic impurities[5].

Workflow B: Modern Orthogonal Approach (HRMS + qNMR)

This workflow replaces reliance on bulk combustion with High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) .

  • HRMS: Measures the exact mass of molecular ions to four decimal places, allowing researchers to calculate the exact elemental composition and definitively rule out isobaric interferences[6][7].

  • qNMR: Determines the absolute concentration of the analyte without requiring a reference standard of the analyte itself[8]. Because the area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal, comparing the analyte's integral to an internal standard of known purity yields an absolute purity value[9][10].

Data Presentation: Method Performance Comparison

Table 1: Theoretical vs. Experimental Elemental Composition for C₁₀H₁₄O₂ (Data represents typical acceptance criteria for high-purity synthesis)

ElementTheoretical Mass Fraction (%)Expected CHNS Result (%)HRMS Exact Mass Contribution (Da)
Carbon (C) 72.26%72.05% – 72.45%120.0000 (10 × 12.00000)
Hydrogen (H) 8.49%8.30% – 8.65%14.1095 (14 × 1.007825)
Oxygen (O) 19.25%19.05% – 19.45%31.9898 (2 × 15.994915)
Total 100.00% Compliant (± 0.3%) Monoisotopic Mass: 166.0994 Da

Table 2: Objective Comparison of Analytical Techniques

ParameterCHNS CombustionHRMS (LC-QTOF)1H qNMR
Primary Output Bulk % of C, H, N, S, OExact Mass & FormulaAbsolute Purity (%)
Sample Destruction Yes (Combusted)Yes (Ionized)No (Fully recoverable)
Reference Std Needed Yes (e.g., Sulfanilamide)Yes (Mass calibrant)No (Uses independent Internal Std)
Isomer Differentiation NoNo (Requires MS/MS)Yes (Distinct chemical shifts)

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the compared analytical methodologies and the specific mathematical logic behind qNMR absolute quantification.

Workflow cluster_traditional Traditional Workflow cluster_modern Modern Orthogonal Workflow Sample (3-Ethyl-4-methoxyphenyl)methanol Sample CHNS CHNS Combustion (Bulk Composition) Sample->CHNS LowResMS Low-Res MS (Nominal Mass) Sample->LowResMS HRMS HRMS (LC-QTOF) (Exact Mass: 166.0994 Da) Sample->HRMS qNMR 1H qNMR (Absolute Quantitation) Sample->qNMR Output1 Empirical Formula Confirmation CHNS->Output1 LowResMS->Output1 Output2 Absolute Purity & Isobaric Differentiation HRMS->Output2 qNMR->Output2

Caption: Comparison of traditional elemental analysis workflows versus modern orthogonal characterization.

qNMR_Logic Weighing Co-weigh Analyte & Internal Std (IS) NMR Acquire 1H NMR (D1 > 5*T1) Weighing->NMR Integrate Integrate Distinct Analyte & IS Peaks NMR->Integrate Calc Apply qNMR Equation P = (Ix/Is)*(Ns/Nx)*(Mx/Ms)*(ms/mx)*Ps Integrate->Calc Result Absolute Purity (%) Without Analyte Ref Std Calc->Result

Caption: Step-by-step logical workflow for absolute purity determination using 1H qNMR.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the critical parameters required for accurate characterization.

Protocol 1: Organic Elemental Analysis (CHNS)

Causality Note: Accurate weighing is the highest source of error in CHNS analysis. A highly accurate microbalance must be used to ensure the final elemental percentages are representative of the true bulk material[4].

  • Calibration: Calibrate the elemental analyzer using a certified reference standard (e.g., Acetanilide or Sulfanilamide) to establish the response factors for C, H, N, and S.

  • Sample Preparation: Using a calibrated microbalance, weigh exactly 1.500–2.000 mg of (3-Ethyl-4-methoxyphenyl)methanol into a highly pure tin capsule. Seal the capsule tightly to exclude atmospheric air.

  • Combustion: Drop the capsule into the combustion reactor maintained at ~1000°C in a pure oxygen stream. The tin undergoes an exothermic oxidation, raising the localized temperature to ~1800°C, ensuring complete combustion of the organic matrix[2].

  • Reduction & Separation: Pass the combustion gases over a copper reduction column to remove excess oxygen and reduce nitrogen oxides to N₂. Separate the resulting gas mixture (N₂, CO₂, H₂O, SO₂) via a specialized GC column.

  • Detection: Quantify the gases using a Thermal Conductivity Detector (TCD) and calculate the mass fractions against the calibration curve.

Protocol 2: Absolute Purity Determination via ¹H qNMR

Causality Note: In qNMR, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest. This ensures >99% return to thermal equilibrium, preventing signal saturation and ensuring the integral area perfectly reflects the number of protons[9][11].

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) that is highly pure, non-hygroscopic, and has NMR signals that do not overlap with (3-Ethyl-4-methoxyphenyl)methanol. Maleic acid (singlet at ~6.26 ppm in DMSO-d₆) is an excellent choice.

  • Co-Weighing: Using a microbalance, accurately weigh ~10.00 mg of the analyte and ~5.00 mg of the Maleic acid IS into the same vial. Record exact masses to 5 decimal places.

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆. Transfer the homogeneous solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • Set the pulse angle to 90°.

    • Set the relaxation delay (D1) to ≥ 30 seconds (ensure

      
      ).
      
    • Acquire at least 16–32 scans for a high signal-to-noise ratio (S/N > 250).

  • Processing & Calculation: Apply rigorous baseline correction. Integrate the isolated analyte peak (e.g., the methoxy protons at ~3.8 ppm,

    
    ) and the IS peak (Maleic acid olefinic protons, 
    
    
    
    ). Calculate absolute purity using the fundamental qNMR equation[10][11].

Conclusion

While traditional CHNS combustion analysis provides reliable bulk elemental verification, it falls short in the modern regulatory landscape where trace impurities and structural isomers pose significant risks. By transitioning to an orthogonal workflow utilizing HRMS for exact mass confirmation and qNMR for absolute quantification, researchers analyzing (3-Ethyl-4-methoxyphenyl)methanol can achieve a self-validating, highly accurate characterization profile that meets the most stringent drug development standards.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". resolvemass.ca. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com. Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". acs.org. Available at: [Link]

  • Elementar. "Elemental analysis: operation & applications". elementar.com. Available at: [Link]

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry". velp.com. Available at: [Link]

  • AZoM. "What is a CHNS Elemental Analyzer?". azom.com. Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". mt.com. Available at: [Link]

  • UCLA. "Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry". ucla.edu. Available at:[Link]

  • National Institutes of Health (NIH). "Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis". nih.gov. Available at:[Link]

  • University of Oxford. "Quantitative NMR Spectroscopy". ox.ac.uk. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Ethyl-4-methoxyphenyl)methanol proper disposal procedures

Executive Summary: Immediate Action Card Stop & Verify: Before handling (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1), confirm you are not mixing it with incompatible streams. This compound is a benzyl alcohol deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Stop & Verify: Before handling (3-Ethyl-4-methoxyphenyl)methanol (CAS: 56911-74-1), confirm you are not mixing it with incompatible streams. This compound is a benzyl alcohol derivative ; improper disposal with strong oxidizers can lead to exothermic runaway.

CRITICAL DO's CRITICAL DON'Ts
DO segregate as Non-Halogenated Organic Waste .DO NOT pour down the drain (Lipophilic; aquatic toxicity risk).
DO collect in High-Density Polyethylene (HDPE) or amber glass containers.DO NOT mix with Chromic Acid, Nitric Acid, or Permanganates (Fire/Explosion risk).
DO label container with full chemical name and CAS #56911-74-1.DO NOT dispose of in general trash, even if solid/viscous.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the waste is the first step in safe disposal. (3-Ethyl-4-methoxyphenyl)methanol is an organic alcohol with an ether functionality.

  • Chemical Name: (3-Ethyl-4-methoxyphenyl)methanol[2][3][4]

  • Synonyms: 3-Ethyl-4-methoxybenzyl alcohol; Benzenemethanol, 3-ethyl-4-methoxy-

  • CAS Number: 56911-74-1[2][3][4]

  • Molecular Formula: C₁₀H₁₄O₂

  • Physical State: Typically a viscous liquid or low-melting solid at room temperature.

GHS Hazard Classification (derived from structural analogs):
  • Warning: Causes skin irritation (H315).[5][6][7][8]

  • Warning: Causes serious eye irritation (H319).[5][6][7][8]

  • Warning: May be harmful if swallowed (Acute Tox. 4).[6]

  • Combustible Liquid: Flash point likely >93°C (Class IIIB).

Scientist’s Insight: The primary risk during disposal is not acute toxicity, but chemical incompatibility . The benzyl alcohol moiety is susceptible to rapid oxidation. If inadvertently mixed with an oxidizing waste stream (e.g., waste from a Jones oxidation), it can generate significant heat and pressure.

Waste Characterization & Segregation Strategy

Proper segregation is the "firewall" of laboratory safety. You must classify this waste based on its purity and solvent matrix.

Segregation Decision Tree

DisposalLogic Start Waste: (3-Ethyl-4-methoxyphenyl)methanol StateCheck Is it Solid or Liquid? Start->StateCheck PurityCheck Is it Pure or in Solution? StateCheck->PurityCheck Liquid/Solution SolidBin Solid Hazardous Waste Bin (Double-bagged) StateCheck->SolidBin Solid/Sludge SolventCheck Identify Solvent Matrix PurityCheck->SolventCheck In Solution NonHalStream Non-Halogenated Organic Waste (Red Can) PurityCheck->NonHalStream Pure Liquid HalogenCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck HalogenCheck->NonHalStream No (e.g., MeOH, EtOAc) HalStream Halogenated Organic Waste (Yellow Can) HalogenCheck->HalStream Yes (e.g., DCM)

Figure 1: Logical flow for determining the correct waste stream. Note that "Halogenated" streams are more expensive to incinerate and should be minimized where possible.

Detailed Disposal Protocols

Scenario A: Small Scale (R&D / Analytical Vials)

Context: Disposal of HPLC vials, NMR tubes, or residual synthesis fractions (< 50 mL).

  • Collection: Do not empty individual vials if they are sealed and < 5 mL. Place the entire vial into a Lab Pack drum or a dedicated "Vial Waste" bucket.

  • Solvent Evaporation (Prohibited): Do not leave vials open in the fume hood to evaporate the solvent. This violates EPA RCRA regulations (fugitive emissions).

  • NMR Tubes:

    • Rinse the tube with Acetone or Methanol.

    • Pour the rinsate into the Non-Halogenated Organic Waste container (unless CDCl₃ was used, then Halogenated).

    • Dispose of the glass tube in the Sharps/Glass bin.

Scenario B: Large Scale (Process Waste / Expired Stock)

Context: Disposal of > 500 mL or bulk raw material.

StepActionTechnical Rationale
1. Container Selection Use HDPE (High-Density Polyethylene) or Coated Steel drums.Benzyl alcohols can soften some low-grade plastics over time; HDPE provides excellent chemical resistance.
2. Labeling Affix a hazardous waste label.[1] Write: "Non-Halogenated Organic Waste: (3-Ethyl-4-methoxyphenyl)methanol" ."Generic" labeling causes delays at the incineration facility. Specificity prevents testing surcharges.
3. Bulking Pour waste through a grounded funnel with a flame arrestor.Static discharge is a risk with organic solvents. Grounding prevents ignition of vapors.
4. pH Check Ensure the waste stream is neutral (pH 6-8).If the synthesis involved acids/bases, neutralize before adding to the organic drum to prevent drum corrosion or gas generation.

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release.

Spill Cleanup Protocol:

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Liquid: Surround the spill with vermiculite or chem-mats . Do not use paper towels for large spills (increases surface area for evaporation).

    • Solid: Dampen slightly with water/methanol to prevent dust generation, then sweep.

  • Decontamination:

    • Scrub the surface with a dilute detergent solution.

    • Collect all absorbent materials into a sealed bag labeled "Hazardous Waste - Debris (Contaminated with CAS 56911-74-1)" .

Regulatory Compliance & Documentation

Adherence to federal and local regulations is mandatory.[9]

  • EPA Waste Code (USA): This compound is not P-listed or U-listed specifically. It typically falls under D001 (Ignitable) if in a flammable solvent, or general Organic Chemical Waste .

  • Manifesting: Ensure the waste manifest lists "Organic Liquid, n.o.s. (contains (3-Ethyl-4-methoxyphenyl)methanol)".[2][3][4]

  • Storage Limits: Do not store waste containers for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) in the satellite accumulation area.

References

  • Sigma-Aldrich. (2025).[10] (3-Ethyl-4-methoxyphenyl)methanol Product & Safety Data. Retrieved from

  • ChemicalBook. (2024). Chemical Properties and CAS Registry for (3-Ethyl-4-methoxyphenyl)methanol. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet for Methoxybenzyl Alcohol Derivatives (Class Reference). Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Ethyl-4-methoxyphenyl)methanol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as (3-Ethyl-4-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as (3-Ethyl-4-methoxyphenyl)methanol, requires a meticulous, risk-based approach to personal protection. This guide moves beyond a simple checklist, providing a deep, causal understanding of why specific Personal Protective Equipment (PPE) is essential. Our protocol is designed as a self-validating system, empowering you to create a secure laboratory environment built on expertise and trust.

While a specific, comprehensive Safety Data Sheet (SDS) for (3-Ethyl-4-methoxyphenyl)methanol is not widely available, established safety principles dictate a conservative approach based on its chemical structure—an aromatic alcohol. We will infer its potential hazards from structurally similar compounds and the well-documented risks associated with its parent functional group, methanol. This methodology ensures a high margin of safety when dealing with compounds of unknown or undocumented toxicity.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Understanding the potential risks is the foundation of selecting appropriate PPE. The chemical structure of (3-Ethyl-4-methoxyphenyl)methanol suggests several potential hazards based on analogous compounds like other substituted phenylmethanols and the general properties of alcohols.

  • Skin and Eye Irritation : Many substituted benzyl alcohols are known to cause skin and serious eye irritation.[1][2][3][4] Direct contact with the eyes could lead to significant damage, while skin contact may result in dermatitis or irritation upon repeated exposure.[5]

  • Inhalation Toxicity : The compound may cause respiratory irritation if aerosolized or if vapors are inhaled.[1] While its volatility is likely lower than that of simple methanol, heating the substance or performing operations that generate mists necessitates stringent respiratory protection.

  • Systemic Toxicity via Absorption : A critical and often underestimated risk is the absorption of chemicals through the skin. Methanol itself is toxic when absorbed, and this potential must be assumed for its derivatives until proven otherwise.[5][6][7] This possibility is the primary driver for mandatory and correct glove selection.

  • Ingestion Toxicity : Like many research chemicals, it is presumed to be harmful or toxic if swallowed.[1][2][7][8]

These potential hazards dictate that our protective strategy must shield the three primary routes of occupational exposure: dermal (skin), ocular (eyes), and respiratory (inhalation) .

Core PPE Requirements: A Multi-Layered Defense System

Effective safety protocol begins with engineering controls and is completed by PPE. The single most important engineering control is the proper use of a chemical fume hood , which should be considered the primary barrier against respiratory exposure.[9] PPE serves as the final, critical barrier for the operator.

Mandatory PPE for Standard Benchtop Operations

For routine tasks such as weighing, preparing solutions, and conducting reactions at ambient temperature involving milligram to gram quantities, the following PPE is the absolute minimum requirement.

  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory as they provide a complete seal around the eyes, offering protection from splashes, mists, and vapors that standard safety glasses do not.[5] According to OSHA 29 CFR 1910.133, proper eye protection is required wherever chemical hazards are present.[5]

    • Face Shield : When handling larger volumes (>100 mL) or when there is a heightened risk of splashing (e.g., during transfers, quenching reactions), a face shield must be worn in addition to chemical splash goggles for full facial protection.[5][10]

  • Hand Protection :

    • Chemical-Resistant Gloves : The choice of glove material is critical. For incidental contact with alcohols and aromatic compounds, nitrile gloves are a suitable initial choice.[9][10] Always double-glove if there is a significant risk of exposure.

    • Causality : Solvents can strip the skin of its natural protective oils, leading to irritation, and some can be absorbed into the bloodstream, causing systemic toxicity.[5] It is imperative to change gloves immediately if they become contaminated.[9] Before extensive use, always consult the glove manufacturer’s chemical resistance guide to verify compatibility with aromatic alcohols.[9]

  • Body Protection :

    • Laboratory Coat : A properly fitting, flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from minor splashes and spills.[9]

    • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.

Enhanced PPE for High-Risk Scenarios

Certain procedures elevate the risk of exposure and demand a corresponding increase in protection. These include handling large quantities (kilogram scale), working with heated solutions, or any operation with a high potential for generating aerosols or significant splashes.

  • Chemical-Resistant Apron/Coverall : For large-scale work, a chemical-resistant apron worn over the lab coat or a disposable chemical-resistant coverall (e.g., Tychem®) provides a superior barrier against extensive contamination.[11]

  • Respiratory Protection : If the procedure cannot be contained within a certified chemical fume hood, or in the event of a large spill, respiratory protection is necessary.

    • Important Note on Cartridges : Air-purifying respirators with organic vapor cartridges are often inadequate for alcohols like methanol due to rapid saturation (breakthrough) and poor odor warning properties.[10]

    • Recommended Systems : For situations requiring respiratory protection, a Powered Air-Purifying Respirator (PAPR) or a Supplied-Air Respirator (SAR) is strongly recommended to provide a positive air supply and reliable protection.[10] Use of such equipment requires formal training and fit-testing as mandated by institutional EHS policies.[9]

Operational Plans and Procedural Guidance

PPE Selection Workflow

The following decision workflow provides a logical pathway for selecting the appropriate level of PPE for any task involving (3-Ethyl-4-methoxyphenyl)methanol.

PPE_Workflow cluster_start Task Assessment cluster_risk Risk Evaluation cluster_ppe PPE Level Start Start: Define Experimental Task Aerosol Risk of Aerosol / Splash? (e.g., Heating, Sonicating, Quenching) Start->Aerosol Quantity Quantity > 100g or 100mL? Ventilation Work Outside Fume Hood? Quantity->Ventilation No Enhanced_Body Add Chemical Apron / Coverall Quantity->Enhanced_Body Yes Aerosol->Quantity No Face_Shield Add Face Shield Aerosol->Face_Shield Yes Std_PPE Standard PPE - Chemical Goggles - Nitrile Gloves - Lab Coat Ventilation->Std_PPE No Resp_Prot Consult EHS: Requires PAPR / SAR Ventilation->Resp_Prot Yes Face_Shield->Quantity Enhanced_Body->Ventilation caption Figure 1: Decision workflow for selecting appropriate PPE.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Ethyl-4-methoxyphenyl)methanol
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(3-Ethyl-4-methoxyphenyl)methanol
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